molecular formula C20H18N6O4S B3427282 Disperse Red 177 CAS No. 58051-98-2

Disperse Red 177

Cat. No.: B3427282
CAS No.: 58051-98-2
M. Wt: 438.5 g/mol
InChI Key: ZNUBBVSUTSNSIM-UHFFFAOYSA-N
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Description

Disperse Red 177 (CAS 58051-98-2), with a molecular formula of C₂₀H₁₈N₆O₄S, is a technically important single azo disperse dye derived from a benzothiazole heterocycle . This compound is supplied as a red powder and is characterized by its insolubility in water, making it ideal for its primary application in the dyeing and printing of synthetic fibers . Its key applications in research and industrial contexts focus on the coloration of polyester (PET) and its blended fabrics, as well as acetate fibers like diacetate and triacetate, employing high-temperature high-pressure or hot-melt dyeing methods . Researchers value this compound for its high dyeing strength, bright color, and good build-up, which make it a key component in high-temperature trichromatic dyeing processes . Fastness properties, which indicate the durability of the color, are a critical area of study. Reported data for dyed polyester shows light fastness at a moderate grade of 4-5, and washing fastness with a fading grade of 4-5 and a staining grade of 4-5 according to AATCC standards . The dye's performance is also a subject of study in innovative, eco-friendly dyeing systems. Recent research investigates its use in non-aqueous media, such as silicone solvent (D5) dyeing systems, where it demonstrates a high final uptake rate of over 80%, showcasing its potential for reducing water and chemical consumption in textile processing . The mechanism of dyeing in such systems involves the diffusion of the dye molecule into the swollen polymer matrix of the polyester fiber at elevated temperatures, a process that can be enhanced with the use of accelerants . This product, this compound, is intended for research and industrial development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this chemical with appropriate precautions and refer to the relevant Material Safety Data Sheet (MSDS) for safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H18N6O4S/c1-14(27)30-12-11-25(10-2-9-21)16-5-3-15(4-6-16)23-24-20-22-18-8-7-17(26(28)29)13-19(18)31-20/h3-8,13H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUBBVSUTSNSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071146
Record name C.I. Disperse Red 177
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Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68133-69-7, 58051-98-2
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]propanenitrile
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Record name Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-nitro-2-benzothiazolyl)diazenyl)phenyl)amino)-
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Red 177
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Record name 2-[(2-cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Disperse Red 177 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177 is a synthetic monoazo dye belonging to the benzothiazole class. It is primarily utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester and its blends. Its chemical structure imparts a vibrant red hue and good fastness properties, making it a commercially significant colorant. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and a key experimental application of this compound.

Chemical Structure and Properties

This compound is characterized by a nitro-substituted benzothiazole group linked via an azo bridge to an N,N-disubstituted aniline derivative.

Chemical Identifiers

IdentifierValue
Chemical Name 2-[[4-[--INVALID-LINK--amino]phenyl]azo]-6-nitrobenzothiazole
CAS Number 58051-98-2[1]
C.I. Number 11122[1]

Physicochemical Properties

PropertyValue
Molecular Formula C₂₀H₁₈N₆O₄S[1][2]
Molecular Weight 438.46 g/mol [1][2]
Appearance Red powder/grain[1][3]
Melting Point 167 °C
Boiling Point 665.8 °C[2]
Flash Point 356.4 °C[2]
Solubility Insoluble in water.[1][4] Soluble in some organic solvents.[4]
UV-Vis Absorption Maximum (λmax) Not explicitly found in the search results.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Sulfuric Acid Method and the Phosphoric Acid Method. Both involve the diazotization of 2-amino-6-nitrobenzothiazole followed by a coupling reaction with N-cyanoethyl-N-acetoxyethyl aniline.[5]

Method 1: Sulfuric Acid Method [5]

  • Diazotization:

    • In a 1000 mL three-necked flask equipped with a stirrer, add 196 g of sulfuric acid and heat to 60°C.

    • Add 20 g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.

    • Cool the mixture to 40°C and slowly add 126 g of water.

    • Further cool to 0-5°C and slowly add 42 g of 40% nitrosulfuric acid over 1 hour.

    • Maintain the temperature at 0-5°C for 3 hours, ensuring an excess of nitrosulfuric acid is present (tested with starch iodide paper).

    • Destroy the excess nitrosulfuric acid with aminosulfonic acid.

  • Coupling:

    • In a 2000 mL beaker with a stirrer, add 200 mL of distilled water, 240 g of hydrochloric acid, and 0.2 g of a dispersant.

    • Stir and add 50 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline.

    • Cool the mixture to 0°C with ice.

    • Slowly add the previously prepared diazonium salt solution over 1-1.5 hours.

    • Maintain the reaction at 0-5°C with stirring for 10 hours.

    • Adjust the pH to 1 with an alkali solution.

    • Heat to 60°C, filter, and wash the precipitate with water until the pH is 7-8.

    • Dry the product to obtain crude this compound.

Method 2: Phosphoric Acid Method [5]

  • Diazotization:

    • In a 1000 mL three-necked flask with a stirrer, add 400 g of phosphoric acid and heat to 60-65°C.

    • Add 27 g of 6-nitro-2-aminobenzothiazole and stir until dissolved.

    • Cool to room temperature and add 50 g of a co-solvent.

    • Continue cooling to 0-5°C and add 12 g of sodium nitrite over 1-2 hours, using an anti-foaming agent as needed.

    • Maintain the temperature at 0-5°C for 3 hours.

  • Coupling:

    • Prepare the coupling component solution as described in the sulfuric acid method.

    • Slowly add the diazonium salt solution over 1-1.5 hours at 0-5°C.

    • Continue stirring at 0-5°C for 10 hours.

    • Heat to 38°C, filter, and wash the product with water until the pH is 7-8.

    • Dry the final product.

High-Temperature Dyeing of Polyester with this compound

This compound is applied to polyester fabrics using a high-temperature, high-pressure exhaustion dyeing method. This process facilitates the diffusion of the non-ionic dye molecules into the amorphous regions of the polyester fibers.

Dyeing_Workflow Experimental Workflow: High-Temperature Dyeing of Polyester with this compound cluster_prep Preparation cluster_dyeing Dyeing Process (High-Temperature, High-Pressure) cluster_post Post-Treatment fabric_prep Fabric Scouring (Remove oils, dust) load_fabric Load Scoured Fabric into Dyeing Machine fabric_prep->load_fabric Clean Fabric dyebath_prep Dye Bath Preparation (this compound, Dispersing Agent, Acetic Acid, Water) dyebath_prep->load_fabric Prepared Dye Bath initial_temp Set Initial Temperature (e.g., 60°C) load_fabric->initial_temp temp_ramp Ramp Temperature to 130°C (over 30-40 min) initial_temp->temp_ramp hold_temp Hold at 130°C (30-60 min for dye diffusion) temp_ramp->hold_temp cool_down Cool Down to 80°C hold_temp->cool_down reduction_clearing Reduction Clearing (Sodium Hydrosulfite, Caustic Soda at 70-80°C) cool_down->reduction_clearing Dyed Fabric rinsing Rinsing and Neutralization reduction_clearing->rinsing drying Drying the Dyed Fabric rinsing->drying final_product final_product drying->final_product Final Dyed Polyester Fabric

Caption: High-temperature polyester dyeing workflow with this compound.

References

An In-depth Technical Guide to C.I. Disperse Red 177 (CAS Number: 68133-69-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Red 177, a monoazo dye belonging to the benzothiazole class, is a synthetic colorant primarily utilized in the textile industry for dyeing polyester and its blended fabrics. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and a review of its toxicological profile and environmental fate. While its primary application is in materials science, this document also explores the broader context of azo dyes in biomedical research, including their potential as prodrugs and in drug delivery systems, to inform professionals in drug development of the characteristics of this class of compounds.

Chemical and Physical Properties

C.I. This compound is a dark red powder that is insoluble in water but soluble in some organic solvents.[1][2] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of C.I. This compound

PropertyValueReference(s)
CAS Number 68133-69-7[3]
C.I. Name This compound[3]
C.I. Number 11122[3]
Molecular Formula C₂₀H₁₈N₆O₄S[3]
Molecular Weight 438.46 g/mol [3]
Appearance Dark red powder[1][2]
Melting Point 167 °C[4]
Boiling Point (Predicted) 665.8 ± 65.0 °C[4]
Density 1.39 g/cm³[4]
Water Solubility Insoluble[1][2]
Synonyms 2-[(2-cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate, Disperse Red FRL[3][4]

Synthesis of C.I. This compound

The synthesis of C.I. This compound involves a diazotization reaction followed by an azo coupling. Two primary methods using either sulfuric acid or phosphoric acid for the diazotization of 6-nitrobenzo[d]thiazol-2-amine have been described.[5][6]

General Synthesis Pathway

The synthesis pathway involves two main steps:

  • Diazotization: 6-Nitrobenzo[d]thiazol-2-amine is converted to a diazonium salt in a strong acidic medium at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then coupled with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine to form the final C.I. This compound molecule.[3][6]

Synthesis_Pathway 6-Nitrobenzo[d]thiazol-2-amine 6-Nitrobenzo[d]thiazol-2-amine Diazonium Salt Diazonium Salt 6-Nitrobenzo[d]thiazol-2-amine->Diazonium Salt Diazotization (H₂SO₄ or H₃PO₄, NaNO₂) C.I. This compound C.I. This compound Diazonium Salt->C.I. This compound Azo Coupling N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine->C.I. This compound

Caption: General synthesis pathway of C.I. This compound.

Experimental Protocols

Diazotization:

  • In a 1000 mL three-necked flask equipped with a stirrer, add 196 g of sulfuric acid and heat to 60 °C.

  • Add 20 g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.

  • Cool the mixture to 40 °C and slowly add 126 g of water.

  • Further cool to 0-5 °C and slowly add 42 g of 40% nitrosulfuric acid over 1 hour.

  • Maintain the temperature at 0-5 °C for 3 hours, ensuring an excess of nitrosulfuric acid using a starch-iodide paper test.

  • Destroy the excess nitrosulfuric acid with aminosulfonic acid.

Coupling:

  • In a 2000 mL beaker with a stirrer, add 200 mL of distilled water, 240 g of hydrochloric acid, and 0.2 g of a dispersant.

  • Add 50 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and ensure complete dispersion.

  • Cool the mixture to 0 °C with ice.

  • Slowly add the prepared diazonium salt solution over 1-1.5 hours.

  • Maintain the reaction at 0-5 °C for 10 hours with stirring.

  • Adjust the pH to 1 with an alkali solution, then heat to 60 °C.

  • Filter the precipitate, wash with water until the pH is 7-8, and dry to obtain the crude dye.

Diazotization:

  • In a 1000 mL three-necked flask with a stirrer, add 400 g of phosphoric acid and heat to 60-65 °C.

  • Add 27 g of 6-nitro-2-aminobenzothiazole and stir until dissolved.

  • Cool to room temperature and add 50 g of a co-solvent.

  • Continue cooling to 0-5 °C and add 12 g of sodium nitrite over 1-2 hours, using an anti-foaming agent as needed.

  • Maintain the temperature at 0-5 °C for 3 hours.

  • Destroy the excess sodium nitrite with a suitable reagent.

Coupling:

  • In a separate reaction flask, add 200 g of water and 0.2 g of a dispersant.

  • Under stirring, add 71 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline.

  • Add 40 g of hydrochloric acid after complete dispersion and cool to 0 °C.

  • Add the diazonium salt solution dropwise over 1-1.5 hours.

  • Continue the reaction at 0-5 °C for 10 hours.

  • Raise the temperature to 38 °C, add water, then filter, wash, and dry the product.

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup and Purification Start_Diazo Dissolve 6-nitro-2-aminobenzothiazole in Acid (H₂SO₄ or H₃PO₄) Cool_1 Cool to 0-5 °C Start_Diazo->Cool_1 Add_Nitrite Add NaNO₂ or Nitrosulfuric Acid Cool_1->Add_Nitrite React_Diazo React for 3 hours at 0-5 °C Add_Nitrite->React_Diazo Quench_Diazo Destroy Excess Nitrite React_Diazo->Quench_Diazo Add_Diazo Slowly Add Diazonium Salt Solution Quench_Diazo->Add_Diazo Prepare_Coupler Prepare Solution of N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine with Dispersant and Acid Cool_2 Cool to 0 °C Prepare_Coupler->Cool_2 Cool_2->Add_Diazo React_Couple React for 10 hours at 0-5 °C Add_Diazo->React_Couple Adjust_pH_Heat Adjust pH and/or Heat React_Couple->Adjust_pH_Heat Filter Filter Precipitate Adjust_pH_Heat->Filter Wash Wash with Water Filter->Wash Dry Dry the Final Product Wash->Dry Final_Product Final_Product Dry->Final_Product C.I. This compound

Caption: Experimental workflow for the synthesis of C.I. This compound.

Analytical Methods

The analysis of C.I. This compound, particularly in textile matrices, typically involves chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the identification and quantification of disperse dyes.[7][8][9] A reverse-phase HPLC method can be employed with a C18 column.[10]

A general HPLC method would involve:

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like phosphoric or formic acid.[10]

  • Detection: A Photodiode Array (PDA) detector for UV-Vis spectral data and a Mass Spectrometer (MS) for mass confirmation and enhanced sensitivity.[7][9]

  • Sample Preparation: Extraction from the textile sample using a suitable organic solvent, such as methanol, often with the aid of ultrasonication.[7][11]

Thin-Layer Chromatography (TLC)

TLC can be used for a rapid qualitative assessment of the purity of C.I. This compound and to screen for its presence in samples.[12] The retention factor (Rf) of the dye can be compared to that of an analytical standard.

Spectral Data

  • UV-Visible Spectroscopy: Azo dyes exhibit strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The λmax (wavelength of maximum absorbance) is dependent on the specific chemical structure and the solvent used.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum of an azo dye will show characteristic peaks for the N=N stretching vibration, as well as peaks corresponding to the various functional groups present in the molecule, such as C=O, C-N, and aromatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of the dye molecule.

Toxicological Profile

The toxicological data for C.I. This compound is limited. However, information on analogous azo dyes and the general class of disperse dyes provides some insight into its potential health effects.

Table 2: Summary of Toxicological Data for C.I. This compound and Analogues

EndpointTest SubstanceResultReference(s)
Acute Oral Toxicity Disperse Red 17LD50 > 2000 mg/kg bw (rat)[14][15]
Genotoxicity (in vivo) Commercial Disperse Red 1Increased micronucleated polychromatic erythrocytes in bone marrow cells of mice at 0.5 and 50 mg/kg bw. Induced primary DNA damage in the liver at 0.005 mg/kg bw.[16]
Genotoxicity (in vitro) Disperse Red 1Genotoxic in human dermal equivalent (3D cell culture) in a dose-responsive manner.[17]
Mutagenicity (Ames Test) Disperse Red 1 and Disperse Red 13Both tested positive, suggesting they induce frameshift mutations.[18]
Mechanism of Toxicity

The primary mechanism of toxicity for many azo dyes is through the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes.[19] These enzymes are present in various organisms, including gut microflora and liver enzymes in mammals. This cleavage results in the formation of aromatic amines, some of which are known or suspected carcinogens.[19]

Azo_Dye_Metabolism Azo_Dye Azo Dye (e.g., C.I. This compound) Aromatic_Amines Aromatic Amines (Potentially Toxic) Azo_Dye->Aromatic_Amines Azoreductase (e.g., in gut microflora, liver)

Caption: General metabolic pathway of azo dyes.

Environmental Fate

Disperse dyes, including C.I. This compound, are characterized by their low water solubility and are designed to be persistent to ensure colorfastness in textiles.[8] This persistence can lead to their accumulation in the environment. Under anaerobic conditions, such as in sediments, azo dyes can be degraded through the reductive cleavage of the azo bond, leading to the formation of aromatic amines.[16]

Relevance to Drug Development

While C.I. This compound itself has no direct applications in drug development, the broader class of azo compounds has been a subject of interest in pharmaceutical research.

Azo Dyes as Prodrugs

The susceptibility of the azo bond to cleavage by azoreductases in the colon has been exploited in the design of colon-specific prodrugs.[2][20][21][22] In this approach, a pharmacologically active molecule is linked via an azo bond to a carrier molecule. This prodrug remains intact in the upper gastrointestinal tract and releases the active drug upon reaching the colon, where the azo bond is cleaved by the resident microflora. This strategy is particularly useful for treating conditions of the colon, such as inflammatory bowel disease.[2]

Biomedical Applications of Azo Dyes

Azo compounds have been investigated for a range of biological activities, including antibacterial, antiviral, and antifungal properties.[1][23][24] The benzothiazole moiety, present in C.I. This compound, is a heterocyclic scaffold that is found in a number of medicinally relevant molecules with diverse pharmacological activities.[4][25] Furthermore, some azo dyes are used in cellular staining and as imaging agents in biomedical research.[23]

Safety and Handling

C.I. This compound should be handled with appropriate safety precautions in a laboratory or industrial setting.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14][26] In case of dust formation, use a respirator.[14]

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes and the formation of dust and aerosols.[14]

  • Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.

Conclusion

C.I. This compound is a well-established disperse dye with significant applications in the textile industry. Its synthesis and chemical properties are well-documented. While specific toxicological data for this compound is scarce, the general profile of azo dyes indicates a potential for genotoxicity through the formation of aromatic amines upon metabolic reduction. The principles of azo bond cleavage that underpin its potential toxicity are also being creatively harnessed in the field of drug delivery for colon-specific targeting. Further research is needed to fully characterize the toxicological profile of C.I. This compound and to explore any potential for its constituent chemical scaffolds in biomedical applications.

References

Molecular formula and weight of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Red 177 is a synthetic monoazo dye belonging to the benzothiazole class.[1][2] It is primarily utilized in the textile industry for the dyeing and printing of polyester and its blended fabrics, and it can also be applied to triacetate and acetate fibers.[1][3] Characterized by its red powder form, this compound is insoluble in water.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key data for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValue
Molecular Formula C20H18N6O4S[1][2][4][5][6]
Molecular Weight 438.46 g/mol [1][2][4][5]
CAS Registry Number 58051-98-2[1][2][5][7]
Appearance Red powder[2][3]
Density 1.39 g/cm³[1][6]
Melting Point 167 °C[6]
Boiling Point 665.8 °C at 760 mmHg[1][4]
Flash Point 356.4 °C[1][4]
Vapor Pressure 1.36E-17 mmHg at 25°C[1]
Refractive Index 1.674[1]

Synthesis of this compound: An Experimental Protocol

The manufacturing of this compound involves a two-stage process: the diazotization of an aromatic amine followed by a coupling reaction.[1][2] The primary raw materials are 2-amino-6-nitrobenzothiazole and N-cyanoethyl-N-acetoxyethyl aniline.[1]

Stage 1: Diazotization of 2-Amino-6-nitrobenzothiazole

  • To a reaction vessel, add 400g of phosphoric acid (H3PO4).

  • Increase the temperature to 60-65 °C.

  • Add 2-amino-6-nitrobenzothiazole and stir until it is completely dissolved.

  • Cool the mixture to room temperature and add 50g of a cosolvent.

  • Continue to cool the mixture to a temperature range of 0-5 °C.

  • Slowly add 12g of sodium nitrite (NaNO2) over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • Allow the reaction to proceed for an additional 3 hours at 0-5 °C.

  • Destroy any excess sodium nitrite. The resulting diazo solution is ready for the next stage.

Stage 2: Coupling Reaction

  • In a separate coupling reaction flask, add 200g of water and 0.2g of a suitable dispersant.

  • Under stirring, add 71g of an acetic acid solution (50%) of N-cyanoethyl-N-acetoxyethyl aniline.

  • Once fully dispersed, add 40g of hydrochloric acid (HCl) and cool the mixture to 0 °C.

  • Add the diazo solution prepared in Stage 1 dropwise over 1-1.5 hours, ensuring the temperature is maintained between 0-5 °C.

  • Continue the reaction for 10 hours at 0-5 °C after the addition is complete.

  • Raise the temperature to 38 °C and add a specific amount of water.

  • Filter the resulting precipitate.

  • Wash and dry the collected solid to obtain the final this compound product.[1]

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 177, a monoazo dye belonging to the benzothiazole class, is a significant colorant primarily utilized in the dyeing of hydrophobic fibers such as polyester.[1] Its synthesis is rooted in the principles of diazotization and azo coupling reactions. This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of this compound, tailored for a technical audience in research and development. Detailed experimental protocols for two established synthesis methods—the Sulfuric Acid Method and the Phosphoric Acid Method—are presented. Furthermore, this document outlines generalized yet detailed purification strategies, including recrystallization and column chromatography, which are critical for obtaining high-purity material suitable for research and drug development applications. All quantitative data is summarized in structured tables for ease of comparison, and key workflows are visualized through diagrams to elucidate the procedural steps.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component. The primary starting materials for this synthesis are 2-amino-6-nitrobenzothiazole (the diazo component) and N-cyanoethyl-N-acetoxyethyl aniline (the coupling component).[1] Two common methods for the synthesis are detailed below.

Synthesis Pathways

Two primary methods for the synthesis of this compound are the Sulfuric Acid Method and the Phosphoric Acid Method. Both methods involve the diazotization of 2-amino-6-nitrobenzothiazole, followed by its coupling with N-cyanoethyl-N-acetoxyethyl aniline. The choice of acid medium influences the reaction conditions and yield.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling 2_amino_6_nitrobenzothiazole 2-Amino-6-nitrobenzothiazole Acid_Medium Acid Medium (H₂SO₄ or H₃PO₄) 2_amino_6_nitrobenzothiazole->Acid_Medium Diazotizing_Agent Diazotizing Agent (Nitrosylsulfuric Acid or NaNO₂) Acid_Medium->Diazotizing_Agent Diazonium_Salt Diazonium Salt Intermediate Diazotizing_Agent->Diazonium_Salt Coupling_Reaction Coupling Reaction (0-5°C) Diazonium_Salt->Coupling_Reaction Coupling_Component N-cyanoethyl-N-acetoxyethyl aniline Dispersant Dispersant Coupling_Component->Dispersant Dispersant->Coupling_Reaction Crude_Product Crude this compound Coupling_Reaction->Crude_Product Purification Purification Crude_Product->Purification Filtration, Washing, Drying Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis Workflow for this compound.

Experimental Protocols

1.2.1. Sulfuric Acid Method [2]

Diazotization:

  • In a 1000 mL three-necked flask equipped with a stirrer, add 196 g of sulfuric acid and heat to 60°C.

  • Add 20 g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.

  • Cool the mixture to 40°C and slowly add 126 g of water.

  • Further cool to 0-5°C and slowly add 42 g of 40% nitrosulfuric acid over 1 hour.

  • Maintain the temperature at 0-5°C for 3 hours, ensuring an excess of nitrosulfuric acid is present (tested with starch iodide paper).

  • Destroy the excess nitrosulfuric acid with aminosulfonic acid.

Coupling:

  • In a 2000 mL beaker with a stirrer, add 200 mL of distilled water, 240 g of hydrochloric acid, and 0.2 g of a dispersant.

  • Add 50 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and stir to ensure complete dispersion.

  • Cool the mixture to 0°C with ice.

  • Slowly add the prepared diazonium salt solution over 1-1.5 hours.

  • Maintain the reaction at 0-5°C for 10 hours with continuous stirring.

  • Adjust the pH to 1 with an alkali solution.

  • Heat the mixture to 60°C, filter the precipitate, and wash with water until the pH of the filtrate is 7-8.

  • Dry the product to obtain crude this compound.

1.2.2. Phosphoric Acid Method [2]

Diazotization:

  • In a 1000 mL three-necked flask with a stirrer, add 400 g of phosphoric acid and heat to 60-65°C.

  • Add 27 g of 6-nitro-2-aminobenzothiazole and stir until dissolved.

  • Cool to room temperature and add 50 g of a suitable solvent.

  • Cool to 0-5°C and add 12 g of sodium nitrite over 1-2 hours, adding an anti-foaming agent as needed.

  • Maintain the temperature at 0-5°C for 3 hours, ensuring an excess of sodium nitrite (tested with starch iodide paper).

  • Destroy the excess sodium nitrite with aminosulfonic acid.

Coupling:

  • In a 2000 mL beaker with a stirrer, add 200 mL of distilled water and 0.2 g of a dispersant.

  • Add 71 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and stir for complete dispersion.

  • Cool to 0°C with ice and add 40 g of hydrochloric acid.

  • Slowly add the diazonium salt solution over 1-1.5 hours.

  • Maintain the reaction at 0-5°C for 10 hours with stirring.

  • Heat to 38°C, filter the product, wash with water until the pH is 7-8, and dry.

Quantitative Data for Synthesis
ParameterSulfuric Acid MethodPhosphoric Acid Method
Reactants
2-amino-6-nitrobenzothiazole20 g27 g
Sulfuric Acid196 g-
Phosphoric Acid-400 g
40% Nitrosulfuric Acid42 g-
Sodium Nitrite-12 g
N-cyanoethyl-N-acetyloxyethyl aniline (50% in acetic acid)50 g71 g
Reaction Conditions
Diazotization Temperature0-5°C0-5°C
Diazotization Time3 hours3 hours
Coupling Temperature0-5°C0-5°C
Coupling Time10 hours10 hours
Yield and Product
Crude Yield28 g (65%)48.5 g (82%)
Product ColorSlightly bluer redRed

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. High purity is essential for applications in research and development. Common purification techniques for azo dyes include recrystallization and column chromatography.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Dissolve in hot solvent, cool to crystallize Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Adsorb on stationary phase Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Collect crystals Column_Chromatography->Purity_Analysis Elute with mobile phase, collect fractions Pure_Product Pure this compound Purity_Analysis->Pure_Product Combine pure fractions and evaporate solvent

Caption: General Purification Workflow for this compound.

Experimental Protocols for Purification

2.2.1. Recrystallization (General Procedure)

  • Select a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents for azo dyes include ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures thereof.

  • Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

2.2.2. Column Chromatography (General Procedure)

  • Prepare a slurry of silica gel or alumina in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

  • Load the sample onto the top of the column.

  • Elute the column with a suitable mobile phase. A gradient of increasing polarity (e.g., from hexane to ethyl acetate or dichloromethane to methanol) is often effective.

  • Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Suggested Parameters for Purification
ParameterRecrystallizationColumn Chromatography
Stationary Phase N/ASilica Gel (60-120 mesh)
Solvent/Mobile Phase Ethanol, Acetone, Ethyl Acetate, Toluene (or mixtures)Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient
Monitoring Technique Visual inspection of crystalsTLC, HPLC
Purity Assessment Melting point, HPLC, NMRHPLC, NMR

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyValue
Molecular Formula C₂₀H₁₈N₆O₄S[3]
Molecular Weight 438.46 g/mol [3]
CAS Number 58051-98-2[3]
Appearance Red powder[3]
Boiling Point 665.8 °C[4]
Flash Point 356.4 °C[4]
Solubility Insoluble in water[3]

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound via the Sulfuric Acid and Phosphoric Acid methods, offering a comparative analysis of the two approaches. Furthermore, it has outlined robust, albeit general, protocols for the purification of the synthesized dye, which are crucial for achieving the high purity required for research and development purposes. The provided diagrams and tables serve to streamline the understanding and implementation of these procedures. For researchers and professionals in drug development, the synthesis and purification of such molecules are foundational steps, and the information contained herein provides a solid basis for the laboratory-scale production of this compound. Further optimization of purification parameters may be necessary depending on the specific purity requirements of the intended application.

References

A Technical Guide to the Solubility of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Red 177, a heterocyclic monoazo dye.[1] While primarily utilized in the textile industry for dyeing polyester fibers, its physicochemical properties, particularly its solubility, are of interest to researchers in various fields, including materials science and formulation development.[1][2] This document outlines the known solubility profile of this compound, provides a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this procedure.

Core Concepts in Disperse Dye Solubility

Disperse dyes, by design, have very low solubility in water.[3] Their application in dyeing synthetic, hydrophobic fibers like polyester relies on their ability to exist as a fine dispersion in an aqueous bath and subsequently partition into the fiber, forming a solid-solid solution.[3] Consequently, their solubility is more significant in organic solvents and specialized media. The solubility of disperse dyes is influenced by factors such as the chemical structure of the dye, the polarity of the solvent, and the temperature of the system.[4]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Chemical Name 2-((2-cyanoethyl)(4-((6-nitrobenzothiazol-2-yl)azo)phenyl)amino)ethyl acetate[5]
C.I. Name This compound[6]
CAS Number 58051-98-2[6]
Molecular Formula C₂₀H₁₈N₆O₄S[7]
Molecular Weight 438.46 g/mol [7]
Appearance Red powder/grain[2][8]
Melting Point 167 °C[9]
Boiling Point 665.8 °C at 760 mmHg[7]
Density 1.39 g/cm³[1]

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively published in publicly available literature. However, based on technical data sheets, related research, and the behavior of structurally similar dyes, a qualitative and inferred solubility profile can be established.

SolventSolubilityRemarksReference
Water InsolubleConsistently reported across multiple sources.[9][10]
Dimethyl Sulfoxide (DMSO) SolubleUsed as a solvent for preparing nanoparticles of Pigment Red 177.
Acetone Likely SolubleA related dye, Disperse Red 17, is soluble in acetone.[11]
Ethanol Likely SolubleA related dye, Disperse Red 17, is soluble in ethanol.[11]
Ethyl Acetate Likely SolubleOften used as a solvent for polar organic compounds.[12]
Toluene Sparingly Soluble to InsolubleAs a non-polar solvent, it is less likely to be a good solvent for this moderately polar dye.
Supercritical CO₂ Soluble (variable)Solubility is dependent on temperature and pressure; a key medium for waterless dyeing.[13][14]
Decamethylcyclopentasiloxane (D5) SolubleUsed in silicone-based waterless dyeing systems.

Note: The solubilities listed as "Likely Soluble" are inferred from the behavior of similar disperse dyes or general solvent properties and should be experimentally verified for any specific application.

Experimental Protocol: Spectrophotometric Determination of Solubility

The following protocol details a robust method for determining the solubility of this compound in a given organic solvent using UV-Vis spectrophotometry. This method is based on creating a calibration curve from solutions of known concentrations and then measuring the concentration of a saturated solution.

Materials and Equipment
  • This compound (analytical standard)

  • Solvent of interest (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks (various sizes, Class A)

  • Pipettes (various sizes, Class A)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Scintillation vials or sealed flasks

  • Shaker or magnetic stirrer

  • Constant temperature bath

Procedure

Part 1: Preparation of Standard Solutions and Calibration Curve

  • Prepare a Stock Solution: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in the chosen organic solvent in a 100 mL volumetric flask. This will be your stock solution (e.g., 100 mg/L).

  • Perform Serial Dilutions: Create a series of standard solutions with decreasing concentrations by performing serial dilutions of the stock solution. For example, prepare standards of 50, 25, 12.5, 6.25, and 3.125 mg/L in separate volumetric flasks.

  • Determine Maximum Absorbance Wavelength (λmax): Using the spectrophotometer, scan one of the mid-range standard solutions across the visible spectrum (e.g., 350-700 nm) against a solvent blank to identify the wavelength of maximum absorbance (λmax).

  • Measure Absorbance of Standards: Set the spectrophotometer to the determined λmax. Measure the absorbance of the solvent blank (to zero the instrument) and then each of the standard solutions.

  • Construct the Calibration Curve: Plot the measured absorbance values (y-axis) against the known concentrations of the standard solutions (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Part 2: Preparation and Measurement of the Saturated Solution

  • Create a Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a scintillation vial). The amount should be sufficient to ensure undissolved solid remains after equilibration.

  • Equilibrate the Solution: Place the sealed container in a constant temperature bath on a shaker or with a magnetic stirrer. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample the Supernatant: After the equilibration period, cease agitation and allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filter the Sample: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high absorbance readings.

  • Dilute and Measure Absorbance: If the absorbance of the saturated solution is expected to be outside the linear range of the calibration curve, perform a precise dilution with the same solvent. Measure the absorbance of the filtered (and potentially diluted) saturated solution at the λmax.

Part 3: Calculation of Solubility

  • Calculate Concentration: Using the equation from the calibration curve (y = mx + c), calculate the concentration of the measured saturated solution sample.

  • Account for Dilution: If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the actual concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Logical and Experimental Workflows

The determination of solubility follows a structured workflow, from initial preparation to final calculation. Similarly, the synthesis of azo dyes like this compound involves a logical sequence of chemical reactions.

G cluster_0 Part 1: Calibration Curve Generation cluster_1 Part 2: Saturated Solution Analysis cluster_2 Part 3: Final Calculation A Weigh this compound B Prepare Stock Solution A->B C Perform Serial Dilutions B->C D Prepare Standard Solutions C->D E Determine λmax D->E F Measure Absorbance of Standards E->F G Plot Absorbance vs. Concentration F->G H Generate Linear Regression (y=mx+c) G->H M Calculate Concentration using y=mx+c H->M Calibration Equation I Add Excess Dye to Solvent J Equilibrate at Constant Temp. I->J K Sample & Filter Supernatant J->K L Measure Absorbance K->L L->M Absorbance Value N Apply Dilution Factor M->N O Final Solubility Value N->O G A 2-Amino-6-nitrobenzothiazole B Diazotization (NaNO₂, H₃PO₄) A->B C Diazo Intermediate B->C E Azo Coupling C->E D N-cyanoethyl-N-acetoxyethyl aniline D->E F Crude this compound E->F G Filtration, Grinding & Drying F->G H Purified this compound G->H

References

Spectroscopic Properties of Disperse Red 177: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 177, a monoazo dye belonging to the benzothiazole class, is a significant colorant primarily utilized in the textile industry for dyeing polyester and its blended fabrics.[1][2] Its chemical structure, characterized by a 6-nitrobenzothiazole diazo component coupled with an N,N-disubstituted aniline, gives rise to its distinct red hue and its solvatochromic behavior.[2] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. While specific experimental data for this particular dye is not extensively available in published literature, this document outlines the expected spectroscopic characteristics based on structurally similar benzothiazole azo dyes. It details the methodologies for determining key photophysical parameters and presents a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the study of azo dyes and their applications.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 2-((2-cyanoethyl)(4-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)phenyl)amino)ethyl acetate.[3] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CI Name C.I. This compound[2]
CI Number 11122[2]
CAS Number 58051-98-2, 68133-69-7[2][4]
Molecular Formula C₂₀H₁₈N₆O₄S[2]
Molecular Weight 438.46 g/mol [2]
Appearance Red powder[2]
Solubility Insoluble in water[2]

Spectroscopic Properties

The color of this compound arises from the π-π* electronic transitions within its extended conjugated system, which includes the benzothiazole ring, the azo bridge, and the substituted aniline moiety. The spectroscopic properties of azo dyes like this compound are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism.[5][6] This section discusses the key spectroscopic parameters of interest.

Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound is expected to exhibit a strong absorption band in the visible region, corresponding to the aforementioned π-π* transition. The position of the maximum absorption wavelength (λmax) is influenced by the polarity of the solvent. Generally, for benzothiazole azo dyes, a bathochromic (red) shift is observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state.[7]

Table 2.1: Representative UV-Visible Absorption Data for a Structurally Similar Benzothiazole Azo Dye in Various Solvents

Disclaimer: The following data is for a representative benzothiazole azo dye and is provided for illustrative purposes to demonstrate expected solvatochromic trends. Experimental values for this compound may vary.

SolventDielectric Constant (ε)λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
n-Hexane1.88~490~25,000
Dichloromethane8.93~510~28,000
Acetone20.7~515~30,000
Ethanol24.6~520~32,000
Dimethyl Sulfoxide (DMSO)46.7~530~35,000
Fluorescence Spectroscopy

Many benzothiazole-based azo dyes exhibit fluorescence, although the quantum yield can vary significantly depending on the molecular structure and the environment. The emission spectrum is typically a mirror image of the absorption band, and the Stokes shift (the difference between the absorption and emission maxima) is also influenced by solvent polarity.[7] The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process.

Table 2.2: Representative Fluorescence Data for a Structurally Similar Benzothiazole Azo Dye

Disclaimer: The following data is for a representative benzothiazole azo dye and is provided for illustrative purposes. Experimental values for this compound may vary.

SolventEmission λmax (nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)
Dichloromethane~550~40~0.10
Ethanol~570~50~0.05
Dimethyl Sulfoxide (DMSO)~585~55~0.02

Experimental Protocols

This section outlines the general experimental methodologies for determining the spectroscopic properties of this compound.

Materials and Instruments
  • This compound: High purity grade.

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., n-hexane, dichloromethane, acetone, ethanol, DMSO).

  • UV-Visible Spectrophotometer: A dual-beam spectrophotometer capable of scanning the range of at least 200-800 nm.

  • Fluorometer: A spectrofluorometer equipped with a suitable excitation source and detector.

  • Quartz Cuvettes: 1 cm path length cuvettes for both absorption and fluorescence measurements.

  • Volumetric Glassware and Analytical Balance: For accurate preparation of solutions.

Preparation of Stock and Working Solutions
  • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) by accurately weighing the dye and dissolving it in a suitable solvent in which it is readily soluble (e.g., DMSO or DMF).

  • From the stock solution, prepare a series of working solutions of varying concentrations (e.g., 1 x 10⁻⁴ M to 1 x 10⁻⁶ M) in the different spectroscopic grade solvents to be tested.

Measurement of Absorption Spectra and Molar Absorptivity
  • Record the UV-Visible absorption spectrum of each working solution in a 1 cm quartz cuvette against a solvent blank.

  • Identify the wavelength of maximum absorption (λmax).

  • To determine the molar absorptivity (ε), measure the absorbance of a series of solutions of known concentrations at the λmax.

  • Plot a graph of absorbance versus concentration. The molar absorptivity can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Measurement of Fluorescence Spectra and Quantum Yield
  • Record the fluorescence emission spectrum of each working solution in a 1 cm quartz cuvette. The excitation wavelength should be set at the λmax determined from the absorption spectrum.

  • The fluorescence quantum yield (Φf) can be determined using the relative method, which involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8] A common standard for the red region is Rhodamine 6G in ethanol (Φf = 0.95).

  • The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a disperse dye like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Disperse Dyes cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurements cluster_data Data Processing and Analysis Dye_Procurement Procure High-Purity Dye Solvent_Selection Select Spectroscopic Grade Solvents Dye_Procurement->Solvent_Selection Stock_Solution Prepare Stock Solution Solvent_Selection->Stock_Solution Working_Solutions Prepare Working Solutions Stock_Solution->Working_Solutions UV_Vis UV-Visible Absorption Spectroscopy Working_Solutions->UV_Vis Fluorescence Fluorescence Spectroscopy Working_Solutions->Fluorescence Determine_lambda_max Determine λmax UV_Vis->Determine_lambda_max Determine_emission_max Determine Emission λmax Fluorescence->Determine_emission_max Calculate_epsilon Calculate Molar Absorptivity (ε) Determine_lambda_max->Calculate_epsilon Analyze_Solvatochromism Analyze Solvatochromic Effects Determine_lambda_max->Analyze_Solvatochromism Calculate_QY Calculate Quantum Yield (Φf) Determine_emission_max->Calculate_QY Determine_emission_max->Analyze_Solvatochromism

Caption: A generalized workflow for the spectroscopic analysis of disperse dyes.

Conclusion

References

The Genotoxic and Cytotoxic Profile of Disperse Red 177: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature containing specific data on the genotoxic and cytotoxic effects of Disperse Red 177 is exceptionally limited. This guide provides a comprehensive summary of the available information for this compound and leverages data from the closely related and more extensively studied azo dye, Disperse Red 1, as a surrogate to illustrate potential toxicological endpoints and methodologies. It is crucial to note that while structurally related, the toxicological profiles of these two compounds may differ.

Introduction to this compound

This compound (CAS No. 68133-69-7) is a synthetic monoazo dye belonging to the benzothiazole class.[1][2] It is characterized by its dark red powder form and insolubility in water.[3] Its primary applications are in the dyeing of polyester fibers and textiles, where it is valued for its high dyeing strength and performance.[2] The molecular formula for this compound is C₂₀H₁₈N₆O₄S.[2]

While its industrial use is established, its toxicological profile, particularly concerning genotoxicity and cytotoxicity, remains largely uncharacterized in publicly accessible scientific literature. This guide aims to collate the sparse existing data and provide a framework for its potential assessment based on studies of similar azo dyes.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 68133-69-7[2]
Molecular Formula C₂₀H₁₈N₆O₄S[2]
Molecular Weight 438.46 g/mol [2]
Appearance Dark red powder[3]
Solubility Insoluble in water[3]
Boiling Point 665.8 °C[2]
Flash Point 356.4 °C[2]

Ecotoxicological and Biodegradation Data

Information on the direct genotoxic and cytotoxic effects of this compound in mammalian systems is scarce. However, some data exists regarding its environmental fate. A study by Yen et al. (1989), referenced by Environment Canada, investigated the anaerobic degradation of an azo benzothiazole dye with the same CAS number as this compound. The study found that the dye undergoes rapid degradation under anaerobic or reducing conditions, with reduction half-life values of 1.9–2.0 days in compacted sediments at room temperature.[1] This degradation is expected to yield substituted aromatic amine constituents.[1] While indicative of its environmental persistence, this does not directly inform on its genotoxic or cytotoxic potential in humans.

Genotoxic and Cytotoxic Effects of Disperse Red 1 (Surrogate Data)

Due to the lack of specific data for this compound, this section details the genotoxic and cytotoxic effects of the structurally related monoazo dye, Disperse Red 1. These findings may provide insights into the potential hazards of this compound.

In Vitro Studies

Micronucleus Assay in Human Lymphocytes and HepG2 Cells

Studies have shown that Disperse Red 1 can induce an increase in micronuclei frequencies in both human lymphocytes and the human hepatoma cell line, HepG2, indicating its potential to cause chromosomal damage.[4] A dose-dependent increase in micronuclei formation was observed up to a certain concentration, after which the number of micronuclei decreased at higher doses.[4] No acute toxicity, as measured by the proliferation index, was detected at the tested concentrations in the lymphocyte assay.[4]

Table 2: In Vitro Genotoxicity of Disperse Red 1 in Human Cells

Cell TypeAssayConcentration RangeObservationReference
Human LymphocytesMicronucleus0.2 - >1.0 µg/mLDose-dependent increase in micronuclei up to 1.0 µg/mL[4]
HepG2 CellsMicronucleus>0.2 µg/mLDose-dependent increase in micronuclei starting at 2.0 µg/mL[4]

Ames Test (Salmonella typhimurium)

Disperse Red 1 has tested positive in the Salmonella mutagenicity assay, suggesting it can induce gene mutations.[5] The results indicate that it primarily causes frame-shift mutations and that metabolic activation by nitroreductase and O-acetyltransferase enzymes plays a significant role in its mutagenic effect.[5]

Cytotoxicity in HepG2 Cells

While some studies focusing on genotoxicity at lower concentrations did not observe significant cytotoxicity[5], other research has indicated that disperse azo dyes can induce cytotoxic effects. The specific cytotoxic concentrations and mechanisms for Disperse Red 1 require further elucidation.

In Vivo Studies

Mouse Germ Cell Toxicity

Oral administration of Disperse Red 1 to male mice has been shown to induce both cytotoxic and genotoxic effects in germ cells.[6] The study observed testicular toxicity, an increased frequency of sperm with abnormal morphology, and decreased fertility.[6] Furthermore, DNA damage in testis cells was detected at doses of 100 and 500 mg/kg.[6]

Table 3: In Vivo Genotoxicity and Cytotoxicity of Disperse Red 1 in Mice

Animal ModelDosingOrgan/Cell TypeAssayObservationReference
Male MiceSingle oral gavage (20, 100, 500 mg/kg)Germ cellsSperm morphology, fertility assessmentIncreased abnormal sperm, decreased fertility[6]
Male MiceSingle oral gavage (100, 500 mg/kg)Testis cellsNot specified (DNA damage)Increased DNA damage[6]

Experimental Protocols (Based on Surrogate Data for Disperse Red 1)

In Vitro Micronucleus Assay in Human Lymphocytes
  • Cell Culture: Human lymphocytes are isolated from peripheral blood and cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin.

  • Exposure: Cells are exposed to various concentrations of the test compound (e.g., 0.2, 0.5, 1.0, 2.0 µg/mL of Disperse Red 1) for a specified duration. A negative control (culture medium) and a positive control (e.g., mitomycin C) are included.

  • Cytochalasin B Treatment: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides and stained with a DNA-specific dye (e.g., Giemsa).

  • Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000) for each concentration.

  • Proliferation Index: The nuclear division index is calculated to assess cytotoxicity.

In Vivo Germ Cell Toxicity Assessment in Mice
  • Animals: Sexually mature male mice are used.

  • Dosing: The test compound (e.g., Disperse Red 1) is administered via oral gavage at various single doses (e.g., 20, 100, and 500 mg/kg body weight). Control groups receive the vehicle only.

  • Sample Collection: Animals are euthanized at different time points after treatment (e.g., 8.3, 16.6, and 24.9 days) to assess effects on different stages of spermatogenesis.

  • Sperm Analysis: Sperm is collected from the epididymis and evaluated for morphology and count.

  • Fertility Assessment: Treated males are mated with untreated females to assess fertility rates.

  • Histopathology: Testes are collected, fixed, and processed for histological examination to evaluate for any pathological changes.

  • DNA Damage Assessment: Testicular cells can be isolated and subjected to assays like the Comet assay to quantify DNA damage.

Visualizations: Workflows and Conceptual Pathways

The following diagrams illustrate common experimental workflows for assessing genotoxicity and a conceptual model for azo dye-induced toxicity.

experimental_workflow_in_vitro cluster_setup Experimental Setup cluster_assay Micronucleus Assay cluster_analysis Data Analysis cluster_result Result Interpretation cell_culture Human Cell Culture (e.g., Lymphocytes, HepG2) treatment Treatment with Disperse Dye (Varying Concentrations) cell_culture->treatment cyto_b Add Cytochalasin B (Block Cytokinesis) treatment->cyto_b controls Include Negative and Positive Controls controls->cyto_b harvest Harvest and Fix Cells cyto_b->harvest stain Stain with DNA Dye harvest->stain microscopy Microscopic Analysis stain->microscopy scoring Score Micronuclei in Binucleated Cells microscopy->scoring pi_calc Calculate Proliferation Index (Cytotoxicity) microscopy->pi_calc genotoxicity Assess Genotoxicity scoring->genotoxicity cytotoxicity Assess Cytotoxicity pi_calc->cytotoxicity experimental_workflow_in_vivo cluster_setup In Vivo Dosing cluster_assays Toxicological Assessments cluster_endpoints Endpoints animals Select Animal Model (e.g., Male Mice) dosing Administer Disperse Dye (e.g., Oral Gavage) animals->dosing time_points Euthanize at Different Time Points dosing->time_points sperm_analysis Sperm Morphology and Count time_points->sperm_analysis fertility Mating Studies time_points->fertility histology Testicular Histopathology time_points->histology comet_assay Comet Assay on Testicular Cells time_points->comet_assay repro_toxicity Reproductive Toxicity (Reduced Fertility) sperm_analysis->repro_toxicity fertility->repro_toxicity cytotoxicity Cytotoxicity (Germ Cell Depletion) histology->cytotoxicity genotoxicity Genotoxicity (DNA Damage) comet_assay->genotoxicity conceptual_pathway cluster_exposure Exposure cluster_metabolism Metabolic Activation cluster_damage Cellular Damage cluster_effects Toxicological Effects azo_dye Disperse Azo Dye (e.g., this compound) metabolism Azo Reduction (e.g., by Nitroreductase) azo_dye->metabolism amines Aromatic Amines (Reactive Metabolites) metabolism->amines dna_adducts DNA Adduct Formation amines->dna_adducts ros Reactive Oxygen Species (ROS) Production amines->ros dna_damage DNA Damage (Strand Breaks, Micronuclei) dna_adducts->dna_damage oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis mutations Gene Mutations dna_damage->mutations cytotoxicity Cytotoxicity apoptosis->cytotoxicity

References

The Environmental Fate of Disperse Red 177 and its Byproducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 177, a monoazo disperse dye, is utilized in the textile industry for dyeing polyester fabrics. The environmental persistence and potential toxicity of this dye and its transformation products are of increasing concern. This technical guide provides a comprehensive overview of the current understanding of the environmental fate of this compound, with a focus on its hydrolysis, and inferred biodegradation and photodegradation pathways. Detailed experimental protocols for studying dye degradation are presented, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the processes involved. A significant knowledge gap remains concerning the specific biodegradation and photodegradation byproducts of this compound, highlighting the need for further research in this area.

Introduction

Disperse dyes, including this compound, are characterized by their low water solubility and their application in dyeing hydrophobic fibers.[1] Their release into the environment through textile effluents poses a potential risk to aquatic ecosystems.[2][3] Understanding the environmental fate of these dyes—how they transform and persist—is crucial for assessing their ecological impact and developing effective remediation strategies. This guide focuses on the primary degradation pathways of this compound: hydrolysis, biodegradation, and photodegradation.

Chemical Properties of this compound

PropertyValueReference
Chemical Name N-(2-cyanoethyl)-N-(2-acetoxyethyl)-4-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)aniline[4]
CAS Number 68133-69-7[4]
Molecular Formula C₂₀H₁₈N₆O₄S[4]
Molecular Weight 438.46 g/mol [4]
Appearance Red powder[1]
Solubility Insoluble in water[1]

Environmental Fate Pathways

The environmental fate of this compound is governed by a combination of biotic and abiotic processes. While specific data for this dye is limited, its chemical structure as a monoazo dye allows for predictions based on the known behavior of similar compounds.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound, particularly under alkaline conditions prevalent in some industrial wastewaters. A study on the hydrolysis of C.I. This compound has proposed a specific degradation route.[5]

Under alkaline conditions, the ester group in the N-(2-acetoxyethyl) side chain is susceptible to hydrolysis, leading to the formation of a primary alcohol. Concurrently or subsequently, the cyano group in the N-(2-cyanoethyl) side chain can also undergo hydrolysis. The azo bond (-N=N-) itself is relatively stable to hydrolysis under typical environmental pH ranges but can be cleaved under more extreme conditions or through other degradation mechanisms.

A proposed hydrolysis pathway for this compound involves the initial hydrolysis of the ester linkage, followed by further degradation.[5] The identified hydrolysis byproducts are Compound II and Compound III, with their mass spectra confirming their structures.[5]

G cluster_hydrolysis Hydrolysis Pathway of this compound DR177 This compound (I) m/z = 439.1 [M+H]⁺ Compound_II Compound II m/z = 397.1 [M+H]⁺ DR177->Compound_II Ester Hydrolysis (OH⁻) Compound_III Compound III m/z = 214.0 [M+H]⁺ Compound_II->Compound_III Further Degradation

Proposed hydrolysis pathway of this compound.[5]
Biodegradation

While no specific studies on the biodegradation of this compound were found, the general mechanism for azo dye biodegradation by microorganisms is well-established.[6] It typically involves a two-step process:

  • Reductive Cleavage of the Azo Bond: Under anaerobic or anoxic conditions, microbial azoreductases cleave the azo bond (-N=N-), resulting in the formation of aromatic amines.[7] This step leads to the decolorization of the dye.

  • Aerobic Degradation of Aromatic Amines: The resulting aromatic amines are often more toxic than the parent dye. Their complete mineralization to CO₂, H₂O, and inorganic ions typically requires aerobic conditions, where microbial oxygenases play a key role.[7]

Based on the structure of this compound, the expected aromatic amines from the reductive cleavage of the azo bond would be 6-nitrobenzo[d]thiazol-2-amine and N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzene-1,4-diamine.

G cluster_biodegradation Inferred Biodegradation Pathway of this compound DR177 This compound Aromatic_Amines Aromatic Amines (e.g., 6-nitrobenzo[d]thiazol-2-amine) DR177->Aromatic_Amines Anaerobic Azoreductase Mineralization Mineralization (CO₂, H₂O, NO₃⁻, SO₄²⁻) Aromatic_Amines->Mineralization Aerobic Degradation

Inferred biodegradation pathway of this compound.
Photodegradation

Photodegradation, or the breakdown of molecules by light, is another important environmental fate process for dyes. This can occur through direct photolysis or indirect photosensitization. For azo dyes, photodegradation can lead to the cleavage of the azo bond and the degradation of the aromatic structures. The efficiency of photodegradation is influenced by factors such as pH, the presence of photosensitizers, and the intensity of light.[8]

Specific photodegradation byproducts of this compound have not been identified in the reviewed literature. However, studies on other disperse dyes suggest that the process can lead to the formation of smaller, and sometimes more toxic, intermediate compounds before complete mineralization.[9]

Quantitative Data

Quantitative data on the environmental fate of this compound is scarce. The following table summarizes the available information on its hydrolysis byproducts.

Table 1: Identified Hydrolysis Byproducts of this compound

Parent CompoundByproductMolecular Ion (m/z)Analytical MethodReference
This compound (I)Compound II397.1 [M+H]⁺HPLC-MS[5]
This compound (I)Compound III214.0 [M+H]⁺HPLC-MS[5]

Experimental Protocols

Hydrolysis Study

Objective: To determine the rate and byproducts of this compound hydrolysis under specific pH and temperature conditions.

Methodology: [5]

  • Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) and dilute it to the desired concentration in a buffered aqueous solution of a specific pH.

  • Incubation: Incubate the solution at a constant temperature in the dark to prevent photodegradation.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Analysis: Immediately analyze the samples by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

    • HPLC Conditions: Use a C18 column with a gradient elution program using a mixture of acetonitrile and water (with a modifier like formic acid) as the mobile phase.

    • DAD Detection: Monitor the absorbance at the wavelength of maximum absorbance (λmax) of this compound and scan for the appearance of new peaks corresponding to byproducts.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to identify the molecular ions of the parent dye and its hydrolysis products.

G cluster_workflow Experimental Workflow for Hydrolysis Study Start Prepare Dye Solution (Buffered, Specific pH) Incubate Incubate at Constant Temperature (in the dark) Start->Incubate Sample Collect Samples (at time intervals) Incubate->Sample Analyze HPLC-DAD-MS Analysis Sample->Analyze End Identify Byproducts & Determine Rate Analyze->End

Workflow for studying the hydrolysis of this compound.
Biodegradation Study (General Protocol for Azo Dyes)

Objective: To assess the biodegradability of this compound by a specific microbial culture or consortium and to identify the degradation byproducts.

Methodology:

  • Microbial Culture: Use a pure microbial strain or a mixed consortium known for its azo dye-degrading capabilities.

  • Medium Preparation: Prepare a suitable mineral salt medium with this compound as the sole carbon source or with an additional co-substrate to facilitate microbial growth.

  • Incubation:

    • Anaerobic/Anoxic Phase: Incubate the culture under anaerobic or microaerophilic conditions to promote the reductive cleavage of the azo bond. Monitor decolorization spectrophotometrically.

    • Aerobic Phase: After decolorization, aerate the culture to facilitate the degradation of the aromatic amines.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals from both phases.

    • Centrifuge to remove biomass.

    • Analyze the supernatant using UV-Vis spectrophotometry, HPLC-DAD-MS, and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent dye and its metabolites.

Photodegradation Study (General Protocol for Azo Dyes)

Objective: To evaluate the photodegradation of this compound under simulated or natural sunlight and identify the transformation products.

Methodology:

  • Sample Preparation: Prepare an aqueous solution of this compound of a known concentration.

  • Irradiation: Expose the solution to a light source (e.g., a xenon lamp simulating solar radiation or natural sunlight). Maintain a control sample in the dark.

  • Monitoring: At specific time points, measure the absorbance of the solution at the λmax of the dye to monitor its degradation.

  • Byproduct Analysis: Analyze the irradiated samples using HPLC-DAD-MS or GC-MS to identify the photodegradation byproducts.

Ecotoxicity

The ecotoxicity of this compound and its degradation byproducts is a critical aspect of its environmental risk assessment. While specific toxicity data for this compound is limited, studies on other disperse azo dyes, such as Disperse Red 1, have shown that both the parent dye and its degradation intermediates can exhibit toxicity to aquatic organisms.[10] The aromatic amines formed during the reductive cleavage of the azo bond are of particular concern due to their potential carcinogenicity and mutagenicity.[11]

Conclusion and Future Perspectives

The environmental fate of this compound is a complex process involving hydrolysis, and likely biodegradation and photodegradation. The hydrolysis pathway under alkaline conditions has been partially elucidated, leading to the formation of at least two byproducts. However, a significant knowledge gap exists regarding the specific biodegradation and photodegradation pathways and the identity of the resulting transformation products.

Future research should focus on:

  • Biodegradation Studies: Isolating and characterizing microorganisms capable of degrading this compound and identifying the complete metabolic pathway.

  • Photodegradation Studies: Investigating the photodegradation kinetics and identifying the byproducts formed under environmentally relevant conditions.

  • Toxicity Assessment: Evaluating the ecotoxicity of the parent dye and its identified degradation byproducts to a range of aquatic organisms.

  • Quantitative Analysis: Determining the degradation rates and half-lives of this compound in different environmental compartments (water, soil, sediment).

A comprehensive understanding of the environmental fate of this compound is essential for developing effective strategies to mitigate its potential environmental impact and for the design of more environmentally benign dye molecules.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177 (C.I. 11122; CAS 58051-98-2) is a monoazo disperse dye belonging to the benzothiazole class, primarily utilized in the dyeing and printing of polyester fibers and their blends.[1] Due to its low water solubility, analytical methods for its quantification require specific sample preparation and sensitive detection techniques.[1] Concerns over the potential allergenic and carcinogenic properties of some disperse dyes necessitate reliable analytical methods for their monitoring in various matrices, including textiles and environmental samples.[2] This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and UV-Vis Spectrophotometry.

Analytical Methods Overview

The two primary methods for the quantification of this compound are HPLC-MS/MS and UV-Vis Spectrophotometry. HPLC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level detection in complex matrices like textiles and environmental water samples.[2] UV-Vis Spectrophotometry is a more accessible technique suitable for the quantification of the dye in solutions and extracts where the concentration is higher and the matrix is less complex.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

HPLC-MS/MS is the preferred method for the accurate and sensitive quantification of this compound. The methodology involves extraction of the dye from the sample matrix, chromatographic separation on a C18 reversed-phase column, and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: HPLC-MS/MS

1. Reagents and Materials

  • This compound analytical standard

  • Methanol (HPLC or MS grade)

  • Acetonitrile (HPLC or MS grade)

  • Water (HPLC or MS grade)

  • Formic acid (MS grade)

  • Syringe filters (0.22 µm PTFE)

2. Standard Preparation

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or an appropriate mobile phase composition.

3. Sample Preparation

  • Textile Samples:

    • Weigh 1.0 g of the textile sample into a conical flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes at 50°C.[2]

    • Centrifuge the extract at 10,000 rpm for 10 minutes.[2]

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Water Samples (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load a known volume of the water sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute this compound with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of methanol or mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. HPLC-MS/MS Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

ParameterRecommended Condition
HPLC System A UHPLC or HPLC system capable of binary gradient elution.
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[2]
Mobile Phase A Water with 0.1% Formic Acid.[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Gradient Program Optimize for separation from matrix components. A suggested starting point is a linear gradient from 5% to 95% B.
Flow Rate 0.3 mL/min.[2]
Column Temperature 40°C.
Injection Volume 5-10 µL.
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive Mode.
Precursor Ion (Q1) [M+H]⁺ = 439.4 m/z (based on molecular weight of 438.46 g/mol ).[1]
MRM Transitions To be determined by infusing a standard solution of this compound and optimizing collision energy for product ions.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary: HPLC-MS/MS
ParameterExpected Performance Range (based on similar disperse dyes)[2]
Linearity (r²)> 0.99
Limit of Detection (LOD)0.02 - 1.35 ng/mL
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL
Recovery80 - 115%
Precision (%RSD)< 15%

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry can be used for the quantification of this compound in solutions with minimal matrix interference. The method is based on measuring the absorbance of the dye at its wavelength of maximum absorbance (λmax). N,N-Dimethylformamide (DMF) is a suitable solvent for this analysis.

Experimental Protocol: UV-Vis Spectrophotometry

1. Reagents and Materials

  • This compound analytical standard

  • N,N-Dimethylformamide (DMF), spectroscopic grade

  • Quartz cuvettes (1 cm path length)

2. Standard Preparation

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in DMF.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with DMF to cover the desired concentration range.

3. Sample Preparation

  • Ensure the sample is a clear solution in DMF. If a solid sample is being analyzed, perform an extraction with DMF, followed by filtration to remove any particulate matter.

4. Wavelength of Maximum Absorbance (λmax) Determination

  • Prepare a mid-range concentration standard solution of this compound in DMF.

  • Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 350-700 nm to determine the λmax.

5. Measurement and Quantification

  • Set the spectrophotometer to the determined λmax.

  • Use DMF as the blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solution.

  • Generate a calibration curve by plotting the absorbance against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary: UV-Vis Spectrophotometry
ParameterExpected Value (to be determined experimentally)
Wavelength of Maximum Absorbance (λmax)To be determined in the selected solvent.
Molar Absorptivity (ε)To be determined.
Linearity RangeTo be established.
Limit of Detection (LOD)To be determined.
Limit of Quantification (LOQ)To be determined.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing textile Textile Sample extraction Solvent Extraction (Methanol, Sonication) textile->extraction water Water Sample spe Solid-Phase Extraction (C18 Cartridge) water->spe filtration Filtration (0.22 µm) extraction->filtration spe->filtration hplc_ms HPLC-MS/MS filtration->hplc_ms uv_vis UV-Vis Spectrophotometry filtration->uv_vis quantification Quantification (Calibration Curve) hplc_ms->quantification uv_vis->quantification

General experimental workflow for this compound analysis.

hplc_ms_pathway Sample Prepared Sample Extract HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection [M+H]⁺ = 439.4 m/z) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition Detector->Data

Logical workflow for HPLC-MS/MS analysis of this compound.

References

Application Note: Analysis of Disperse Red 177 Degradation Products by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the identification and semi-quantitative analysis of degradation products of the azo dye Disperse Red 177 using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol is designed for researchers in environmental science, textile chemistry, and drug development who are investigating the stability and breakdown of azo dyes. The methodology includes sample preparation, chromatographic separation, and mass spectrometric detection. While specific quantitative data for this compound degradation is not widely available in published literature, this note provides a framework for conducting such studies and presents a hypothetical degradation pathway based on the known chemistry of similar azo dyes.

Introduction

This compound is a single azo class dye used for dyeing polyester and its blended fabrics.[1] Like many azo dyes, it has the potential to degrade under various environmental conditions (e.g., light, microbial action) into smaller, potentially harmful aromatic amines. Therefore, it is crucial to have reliable analytical methods to detect and identify these degradation products to assess the environmental and toxicological impact of this dye. HPLC-MS/MS offers the high sensitivity and specificity required for the analysis of complex mixtures containing trace levels of degradation products.

Experimental Protocol

Forced Degradation of this compound

Forced degradation studies are essential to produce degradation products for analytical method development and to understand the dye's stability profile.

a. Photodegradation:

  • Prepare a 10 µg/mL solution of this compound in acetonitrile/water (50:50, v/v).

  • Expose the solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Protect a control sample from light.

b. Acid/Base Hydrolysis:

  • To 1 mL of a 1 mg/mL stock solution of this compound in methanol, add 9 mL of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for basic hydrolysis).

  • Incubate the solutions at 60°C for 24 hours.

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH or 0.1 M HCl, respectively.

c. Oxidative Degradation:

  • To 1 mL of a 1 mg/mL stock solution of this compound in methanol, add 9 mL of 3% hydrogen peroxide.

  • Incubate the solution at room temperature for 24 hours.

Sample Preparation
  • Following forced degradation, dilute the samples with the initial mobile phase to an appropriate concentration (e.g., 1 µg/mL).

  • Filter the samples through a 0.22 µm PTFE syringe filter prior to HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

a. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 10
    15.0 95
    20.0 95
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

b. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of expected degradation products and full scan mode for identification of unknown products.

Data Presentation

The following table provides a hypothetical list of potential degradation products of this compound, based on the cleavage of the azo bond and further modifications. The exact m/z values and retention times would need to be determined experimentally.

Compound NameMolecular FormulaPrecursor Ion (m/z) [M+H]+Product Ion (m/z)
This compoundC20H18N6O4S439.1TBD
6-nitrobenzo[d]thiazol-2-amineC7H5N3O2S196.0TBD
N-(2-aminoethyl)-N-(2-cyanoethyl)anilineC11H15N3190.1TBD
4-aminophenol derivativeC13H17N3O2248.1TBD

TBD: To Be Determined experimentally through product ion scans.

Visualization of Workflows and Pathways

HPLC_MSMS_Workflow cluster_degradation Forced Degradation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Photodegradation Photodegradation (UV Light) Dilution Dilution with Mobile Phase Photodegradation->Dilution Hydrolysis Acid/Base Hydrolysis (HCl/NaOH, 60°C) Hydrolysis->Dilution Oxidation Oxidative Degradation (H2O2) Oxidation->Dilution Filtration 0.22 µm PTFE Filtration Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MSMS MS/MS Detection (ESI+, MRM/Full Scan) HPLC->MSMS Identification Product Identification MSMS->Identification Quantification Semi-Quantitative Analysis Identification->Quantification

Caption: Experimental workflow for the analysis of this compound degradation products.

Disperse_Red_177_Degradation_Pathway cluster_products Hypothetical Degradation Products DR177 This compound (C20H18N6O4S) m/z 439.1 Product1 6-nitrobenzo[d]thiazol-2-amine (C7H5N3O2S) m/z 196.0 DR177->Product1 Azo Bond Cleavage Product2 N-(2-aminoethyl)-N-(2-cyanoethyl)aniline (C11H15N3) m/z 190.1 DR177->Product2 Azo Bond Cleavage Product3 Further Degradation Products Product1->Product3 Further Degradation Product2->Product3 Further Degradation

Caption: Hypothesized degradation pathway of this compound.

Discussion

The presented HPLC-MS/MS method provides a robust platform for the separation and identification of potential degradation products of this compound. The use of a C18 column with a water/acetonitrile gradient is effective for separating compounds with a range of polarities. ESI in positive mode is generally suitable for the ionization of aromatic amines that are expected as degradation products.

The primary degradation pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of two aromatic amines. For this compound, this would hypothetically yield 6-nitrobenzo[d]thiazol-2-amine and N-(2-aminoethyl)-N-(2-cyanoethyl)aniline. These primary degradation products may undergo further biotransformation or chemical reactions in the environment.

Conclusion

This application note provides a comprehensive protocol for the HPLC-MS/MS analysis of this compound degradation products. The methodology is suitable for forced degradation studies and can be adapted for the analysis of environmental samples. The provided workflow and hypothetical degradation pathway serve as a valuable resource for researchers investigating the fate of this and other similar azo dyes. Further studies are needed to confirm the identity of the degradation products and to obtain quantitative data on their formation under various conditions.

References

Application Note: Quantitative Determination of Disperse Red 177 Concentration using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of Disperse Red 177, a synthetic azo dye, using UV-Visible (UV-Vis) spectrophotometry. This method is applicable for the determination of the dye's concentration in various organic solvents and is intended for researchers, scientists, and professionals in drug development and analytical chemistry. The protocol details the necessary instrumentation, reagents, and a step-by-step procedure for sample preparation, standard curve generation, and concentration measurement.

Introduction

This compound (C.I. 11122) is a single azo dye characterized by its red powder form and insolubility in water.[1][2][3] It is primarily used in the dyeing of polyester and its blended fabrics.[2] Accurate and reliable quantification of this compound is crucial for quality control in manufacturing processes, environmental monitoring, and various research applications. UV-Vis spectrophotometry offers a rapid, cost-effective, and accessible method for determining the concentration of chromophoric compounds like this compound in solution. This technique is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

Principle of the Method

The concentration of this compound in a suitable organic solvent is determined by measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Instrumentation and Reagents

  • Instrumentation:

    • UV-Vis Spectrophotometer (double or single beam)

    • Analytical balance

    • Volumetric flasks (various sizes)

    • Pipettes (various sizes)

    • Cuvettes (quartz or glass, 1 cm path length)

  • Reagents:

    • This compound (analytical standard)

    • Solvent: High-purity Dimethylformamide (DMF) is recommended due to its ability to dissolve a wide range of organic compounds. Other potential solvents include acetone, acetonitrile, and ethanol. The choice of solvent should be validated for solubility and transparency in the desired wavelength range.

    • Reagent-grade water (for cleaning)

Data Presentation

ParameterValueSolventReference
Chemical Formula C₂₀H₁₈N₆O₄S-[4]
Molecular Weight 438.46 g/mol -[3][4]
λmax (Wavelength of Maximum Absorption) Not specified in literature. Must be determined experimentally.DMFN/A
Molar Absorptivity (ε) Not specified in literature. Must be determined experimentally.DMFN/A

Experimental Protocols

Part 1: Determination of Maximum Absorption Wavelength (λmax)
  • Prepare a Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a known volume of DMF to prepare a stock solution of a suitable concentration (e.g., 100 µg/mL).

  • Prepare a Working Solution: Dilute the stock solution with DMF to obtain a working solution with an expected absorbance in the range of 0.5 - 1.0 AU.

  • Scan the Spectrum:

    • Fill a cuvette with DMF to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 350-700 nm).

    • Rinse the cuvette with the working solution and then fill it with the working solution.

    • Place the sample cuvette in the spectrophotometer and scan the absorbance spectrum.

  • Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax for this compound in the chosen solvent. This λmax value will be used for all subsequent absorbance measurements.

Part 2: Preparation of Standard Solutions and Generation of a Calibration Curve
  • Prepare a Series of Standard Solutions: Using the stock solution prepared in Part 1, perform serial dilutions with DMF to prepare at least five standard solutions of different, known concentrations. The concentration range should bracket the expected concentration of the unknown samples.

  • Measure Absorbance of Standards:

    • Set the spectrophotometer to the predetermined λmax.

    • Use DMF as the blank to zero the instrument.

    • Measure the absorbance of each standard solution in triplicate.

  • Construct the Calibration Curve:

    • Plot a graph of the average absorbance of each standard solution versus its known concentration.

    • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c, where y is absorbance, m is the slope, x is concentration, and c is the y-intercept) and the coefficient of determination (R²) should be calculated. An R² value close to 1.0 indicates a good linear fit.

Part 3: Measurement of Unknown Sample Concentration
  • Prepare the Unknown Sample: Dissolve the sample containing an unknown concentration of this compound in DMF. The solution may need to be diluted to ensure the absorbance falls within the linear range of the calibration curve.

  • Measure Absorbance of the Unknown:

    • Using the same spectrophotometer settings and blank as for the standards, measure the absorbance of the unknown sample solution in triplicate.

  • Calculate the Concentration:

    • Calculate the average absorbance of the unknown sample.

    • Use the equation of the line from the calibration curve to calculate the concentration of this compound in the unknown sample.

    Concentration (x) = (Average Absorbance - y-intercept) / slope

Mandatory Visualization

experimental_workflow prep_stock Prepare Stock Solution of this compound in DMF prep_standards Prepare Serial Dilutions for Standards prep_stock->prep_standards det_lambda_max Determine λmax prep_stock->det_lambda_max prep_unknown Prepare Unknown Sample Solution in DMF measure_unknown Measure Absorbance of Unknown at λmax prep_unknown->measure_unknown measure_standards Measure Absorbance of Standards at λmax det_lambda_max->measure_standards Set λmax gen_curve Generate Calibration Curve measure_standards->gen_curve calc_conc Calculate Unknown Concentration measure_unknown->calc_conc gen_curve->calc_conc

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note outlines a reliable and straightforward method for the quantitative determination of this compound concentration using UV-Vis spectrophotometry. Adherence to the described protocol, particularly the experimental determination of λmax and the generation of a precise calibration curve, will ensure accurate and reproducible results. This method is well-suited for routine analysis in quality control and research environments.

References

Application Notes and Protocols for FTIR Analysis of Disperse Red 177 Interaction with Polyester Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes are a class of non-ionic dyes with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester. The interaction between the dye and the fiber is crucial for determining the final properties of the dyed textile, such as colorfastness and durability. Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for investigating these interactions at a molecular level. This application note provides a detailed protocol for the analysis of the interaction between Disperse Red 177 and polyester fibers using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

This compound, a single azo dye, is commonly used for dyeing and printing on polyester and its blended fabrics.[1] Understanding its interaction with the polyester matrix is essential for optimizing dyeing processes and ensuring product quality. FTIR spectroscopy allows for the identification of functional groups and changes in the chemical environment of both the dye and the polymer, providing insights into the nature of their interaction, which is presumed to be primarily based on physical forces such as Van der Waals forces and hydrogen bonding.

Principles of ATR-FTIR Spectroscopy for Fiber Analysis

ATR-FTIR spectroscopy is a surface-sensitive technique ideal for analyzing solid samples like textile fibers with minimal sample preparation.[2] In this method, an infrared beam is directed into a crystal with a high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in intimate contact with the crystal. This evanescent wave is absorbed by the sample at specific frequencies corresponding to its molecular vibrations. The attenuated energy is then detected and converted into an infrared spectrum.

By comparing the FTIR spectra of undyed and dyed polyester fibers, it is possible to:

  • Identify the characteristic absorption peaks of both the polyester fiber and this compound.

  • Observe shifts in peak positions or changes in peak intensities, which can indicate interactions between the dye and the fiber.

  • Potentially quantify the amount of dye on the fiber surface, although this can be challenging with ATR-FTIR on inhomogeneous samples.[3]

Apparatus and Materials

  • Apparatus:

    • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

    • Microscope (optional, for visual inspection of fibers).

    • Laboratory press for applying consistent pressure on the ATR crystal.

    • Analytical balance.

    • Standard laboratory glassware.

  • Materials:

    • Undyed polyester fabric (scoured to remove any finishes).

    • This compound dye powder.

    • Dispersing agent.

    • Acetic acid (for pH adjustment of the dyebath).

    • Deionized water.

    • Solvent for cleaning the ATR crystal (e.g., isopropanol).

Experimental Protocols

Dyeing of Polyester Fabric with this compound
  • Preparation of the Dyebath:

    • Accurately weigh a specific amount of this compound dye powder (e.g., 1% on weight of fabric).

    • Prepare a dispersion of the dye in a small amount of deionized water with a dispersing agent.

    • Add the dispersion to the main dyebath containing deionized water.

    • Adjust the pH of the dyebath to approximately 4.5-5.5 using acetic acid.

    • The liquor ratio (ratio of the weight of the dyebath to the weight of the fabric) should be maintained, for example, at 40:1.[4]

  • Dyeing Procedure:

    • Introduce the scoured and weighed polyester fabric into the dyebath at room temperature.

    • Gradually raise the temperature of the dyebath to the dyeing temperature, typically 130°C for disperse dyes on polyester, at a rate of 2°C/minute.

    • Maintain the dyeing process at this temperature for a specified duration (e.g., 60 minutes).

    • After dyeing, cool the dyebath down to about 70°C.

    • Remove the dyed fabric and rinse it thoroughly with cold water.

  • Reduction Clearing (Post-treatment):

    • To remove unfixed dye from the fiber surface, a reduction clearing process is performed. This typically involves treating the dyed fabric in a solution of sodium hydrosulfite and sodium hydroxide at 60-70°C for 15-20 minutes.

    • Rinse the fabric again with hot and cold water and allow it to air dry.

ATR-FTIR Spectroscopic Analysis
  • Sample Preparation:

    • Cut a small, representative sample of both the undyed (control) and the dyed polyester fabric.

    • Ensure the samples are clean and dry before analysis.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to stabilize.

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectra.

  • Spectral Acquisition:

    • Place the fabric sample (undyed or dyed) directly onto the ATR crystal, ensuring the side to be analyzed is in contact with the crystal.

    • Apply consistent and firm pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[2][5]

    • Collect the FTIR spectrum over a suitable wavenumber range, typically 4000-650 cm⁻¹.

    • For improved signal-to-noise ratio, co-add a number of scans (e.g., 32 or 64).[5][6]

    • A spectral resolution of 4 cm⁻¹ is generally sufficient for this type of analysis.[5][6]

    • Repeat the measurement at different locations on the fabric sample to ensure reproducibility and to account for any non-uniformity in dyeing.

Data Analysis and Presentation

Spectral Interpretation
  • Polyester (PET) Spectrum: The FTIR spectrum of polyester is well-characterized. Key absorption bands include:

    • ~1715 cm⁻¹: C=O stretching of the ester group.[7]

    • ~1245 cm⁻¹: C-C-O stretching.[7]

    • ~1100 cm⁻¹: O-C-C stretching.[7]

    • Aromatic ring vibrations can also be observed.

  • This compound Spectrum: Being a single azo dye, this compound (C₂₀H₁₈N₆O₄S) has characteristic functional groups that will exhibit absorption in the IR region.[1][8] Expected peaks include:

    • N=N stretching (azo group), which is often weak in the IR spectrum.

    • C=O stretching from the acetoxyethyl group.

    • C≡N stretching (cyanoethyl group).

    • N-O stretching from the nitro group.

    • Aromatic C-H and C=C stretching.

    • S=O stretching from the thiazole ring.

  • Dyed Polyester Spectrum: The spectrum of the dyed fabric will be a composite of the polyester and this compound spectra. The analysis should focus on:

    • The appearance of new peaks corresponding to the dye in the spectrum of the dyed fabric.

    • Shifts in the positions of the characteristic peaks of polyester (e.g., the C=O stretch) or the dye, which may indicate hydrogen bonding or other intermolecular interactions.

    • Changes in the relative intensities of the peaks.

Quantitative Data Summary

While precise quantification with ATR-FTIR on solid samples can be complex, a semi-quantitative analysis can be performed by monitoring the intensity of a characteristic peak of the dye that does not overlap with the polyester peaks. The Beer-Lambert law (A = εbc), which states that absorbance is proportional to concentration, is the underlying principle for quantitative analysis.[9][10][11] For ATR, the path length is effectively the depth of penetration of the evanescent wave.

The following tables present illustrative quantitative data that could be obtained from an FTIR analysis of polyester fibers dyed with this compound at different concentrations.

Table 1: Characteristic FTIR Peak Intensities for Undyed and Dyed Polyester

SamplePolyester C=O Peak (cm⁻¹)Polyester C=O AbsorbanceThis compound Characteristic Peak (e.g., C≡N, ~2250 cm⁻¹)This compound Peak Absorbance
Undyed Polyester~17151.25-0.00
Polyester + 0.5% DR177~17141.23~22500.05
Polyester + 1.0% DR177~17141.22~22500.10
Polyester + 2.0% DR177~17131.20~22500.18

Table 2: Semi-Quantitative Analysis of Dye Uptake

Dye Concentration in Bath (%)Absorbance of Dye Peak (~2250 cm⁻¹)Relative Dye Uptake (Normalized to 1% Dyeing)
0.50.050.50
1.00.101.00
2.00.181.80

Note: The data presented in these tables are for illustrative purposes only and represent expected trends.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_dyeing Dyeing Process cluster_analysis FTIR Analysis prep_dye Prepare this compound Dyebath dyeing Dye Polyester Fabric at 130°C prep_dye->dyeing prep_fabric Scour Undyed Polyester Fabric prep_fabric->dyeing rinse1 Rinse Dyed Fabric dyeing->rinse1 reduction_clear Reduction Clearing rinse1->reduction_clear rinse2 Final Rinse and Dry reduction_clear->rinse2 sample_cut Cut Samples (Undyed & Dyed) rinse2->sample_cut atr_measurement ATR-FTIR Measurement sample_cut->atr_measurement ftir_setup FTIR Spectrometer Setup & Background Scan ftir_setup->atr_measurement data_analysis Spectral Data Analysis atr_measurement->data_analysis

Caption: Experimental workflow for dyeing polyester and subsequent FTIR analysis.

Proposed Interaction Mechanism

interaction_mechanism cluster_polyester Polyester Fiber cluster_dye This compound PET Polyester Chain (-O-CH2-CH2-O-CO-Ph-CO-) DR177 This compound Molecule PET->DR177 Van der Waals Forces DR177->PET Hydrogen Bonding (e.g., with C=O group)

Caption: Proposed interaction between this compound and polyester fiber.

References

Application Notes and Protocols for Dyeing Polyester Fabric with Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the dyeing of polyester fabric using Disperse Red 177, a benzothiazole heterocyclic disperse dye known for its high dyeing strength, bright color, and good fastness properties on polyester fibers.[1] The protocols outlined below are intended for laboratory-scale applications and are designed to ensure reproducibility and optimal results.

Overview of the Dyeing Mechanism

Disperse dyes are non-ionic, water-insoluble colorants that are applied to hydrophobic fibers like polyester from a fine aqueous dispersion. The dyeing process is a transfer of the dye from the aqueous phase to the solid fiber phase. This is achieved at high temperatures (typically 130°C) and under high pressure, which causes the polyester fibers to swell. This swelling opens up the amorphous regions of the fiber, allowing the small dye molecules to penetrate and become physically trapped within the polymer structure upon cooling. The process is typically carried out under acidic pH conditions (4.5-5.5) to ensure the stability of the disperse dye and prevent hydrolysis.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the dyeing of polyester with this compound and the expected fastness properties of the dyed fabric.

Table 1: Recommended Dyeing Protocol Parameters

ParameterValueNotes
This compound 0.5 - 2.0% (owf)"owf" stands for "on the weight of the fabric". The exact percentage depends on the desired shade depth.
Dispersing Agent 1.0 - 2.0 g/LA high-temperature stable dispersing agent is required to prevent dye agglomeration.[5][6][7]
Acetic Acid (Glacial) 0.5 - 1.0 g/LUsed to adjust the pH of the dyebath.
pH 4.5 - 5.5Critical for dye stability and optimal dyeing performance.[2][4]
Liquor Ratio 1:10 - 1:20The ratio of the weight of the goods to the volume of the dyebath.
Dyeing Temperature 130°CHigh temperature is necessary to swell the polyester fibers.
Dyeing Time 30 - 60 minutesTime at the maximum dyeing temperature.
Reduction Clearing See ProtocolA post-treatment step to remove surface dye and improve fastness.

Table 2: Fastness Properties of this compound on Polyester

Fastness PropertyISO Test MethodRating
Light Fastness (Xenon Arc) ISO 105-B025-6
Washing Fastness (Color Change) ISO 105-C034
Sublimation Fastness ISO 105-P01 (180°C, 30s)4-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124-5

Note: Fastness ratings are on a scale of 1 to 5 for washing, sublimation, and rubbing (5 being the best), and 1 to 8 for light fastness (8 being the best).[8]

Experimental Protocols

The following are detailed protocols for the key experiments involved in dyeing polyester fabric with this compound.

Pre-treatment of Polyester Fabric

Objective: To remove any impurities, oils, and sizes from the fabric that may interfere with dyeing.

Materials:

  • Polyester fabric

  • Non-ionic detergent

  • Sodium carbonate

  • Deionized water

  • Laboratory-scale washing apparatus

Procedure:

  • Prepare a scouring bath with 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate in deionized water.

  • Immerse the polyester fabric in the bath at a liquor ratio of 1:20.

  • Heat the bath to 60-70°C and maintain for 30 minutes with gentle agitation.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the fabric at ambient temperature or in an oven at a low temperature.

High-Temperature Exhaust Dyeing Protocol

Objective: To dye the pre-treated polyester fabric with this compound.

Materials:

  • Pre-treated polyester fabric

  • This compound

  • High-temperature stable dispersing agent

  • Glacial acetic acid

  • Deionized water

  • High-temperature, high-pressure laboratory dyeing machine

Procedure:

  • Weigh the dry pre-treated polyester fabric.

  • Calculate the required amounts of this compound, dispersing agent, and acetic acid based on the weight of the fabric and the desired concentrations (see Table 1).

  • Prepare a dye dispersion by pasting the required amount of this compound with a small amount of the dispersing agent and cold water. Then, add hot water (40-50°C) to the paste with continuous stirring to form a fine dispersion.

  • Set the dyebath in the dyeing machine with the required volume of deionized water (to achieve the desired liquor ratio) and add the dispersing agent.

  • Add the prepared dye dispersion to the dyebath and stir.

  • Adjust the pH of the dyebath to 4.5-5.5 using glacial acetic acid.

  • Immerse the polyester fabric in the dyebath.

  • Raise the temperature of the dyebath to 60°C and hold for 10 minutes.

  • Increase the temperature to 130°C at a rate of 1-2°C per minute.

  • Hold the temperature at 130°C for 30-60 minutes to allow for dye penetration and fixation.

  • Cool the dyebath to 70°C.

  • Drain the dyebath and rinse the fabric with hot water.

Reduction Clearing (Post-treatment)

Objective: To remove unfixed disperse dye from the surface of the fibers, thereby improving the wet fastness and rubbing fastness of the dyeing.

Materials:

  • Dyed polyester fabric

  • Sodium hydroxide

  • Sodium hydrosulfite (hydrose)

  • Non-ionic detergent

  • Deionized water

  • Laboratory-scale washing apparatus

Procedure:

  • Prepare a reduction clearing bath with 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite, and 1 g/L non-ionic detergent in deionized water.

  • Immerse the rinsed, dyed fabric in the bath at a liquor ratio of 1:20.

  • Heat the bath to 70-80°C and maintain for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot water.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L) for 5 minutes.

  • Rinse the fabric thoroughly with cold water.

  • Dry the fabric at ambient temperature or in an oven at a low temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dyeing protocol.

DyeingProtocol start Start pretreatment Fabric Pre-treatment (Scouring) start->pretreatment dye_prep Dye Bath Preparation - this compound - Dispersing Agent - Acetic Acid (pH 4.5-5.5) pretreatment->dye_prep dyeing High-Temperature Dyeing - Ramp to 130°C - Hold for 30-60 min dye_prep->dyeing cooling_rinse Cooling and Rinsing dyeing->cooling_rinse reduction_clearing Reduction Clearing - NaOH, Na2S2O4 - 70-80°C for 15-20 min cooling_rinse->reduction_clearing neutralize_rinse Neutralization and Final Rinse reduction_clearing->neutralize_rinse drying Drying neutralize_rinse->drying end End drying->end

Caption: Workflow for dyeing polyester with this compound.

References

Application Notes and Protocols for the Photocatalytic Degradation of Disperse Red 177 using Titanium Dioxide (TiO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the photocatalytic degradation of the azo dye Disperse Red 177 using titanium dioxide (TiO₂) as a photocatalyst. The information compiled is based on established principles of photocatalysis and data from studies on similar azo dyes.

Introduction to Photocatalytic Degradation

Photocatalysis is an advanced oxidation process (AOP) that utilizes a semiconductor photocatalyst, such as TiO₂, and a light source to generate highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). These ROS are powerful oxidizing agents that can break down complex organic molecules, like this compound, into simpler, less harmful compounds, and ultimately mineralize them into carbon dioxide, water, and inorganic ions. The process is initiated by the absorption of photons with energy equal to or greater than the bandgap of the semiconductor, leading to the formation of electron-hole pairs.

Quantitative Data Summary

The following tables summarize key experimental parameters and their effects on the degradation of disperse azo dyes, providing a baseline for optimizing the degradation of this compound.

Table 1: Optimal Conditions for Photocatalytic Degradation of Disperse Azo Dyes

ParameterOptimal Value/RangeReference for Similar Dyes
Initial Dye Concentration 3.0 x 10⁻⁵ M[1]
Catalyst (TiO₂) Dosage 1.0 - 3.0 g/L[1]
pH 8.0[1]
Light Source UV-A Lamp (e.g., 365 nm) or Solar Simulation[2][3]
Reaction Time 60 - 180 minutes[1]

Table 2: Influence of Key Parameters on Degradation Efficiency

ParameterEffect on Degradation RateExplanation
Initial Dye Concentration Decreases with increasing concentrationAt higher concentrations, more dye molecules compete for the limited active sites on the catalyst surface and absorb a significant amount of light, hindering the photocatalytic process.[1]
Catalyst (TiO₂) Dosage Increases up to an optimal point, then decreasesAn increase in catalyst dosage provides more active sites for the reaction. However, beyond an optimal concentration, the solution becomes turbid, leading to light scattering and a reduction in the penetration of UV light.[1]
pH Highly dependent on the dye and catalyst surface chargeThe pH of the solution affects the surface charge of the TiO₂ particles and the ionization state of the dye molecule, influencing the adsorption of the dye onto the catalyst surface, which is a crucial step in the degradation process. For Disperse Red 167, a pH of 8 was found to be optimal.[1]
Light Intensity Increases with increasing intensity (up to a certain point)Higher light intensity generates more photons, leading to a higher rate of electron-hole pair formation and consequently more ROS.

Experimental Protocols

This section provides detailed protocols for conducting the photocatalytic degradation of this compound.

Materials and Reagents
  • This compound (analytical grade)

  • Titanium dioxide (TiO₂, e.g., Degussa P25 or other anatase form)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Methanol or other suitable solvent for preparing stock solution

  • Quartz reactor vessel

  • UV lamp (e.g., medium-pressure mercury lamp) or solar simulator

  • Magnetic stirrer

  • pH meter

  • UV-Vis spectrophotometer

  • Centrifuge

Preparation of Reagents
  • This compound Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh the required amount of this compound powder. Dissolve it in a small amount of a suitable organic solvent (e.g., methanol) before diluting with deionized water to the final volume in a volumetric flask. Note: Disperse dyes have low water solubility, so a co-solvent may be necessary.

  • Working Solutions: Prepare working solutions of the desired concentrations (e.g., 3.0 x 10⁻⁵ M) by diluting the stock solution with deionized water.

Photocatalytic Degradation Procedure
  • Reactor Setup: Place a specific volume (e.g., 100 mL) of the this compound working solution into the quartz reactor vessel.

  • Catalyst Addition: Add the desired amount of TiO₂ catalyst (e.g., 1.0 g/L) to the dye solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period of time (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye and the catalyst surface.

  • pH Adjustment: Measure and adjust the initial pH of the suspension to the desired value (e.g., pH 8) using dilute HCl or NaOH.

  • Photoreaction Initiation: Turn on the UV lamp or solar simulator to initiate the photocatalytic reaction. The lamp should be positioned to provide uniform irradiation to the solution.

  • Sampling: Withdraw aliquots (e.g., 3 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes).

  • Sample Preparation for Analysis: Immediately after withdrawal, centrifuge the aliquots to separate the TiO₂ particles from the solution.

  • Analysis: Analyze the supernatant using a UV-Vis spectrophotometer to determine the concentration of the remaining this compound. The absorbance should be measured at the wavelength of maximum absorbance (λmax) for the dye.

Data Analysis

The degradation efficiency can be calculated using the following equation:

Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

Where:

  • C₀ is the initial concentration of the dye.

  • Cₜ is the concentration of the dye at time 't'.

The reaction kinetics can often be described by a pseudo-first-order model:

ln(C₀ / Cₜ) = k_app * t

Where:

  • k_app is the apparent pseudo-first-order rate constant.

A plot of ln(C₀ / Cₜ) versus time (t) should yield a straight line, and the slope will be the rate constant.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_dye Prepare this compound Solution mix Mix Dye Solution and TiO₂ prep_dye->mix prep_catalyst Weigh TiO₂ Catalyst prep_catalyst->mix dark Stir in Dark (Adsorption Equilibrium) mix->dark ph_adjust Adjust pH dark->ph_adjust irradiate Irradiate with UV/Solar Light ph_adjust->irradiate sampling Collect Samples at Intervals irradiate->sampling centrifuge Centrifuge Samples sampling->centrifuge analyze Analyze Supernatant (UV-Vis) centrifuge->analyze data Calculate Degradation Efficiency and Kinetics analyze->data Degradation_Pathway cluster_initiation Initiation cluster_ros Reactive Oxygen Species (ROS) Generation cluster_degradation Dye Degradation tio2 TiO₂ ecb e⁻ tio2->ecb e⁻ (conduction band) hvb h⁺ tio2->hvb h⁺ (valence band) light UV Light (hν) light->tio2 Excitation o2_rad •O₂⁻ (superoxide radical) ecb->o2_rad Reduction dye This compound ecb->dye Direct Reduction oh_rad •OH (hydroxyl radical) hvb->oh_rad Oxidation hvb->dye Direct Oxidation o2 O₂ (adsorbed) o2->o2_rad h2o H₂O (adsorbed) h2o->oh_rad oh_neg OH⁻ (adsorbed) oh_neg->oh_rad intermediates Aromatic Intermediates oh_rad->intermediates mineralization CO₂ + H₂O + Mineral Acids oh_rad->mineralization dye->intermediates Oxidation by •OH intermediates->mineralization Further Oxidation

References

Application Notes and Protocols for the Removal of Disperse Red 177 Using Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177, a single azo dye, is utilized in the textile industry for dyeing polyester and its blended fabrics.[1] The discharge of effluents containing such dyes into aquatic ecosystems poses significant environmental challenges due to their recalcitrant nature and potential toxicity. Advanced Oxidation Processes (AOPs) have emerged as a promising technology for the degradation of these complex organic pollutants. AOPs rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds, leading to their mineralization into simpler and less harmful substances like CO2 and H2O.[2]

This document provides an overview of the application of various AOPs for the removal of this compound and similar dyes. It includes a summary of quantitative data from relevant studies, detailed experimental protocols for key AOPs, and visualizations of experimental workflows and a proposed degradation pathway.

Data Presentation

The following tables summarize the quantitative data on the degradation of Disperse Red dyes and other relevant red dyes using different AOPs. This data is compiled from various studies and provides a comparative overview of the efficiency of each process under specific conditions.

Table 1: Photo-Fenton and Fenton Processes - Degradation of Red Dyes

DyeProcessInitial Conc.Fe²⁺/Fe³⁺ Conc.H₂O₂ Conc.pHReaction TimeDegradation Efficiency (%)COD Removal (%)Reference
Disperse Red 1Photo-Fenton11 mg/L (TOC)0.2 mM Fe(NO₃)₃5 mM6.890 min98%55% (Mineralization)[3]
Reactive Red 2Photo-Fenton150 ppm1:80 (Fe²⁺:H₂O₂)Molar Ratio310 min99.9% (Color)95%[4]
Reactive Red 2Fenton150 ppmMolar RatiosMolar Ratios320 min69% (Color)-[4]
Cationic Dye (CV)Heterogeneous Photo-Fenton10 mg/L1.0 g/L (Natural Iron Oxide)30 mg/L6.7180 min94%-[5]
Bezathren Red FFBFenton10 mg/L3.29 x 10⁻⁴ mol/L0.7 x 10⁻³ mol/L3-81.20%-[6]
Bezathren Red FFBPhoto-Fenton10 mg/L3.29 x 10⁻⁴ mol/L0.7 x 10⁻³ mol/L3-87.09%-[6]
Bezathren Red FFBHelio-Photo-Fenton10 mg/L3.29 x 10⁻⁴ mol/L0.7 x 10⁻³ mol/L3-97.84%-[6]

Table 2: Ozonation and Catalytic Ozonation - Degradation of Red and Yellow Dyes

DyeProcessInitial Conc.Ozone Dose/Flow RateCatalystpHReaction TimeDegradation Efficiency (%)COD Removal (%)Reference
Disperse Red 354Ozonation-8.2 mg/L--->90% (Color)40-70%[7]
Disperse Yellow 42Ozonation-1.8 mg/min-6.530 min30%-[8]
Disperse Yellow 42Catalytic Ozonation-1.8 mg/min0.5 g Fe- and Mn-loaded sodium zeolite6.530 min73%-[8]
Allura Red ACOzonation50 mg/dm³20 g/h generator-5.530 min4.32%-[9]
Allura Red ACO₃ + H₂O₂50 mg/dm³20 g/h generator15 µL H₂O₂5.530 min70.4%-[9]
Allura Red ACO₃-Fenton50 mg/dm³20 g/h generator15 µL H₂O₂ + 1 mg Fe²⁺5.5-~80%-[9]

Table 3: Photocatalysis - Degradation of Red Dyes

DyeProcessCatalystCatalyst DoseLight SourcepHReaction TimeDegradation Efficiency (%)Reference
Reactive Red DyePhotocatalysisNot specified1 mg/LUV5.8590 minOptimized conditions identified[10]
Red DyePhotocatalysisZnO nanoparticles-UV (90 min)--68%[11]
Red DyePhotocatalysisTiO₂/C₃N₄-UV (90 min)--57%[11]
Red DyePhotocatalysisZnO/C₃N₄-UV (90 min)--53%[11]

Experimental Protocols

The following are detailed protocols for the application of key AOPs for the degradation of this compound. These protocols are based on methodologies reported for similar disperse and reactive dyes and should be optimized for the specific experimental setup.

Protocol 1: Photo-Fenton Degradation of this compound

Objective: To degrade this compound in an aqueous solution using the photo-Fenton process.

Materials:

  • This compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferric nitrate (Fe(NO₃)₃)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer

  • pH meter

  • Spectrophotometer for concentration measurement

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 50 mg/L) in deionized water.

  • pH Adjustment: Transfer a specific volume of the dye solution to the photoreactor. Adjust the pH of the solution to the desired value (typically around 3 for optimal Fenton reaction) using H₂SO₄ or NaOH.[6]

  • Addition of Iron Catalyst: Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., a molar ratio of Fe²⁺:H₂O₂ of 1:80).[4] Stir the solution until the catalyst is completely dissolved.

  • Initiation of the Reaction: Add the predetermined volume of H₂O₂ to the solution to initiate the Fenton reaction.

  • Photoreaction: Immediately turn on the UV lamp to start the photo-Fenton process. Ensure the solution is continuously stirred throughout the experiment.

  • Sampling: Withdraw samples at regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90 minutes).

  • Quenching the Reaction: Immediately quench the reaction in the collected samples by adding a suitable agent (e.g., a small amount of NaOH to raise the pH and precipitate the iron, or sodium sulfite to consume residual H₂O₂).

  • Analysis: Analyze the samples to determine the concentration of this compound using a spectrophotometer at its maximum absorbance wavelength. The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

  • (Optional) Mineralization Analysis: To assess the extent of mineralization, measure the Total Organic Carbon (TOC) of the initial and final samples.

Protocol 2: Photocatalytic Degradation of this compound using ZnO

Objective: To degrade this compound using ZnO as a photocatalyst under UV irradiation.

Materials:

  • This compound

  • Zinc oxide (ZnO) nanoparticles

  • Deionized water

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • pH meter

  • Centrifuge or filtration system to separate the catalyst

Procedure:

  • Preparation of Dye-Catalyst Suspension: Prepare a suspension of ZnO nanoparticles in a known concentration of this compound solution (e.g., 1 mg/L of ZnO in 10 mg/L dye solution).[10]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period of time (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye molecules and the catalyst surface.

  • pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., 5.85).[10]

  • Photoreaction: Expose the suspension to UV irradiation while continuously stirring.

  • Sampling: Collect samples at specific time intervals.

  • Catalyst Separation: Separate the ZnO photocatalyst from the samples by centrifugation or filtration.

  • Analysis: Measure the absorbance of the supernatant to determine the concentration of the remaining this compound and calculate the degradation efficiency.

Protocol 3: Ozonation of this compound

Objective: To decolorize and degrade this compound using ozone.

Materials:

  • This compound solution

  • Ozone generator

  • Gas diffuser (sparger)

  • Reaction vessel (e.g., a glass column)

  • Off-gas ozone destructor (e.g., activated carbon or a thermal destructor)

  • pH meter

Procedure:

  • Preparation of Dye Solution: Fill the reaction vessel with a known volume and concentration of the this compound solution.

  • pH Adjustment: Adjust the initial pH of the solution as required. The efficiency of ozonation can be pH-dependent.

  • Ozonation: Start the ozone generator and bubble the ozone gas through the solution using a gas diffuser at a constant flow rate (e.g., 1.8 mg/min).[8] Ensure proper mixing.

  • Off-Gas Treatment: Pass the off-gas from the reactor through an ozone destructor to remove any unreacted ozone.

  • Sampling: Collect samples from the reactor at different time points.

  • Analysis: Immediately analyze the samples for the concentration of this compound to determine the decolorization efficiency. COD or TOC analysis can also be performed to assess degradation.

Visualizations

Experimental Workflow for AOPs

AOP_Workflow cluster_prep Sample Preparation cluster_AOP Advanced Oxidation Process cluster_analysis Analysis Dye_Solution Prepare this compound Aqueous Solution pH_Adjustment Adjust Initial pH Dye_Solution->pH_Adjustment Add_Reagents Add Reagents (e.g., FeSO4, H2O2, ZnO) pH_Adjustment->Add_Reagents Start_Reaction Initiate Reaction (UV Light / Ozone) Add_Reagents->Start_Reaction Sampling Collect Samples at Intervals Start_Reaction->Sampling Quench_Reaction Quench Reaction Sampling->Quench_Reaction Analysis Analyze Samples (Spectrophotometry, TOC) Quench_Reaction->Analysis

Caption: A generalized experimental workflow for the degradation of this compound using AOPs.

Proposed Degradation Pathway of this compound by Hydroxyl Radicals

Degradation_Pathway DR177 This compound (Azo Dye) Attack •OH Attack DR177->Attack Intermediates Aromatic Intermediates (e.g., hydroxylated derivatives, nitrophenols) Attack->Intermediates Cleavage Azo Bond Cleavage Intermediates->Cleavage Ring_Opening Aromatic Ring Opening Cleavage->Ring_Opening Acids Short-chain Aliphatic Acids Ring_Opening->Acids Mineralization Mineralization Products (CO₂, H₂O, NO₃⁻, SO₄²⁻) Acids->Mineralization

References

Application Notes and Protocols for the Electrochemical Degradation of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177, a monoazo dye belonging to the disperse class, is utilized in the dyeing of synthetic fibers. The release of such dyes into industrial effluents poses significant environmental and health concerns due to their recalcitrant nature and potential toxicity. Electrochemical degradation has emerged as a promising advanced oxidation process for the effective removal of these pollutants from wastewater. This document provides detailed application notes and protocols for the electrochemical degradation of this compound, based on established methodologies for similar azo dyes.

The fundamental principle of electrochemical degradation involves the generation of highly reactive hydroxyl radicals (•OH) on the anode surface, which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful compounds, and ultimately to CO2, H2O, and inorganic ions. The efficiency of this process is influenced by several key parameters, including the electrode material, applied current density, pH of the electrolyte, and the type of supporting electrolyte used.

Data Presentation

The following tables summarize the influence of key experimental parameters on the electrochemical degradation of disperse and azo dyes, providing a basis for optimizing the degradation of this compound.

Table 1: Effect of Current Density on Degradation Efficiency

DyeElectrode MaterialInitial ConcentrationSupporting ElectrolyteCurrent Density (mA/cm²)Degradation Efficiency (%)Reference
Disperse Red BGPorous Graphite-NaCl (0.747 g/L)1093.20 (COD Removal)[1]
Disperse Blue-1Graphite25 mg/LNaClIncreased with currentIncreased Decolorization[2]
Methyl Orangeβ-PbO2/Ti--3.0100 (Decolorization)[1]
Reactive Red 147Boron-Doped Diamond (BDD)100 mg/LNa2SO4 + NaCl10~80 (Decolorization)
Reactive Red 147Boron-Doped Diamond (BDD)100 mg/LNa2SO4 + NaCl30~95 (Decolorization)

Table 2: Effect of pH on Degradation Efficiency

DyeElectrode MaterialCurrent Density (mA/cm²)Supporting ElectrolyteOptimal pHDegradation Efficiency (%)Reference
Disperse Red BGPorous Graphite10NaCl393.20 (COD Removal)[1]
Disperse Blue-1Graphite-NaCl790 (Decolorization)[2]
Methyl Orange & Alizarin YellowFe-Fe-NaCl6.098.7 & 98.6 (Color Removal)[3]
Azo Dyes (general)---8-9Higher color removal rate[4]

Table 3: Comparison of Anode Materials for Degradation Efficiency

Anode MaterialSupporting Electrolyte MediumKey FeaturesReference
Boron-Doped Diamond (BDD)SulfateHigh mineralization rate due to •OH and persulfate generation.[1]
Lead Dioxide (PbO2)SulfateHigh mineralization rate.[1]
Ti/Ru0.3Ti0.7O2ChlorideAlmost total mineralization at short electrolysis times due to active chlorine species.[1]
Ti/PtChlorideEffective mineralization with active chlorine species.[1]

Experimental Protocols

This section outlines a detailed protocol for the electrochemical degradation of this compound.

Materials and Reagents
  • This compound (C.I. 11122)

  • Supporting Electrolytes: Sodium sulfate (Na₂SO₄), Sodium chloride (NaCl) (analytical grade)

  • Acids and Bases for pH adjustment: Sulfuric acid (H₂SO₄), Sodium hydroxide (NaOH) (analytical grade)

  • Distilled or deionized water

  • Anode materials (e.g., Boron-Doped Diamond, Platinum, Graphite, Lead Dioxide)

  • Cathode material (e.g., Stainless steel, Graphite)

Equipment
  • Electrochemical reactor (undivided or divided cell)

  • DC power supply

  • Magnetic stirrer

  • pH meter

  • UV-Vis Spectrophotometer

  • Total Organic Carbon (TOC) analyzer

  • Fume hood

Preparation of Dye Solution
  • Prepare a stock solution of this compound (e.g., 1 g/L) in a suitable organic solvent (if necessary, due to its low water solubility) and then dilute with distilled water to the desired experimental concentration (e.g., 50 mg/L).

  • Add the supporting electrolyte to the dye solution to achieve the desired concentration (e.g., 0.05 M Na₂SO₄). The electrolyte increases the conductivity of the solution and can participate in the degradation process.

  • Adjust the initial pH of the solution to the desired value using H₂SO₄ or NaOH.

Electrochemical Degradation Procedure
  • Set up the electrochemical reactor within a fume hood.

  • Place a known volume of the prepared this compound solution into the reactor.

  • Position the anode and cathode in the reactor with a fixed inter-electrode distance.

  • Connect the electrodes to the DC power supply.

  • Begin stirring the solution at a constant rate to ensure mass transport.

  • Apply the desired constant current density (e.g., 10-50 mA/cm²) to initiate the electrolysis.

  • Collect samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Analyze the collected samples to determine the degradation efficiency.

Analytical Methods
  • Decolorization Efficiency: Measure the absorbance of the dye solution at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. The decolorization efficiency can be calculated using the following equation: Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Mineralization Efficiency: Determine the Total Organic Carbon (TOC) of the samples using a TOC analyzer. The mineralization efficiency is calculated as: Mineralization Efficiency (%) = [(TOC₀ - TOCₜ) / TOC₀] * 100 Where TOC₀ is the initial TOC and TOCₜ is the TOC at time t.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_electrolysis Electrochemical Degradation cluster_analysis Analysis prep1 Prepare this compound Stock Solution prep2 Add Supporting Electrolyte (e.g., Na2SO4) prep1->prep2 prep3 Adjust pH prep2->prep3 reactor Set up Electrochemical Reactor prep3->reactor electrolysis Apply Constant Current Density reactor->electrolysis sampling Collect Samples at Time Intervals electrolysis->sampling uv_vis UV-Vis Spectrophotometry (Decolorization) sampling->uv_vis toc TOC Analysis (Mineralization) sampling->toc

Caption: Experimental workflow for the electrochemical degradation of this compound.

Degradation_Pathway DR177 This compound (Azo Dye) Intermediates Aromatic Intermediates (e.g., anilines, phenols) DR177->Intermediates •OH attack (Azo bond cleavage) CarboxylicAcids Short-chain Carboxylic Acids Intermediates->CarboxylicAcids Further Oxidation EndProducts CO2 + H2O + Inorganic Ions CarboxylicAcids->EndProducts Mineralization

Caption: Proposed degradation pathway for this compound.

References

Application Notes and Protocols for Kinetic Studies of Disperse Red 177 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific kinetic data and detailed experimental protocols for the degradation of Disperse Red 177 are limited in the available scientific literature. The following application notes and protocols are based on studies of structurally similar disperse red azo dyes, such as Disperse Red 167, and are intended to serve as a comprehensive starting point for the investigation of this compound degradation.

Introduction

This compound is a single azo class synthetic dye with the molecular formula C₂₀H₁₈N₆O₄S.[1] Due to their complex aromatic structure, azo dyes are often resistant to conventional wastewater treatment methods, posing environmental concerns. Advanced degradation processes are therefore crucial for the effective removal of such compounds from effluents. This document provides an overview of kinetic data and detailed experimental protocols for three common degradation methods: chemical oxidation (Fenton process), enzymatic degradation, and photocatalytic degradation.

Data Presentation

The following tables summarize quantitative data for the degradation of disperse red dyes, which can be used as a reference for studies on this compound.

Table 1: Chemical Oxidation of Disperse Dyes

DyeOxidation MethodReagent ConcentrationspHTimeDecolorization EfficiencyCOD RemovalReference
Disperse Dyes (general)Ozonation0.5 g/dm³ O₃--Up to 90%10%[2][3]
Disperse Dyes (general)Hypochlorite6 g/dm³--35%-[2][3]
Disperse Dyes (general)Fenton Process600 mg/dm³ H₂O₂ + 550 mg/dm³ Fe²⁺3-Effluent colorlessResidual COD: 100 mg/dm³[2][3]
Disperse Red 167Fenton Process100 mg/L H₂O₂ + 75 mg/L Fe²⁺325 min97.8% (SAC removal)97.7%[4]
Disperse Red 167Solar-Fenton100 mg/L H₂O₂ + 75 mg/L Fe²⁺340 min99.3% (SAC removal)98.4%[4]

SAC: Spectral Absorption Coefficient

Table 2: Enzymatic Degradation of Disperse Red Dyes

DyeMicroorganism/EnzymeInitial Dye ConcentrationTimeDegradation EfficiencyReference
Disperse Red 167Paenochrobactrum glaciei50 mg/L24 h84%[5]

Table 3: Photocatalytic Degradation of Reactive Red Dyes (Model for Disperse Dyes)

DyeCatalystCatalyst DosageInitial Dye ConcentrationpHTimeDegradation EfficiencyReference
Reactive Red Dye-1 mg/L10 mg/L5.8590 minOptimized condition[6]
Brilliant Red DyeTiO₂444 mg/L25 mg/L2-320 min~90% decolorization[7]
Reactive Red 195A/B TiO₂2,000 mg/L50 mg/L-15 minComplete degradation[8]

Experimental Protocols

Chemical Oxidation: Fenton Process

This protocol describes the degradation of this compound using the Fenton process, which generates highly reactive hydroxyl radicals (•OH).

Materials:

  • This compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers and magnetic stirrer

  • pH meter

  • UV-Vis Spectrophotometer

  • COD analysis kit

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • In a beaker, place a defined volume of the dye solution (e.g., 200 mL).

  • Adjust the pH of the solution to 3.0 using H₂SO₄.[4]

  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 75 mg/L).[4] Stir until dissolved.

  • Initiate the reaction by adding the desired concentration of H₂O₂ (e.g., 100 mg/L).[4]

  • Start a timer and collect aliquots at specific time intervals (e.g., 0, 5, 10, 15, 20, 25 minutes).

  • Immediately quench the reaction in the aliquots by adding a stoichiometric amount of a strong base like NaOH to raise the pH and precipitate the iron catalyst.

  • Centrifuge or filter the quenched aliquots to remove the precipitate.

  • Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.

  • Determine the Chemical Oxygen Demand (COD) of the initial and final samples to assess mineralization.

dot

Fenton_Process_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare this compound Stock Solution adjust_ph Adjust pH to 3.0 prep_dye->adjust_ph add_fe Add FeSO4·7H2O adjust_ph->add_fe add_h2o2 Add H2O2 to Initiate Reaction add_fe->add_h2o2 sampling Collect Aliquots at Intervals add_h2o2->sampling quench Quench Reaction (add NaOH) sampling->quench separate Centrifuge/Filter quench->separate analyze_uvvis UV-Vis Analysis separate->analyze_uvvis analyze_cod COD Analysis separate->analyze_cod

Caption: Workflow for the Fenton process degradation of this compound.

Enzymatic Degradation

This protocol outlines the use of microorganisms or isolated enzymes (e.g., laccase, azoreductase) for the degradation of this compound. The example uses a bacterial culture.

Materials:

  • Bacterial strain capable of degrading azo dyes (e.g., Paenochrobactrum glaciei)

  • Nutrient broth or appropriate growth medium

  • This compound

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

  • UV-Vis Spectrophotometer

Procedure:

  • Inoculate the selected bacterial strain into a nutrient broth and incubate until a sufficient cell density is reached (e.g., exponential growth phase).

  • Prepare a reaction mixture in a sterile flask containing a specific concentration of this compound (e.g., 50 mg/L) dissolved in a minimal salt medium or buffer.[5]

  • Inoculate the reaction mixture with a standardized amount of the bacterial culture.

  • Incubate the flasks in an incubator shaker at the optimal temperature and agitation speed for the chosen microorganism.

  • Collect aliquots at different time intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Centrifuge the aliquots to pellet the bacterial cells.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λmax of this compound to determine the extent of decolorization.

  • A control flask containing the dye and medium without the bacterial inoculum should be run in parallel to account for any abiotic degradation.

dot

Enzymatic_Degradation_Workflow cluster_culture Culturing cluster_degradation Degradation cluster_analysis Analysis culture_bact Culture Bacterial Strain inoculate Inoculate with Bacteria culture_bact->inoculate prep_mixture Prepare Dye Reaction Mixture prep_mixture->inoculate incubate Incubate with Shaking inoculate->incubate sampling Collect Aliquots incubate->sampling centrifuge Centrifuge Aliquots sampling->centrifuge analyze_supernatant Analyze Supernatant (UV-Vis) centrifuge->analyze_supernatant

Caption: Workflow for the enzymatic degradation of this compound using a bacterial culture.

Photocatalytic Degradation

This protocol details the degradation of this compound using a semiconductor photocatalyst (e.g., TiO₂) and a UV light source.

Materials:

  • This compound

  • Photocatalyst (e.g., TiO₂ P25)

  • Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Beaker or reaction vessel

  • Magnetic stirrer

  • pH meter

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 25 mg/L).[7]

  • In the photoreactor vessel, add a specific volume of the dye solution.

  • Add the photocatalyst to the solution to achieve the desired loading (e.g., 444 mg/L).[7]

  • Adjust the pH of the suspension to the optimal value using acid or base (e.g., pH 2-3).[7]

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Collect aliquots at regular time intervals (e.g., 0, 5, 10, 15, 20 minutes).

  • Immediately filter the aliquots through a 0.45 µm syringe filter to remove the catalyst particles.

  • Analyze the filtrate for the residual dye concentration using a UV-Vis spectrophotometer.

Signaling Pathways and Logical Relationships

The degradation of azo dyes, such as this compound, by various methods involves the generation of reactive species that attack the chromophoric azo bond (-N=N-), leading to decolorization and further breakdown into smaller, often less toxic, molecules.

dot

Azo_Dye_Degradation_Pathway cluster_initiators Initiating Reactive Species cluster_degradation_steps Degradation Steps hydroxyl_radical •OH (Fenton, Photocatalysis) cleavage Cleavage of Azo Bond (-N=N-) hydroxyl_radical->cleavage enzyme_active_site Enzyme Active Site (Laccase, Azoreductase) enzyme_active_site->cleavage azo_dye This compound (Azo Dye) azo_dye->cleavage intermediates Aromatic Intermediates (e.g., Amines, Phenols) cleavage->intermediates mineralization Mineralization intermediates->mineralization end_products CO₂, H₂O, Mineral Acids mineralization->end_products

Caption: Generalized degradation pathway for azo dyes like this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Dispersion Stability of Disperse Red 177 in Dyebaths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dispersion stability of Disperse Red 177 in aqueous dyebaths.

Frequently Asked Questions (FAQs)

Q1: What is dispersion stability and why is it crucial for this compound?

A1: Dispersion stability refers to the ability of this compound particles to remain finely and evenly distributed in the dyebath throughout the dyeing process.[1][2] Since disperse dyes like Red 177 have very low solubility in water, they exist as fine particles.[1][2] Poor dispersion stability leads to the aggregation (clumping) and flocculation of these particles. This can cause numerous problems, including color spots on the substrate, uneven dyeing, reduced color yield, and fouling of the dyeing equipment.[3][4] High-quality commercial disperse dyes typically have an average particle size of 0.5 to 1 micron to ensure proper application.[4]

Q2: What are the primary factors that negatively impact the dispersion stability of this compound?

A2: Several factors can destabilize a this compound dispersion:

  • Poor Dye Quality: Impurities or variations in the crystalline structure of the dye can hinder stable dispersion.[4]

  • High Temperature: While necessary for dyeing, high temperatures can increase the kinetic energy of dye particles, leading to a higher chance of collision and aggregation.[4]

  • Improper pH: The optimal pH for most disperse dye baths is weakly acidic (pH 4.5-5.5). Deviations from this range can affect the surface charge of the dye particles and the effectiveness of anionic dispersing agents.

  • High Water Hardness: The presence of calcium and magnesium ions in hard water can react with anionic dispersing agents, causing them to precipitate and lose their efficacy.

  • Inadequate Dispersing Agent: Using an insufficient amount or an unsuitable type of dispersing agent will not provide the necessary steric or electrostatic repulsion to keep the dye particles separated.[1][4]

  • Rapid Heating Rate: A rapid increase in dyebath temperature can "shock" the dispersion, causing premature aggregation.[5]

Q3: What is the role of a dispersing agent?

A3: A dispersing agent is a crucial additive that surrounds the fine particles of this compound, preventing them from coming close to each other and aggregating.[1][4] They achieve this through two main mechanisms:

  • Electrostatic Repulsion: Anionic dispersing agents, which are commonly used, provide a negative charge to the surface of the dye particles, causing them to repel each other.[4]

  • Steric Hindrance: Polymeric dispersing agents form a physical barrier around the particles, preventing them from aggregating.

Dispersing agents are vital for maintaining a stable dispersion, especially under the demanding conditions of high-temperature dyeing.[1]

Q4: Can the crystalline form of this compound affect its dispersion stability?

A4: Yes, the crystalline state of the dye is an important factor.[4] Some crystal forms are inherently easier to disperse and more stable in a dyebath than others. During the dyeing process, the crystal state can sometimes change, which may lead to an increase in particle size, aggregation, and flocculation.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem 1: Color spots or speckles are visible on the dyed material.

  • Question: What is causing the formation of color spots, and how can I prevent them?

  • Answer: Color spots are typically caused by the aggregation of dye particles that then deposit onto the fabric surface.[3]

    • Immediate Action: Filter the dye dispersion before use.

    • Troubleshooting Steps:

      • Verify Dyebath Parameters: Ensure the pH is within the optimal range of 4.5-5.5. Check the water hardness; if it is high, use a sequestering agent or deionized water.

      • Evaluate Dispersing Agent: Increase the concentration of the dispersing agent or select a more robust, high-temperature stable dispersant. A combination of anionic and non-ionic dispersants can sometimes improve stability.

      • Control Heating Rate: Reduce the rate of temperature increase to prevent shocking the dispersion.

      • Assess Dye Quality: Perform a filter paper test (see Experimental Protocol 1) on the dye to check for large particles or aggregates in the initial product.

Problem 2: The dyeing is uneven or shows poor levelness.

  • Question: My dyeing results are patchy and inconsistent. What could be the cause?

  • Answer: Uneven dyeing can result from poor dispersion stability, which leads to an inconsistent concentration of dye available to the fiber at different locations.

    • Troubleshooting Steps:

      • Improve Initial Dispersion: Ensure the dye is thoroughly pre-dispersed in water before adding it to the main dyebath.

      • Optimize Dyebath Agitation: Ensure adequate but not excessive agitation to keep the dye particles suspended without promoting foaming or excessive shear.

      • Add a Leveling Agent: A leveling agent can help to ensure a more uniform uptake of the dye by the fiber.

      • Review Dyebath Formulation: Incompatible auxiliaries in the dyebath can sometimes interfere with the dispersing agent. Review all components of your formulation.

Problem 3: Low color yield or shade intensity.

  • Question: The final color of my material is weaker than expected. Why is this happening?

  • Answer: A low color yield can be a consequence of dye particles aggregating and becoming too large to effectively diffuse into the fiber.[3]

    • Troubleshooting Steps:

      • Conduct a High-Temperature Stability Test: Use the protocol outlined in Experimental Protocol 2 to assess if the dye is aggregating at the dyeing temperature.

      • Select a High-Performance Dispersant: Choose a dispersing agent specifically designed for high-temperature applications.

      • Check for Dye Precipitation: After the dyeing process, inspect the dyeing vessel for any sediment, which would indicate that the dye has fallen out of dispersion.

Data Presentation

The following tables provide illustrative data on how various factors can influence the dispersion stability of this compound.

Table 1: Effect of Dispersing Agent Type and Concentration on Particle Size of this compound

Dispersing Agent TypeConcentration (% owf)Average Particle Size (nm)Polydispersity Index (PDI)Observations
Anionic (Lignosulfonate)0.58500.45Moderate dispersion, some larger aggregates present.
Anionic (Lignosulfonate)1.54500.25Good dispersion with a narrower size distribution.
Anionic (Naphthalene Sulfonate)0.57000.40Good initial dispersion.
Anionic (Naphthalene Sulfonate)1.53500.20Excellent dispersion, very stable.
Non-ionic1.09500.55Less effective at particle size reduction alone.
Anionic/Non-ionic Blend1.54000.22Excellent stability, good for high-temperature applications.

Table 2: Influence of Dyebath Conditions on the Stability of this compound (with 1.5% Anionic Dispersant)

ParameterValueZeta Potential (mV)Average Particle Size (nm) after 1 hr @ 130°CFilter Paper Test Result
pH3.5-25600Some residue
pH4.5-40400No residue
pH5.5-38420No residue
pH7.0-20800Significant residue
Water Hardness< 50 ppm-40400No residue
Water Hardness200 ppm-151200Heavy residue
Heating Rate1 °C/min-40410No residue
Heating Rate3 °C/min-35750Some residue

Experimental Protocols

Experimental Protocol 1: Filter Paper Test for Dispersion Stability

Objective: To qualitatively assess the dispersion quality of this compound before and after high-temperature treatment.

Methodology:

  • Preparation of Dye Liquor: Prepare a 10 g/L solution of this compound in deionized water. Adjust the pH to 4.5-5.5 using acetic acid.

  • Initial Filtration: Take 500 mL of the prepared dye liquor at room temperature. Filter it through a #2 filter paper using a Buchner funnel under vacuum.

  • Observation: Observe the time taken for filtration and inspect the filter paper for any visible dye particles or residue. A fast filtration with no residue indicates a good initial dispersion.

  • High-Temperature Treatment: Place 400 mL of the remaining dye liquor in a high-temperature, high-pressure dyeing apparatus. Heat the solution to 130°C and maintain this temperature for 60 minutes.

  • Post-Treatment Filtration: Allow the solution to cool to room temperature. Filter the heat-treated dye liquor through a fresh #2 filter paper.

  • Analysis: Compare the filtration time and the amount of residue on the filter paper with the initial sample. No significant increase in residue indicates good high-temperature dispersion stability.[3]

Experimental Protocol 2: Particle Size and Zeta Potential Analysis

Objective: To quantitatively measure the effect of additives and conditions on the dispersion stability of this compound.

Methodology:

  • Sample Preparation: Prepare a series of this compound dispersions (e.g., 1 g/L) under different conditions (e.g., varying pH, water hardness, or with different types and concentrations of dispersing agents).

  • Initial Measurement: Immediately after preparation, measure the particle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Also, measure the zeta potential to assess the surface charge of the particles.

  • Thermal Stressing: Heat the samples to a typical dyeing temperature (e.g., 130°C) for a set period (e.g., 60 minutes) in sealed vials.

  • Final Measurement: After cooling the samples back to room temperature, re-measure the particle size, PDI, and zeta potential.

  • Data Interpretation: An increase in the average particle size and PDI after thermal stressing indicates aggregation and poor stability. A zeta potential of less than -30 mV is generally indicative of a stable dispersion due to strong electrostatic repulsion.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Dispersion Stability cluster_solutions Corrective Actions start Problem Identified: Poor Dispersion Stability (e.g., Color Spots, Uneven Dyeing) check_dye Step 1: Evaluate Dye Quality - Perform Filter Paper Test - Check for impurities start->check_dye check_water Step 2: Analyze Water Quality - Measure pH (Optimal: 4.5-5.5) - Measure Hardness (< 50 ppm) check_dye->check_water Dye Quality OK sol_dye Use higher quality dye Pre-filter dispersion check_dye->sol_dye Issue Found check_dispersant Step 3: Review Dispersing Agent - Correct type for high temp? - Sufficient concentration? check_water->check_dispersant Water Quality OK sol_water Adjust pH with acetic acid Use deionized water or add sequestering agent check_water->sol_water Issue Found check_process Step 4: Assess Process Parameters - Heating rate too fast? - Incompatible auxiliaries? check_dispersant->check_process Dispersant OK sol_dispersant Increase concentration Use high-temp stable dispersant Consider anionic/non-ionic blend check_dispersant->sol_dispersant Issue Found solution Solution Implemented: Stable Dispersion Achieved check_process->solution Process Optimized sol_process Reduce heating rate (e.g., 1°C/min) Verify auxiliary compatibility check_process->sol_process Issue Found sol_dye->check_water sol_water->check_dispersant sol_dispersant->check_process sol_process->solution

Caption: Troubleshooting workflow for dispersion issues.

FactorsAffectingDispersion Key Factors Influencing Dispersion Stability of this compound cluster_chemical Chemical Factors cluster_physical Physical Factors center Dispersion Stability aggregation Aggregation & Flocculation center->aggregation leads to... dye_quality Dye Quality (Purity, Crystal Form) dye_quality->center dispersant Dispersing Agent (Type, Concentration) dispersant->center ph pH (4.5 - 5.5 is optimal) ph->center water_hardness Water Hardness water_hardness->center temperature Temperature temperature->center heating_rate Heating Rate heating_rate->center agitation Agitation / Shear agitation->center time Dyeing Time time->center issues Uneven Dyeing Color Spots Low Color Yield aggregation->issues

Caption: Factors affecting dispersion stability.

References

Optimizing temperature and pH for polyester dyeing with Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Disperse Red 177 for polyester dyeing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pH for dyeing polyester with this compound?

A1: For optimal results when dyeing polyester with disperse dyes like this compound, a high-temperature method is generally recommended. The dye bath should be acidic.[1][2][3]

Optimal Dyeing Parameters

ParameterRecommended RangeNotes
Dyeing Temperature105-140°CHigh-temperature (HT) dyeing opens up the polyester fiber structure for better dye penetration.[3][4] A common temperature is 130°C.[1][2][3]
pH Level4.5-5.5An acidic environment is crucial for the stability of most disperse dyes and for optimal dye exhaustion.[1][2] Acetic acid is commonly used to adjust the pH.[1][2]
Time at Temperature30-60 minutesThe duration depends on the desired shade depth.[3]
Heating RateMax. 2°C/minA controlled heating rate helps prevent uneven dyeing.[3]

Q2: What is the general mechanism of dyeing polyester with this compound?

A2: Disperse dyes, including this compound, are non-ionic and have low water solubility. The dyeing process is considered a transfer of the dye from the aqueous dispersion to the solid polyester fiber.[1][5] Heat is crucial as it increases the kinetic energy of the dye molecules and causes the polyester fibers to swell, allowing the dye to penetrate the amorphous regions of the polymer.[5] Once inside the fiber, the dye molecules are held by van der Waals forces and hydrogen bonds.[5]

Q3: Why is a dispersing agent necessary for this process?

A3: Due to the low water solubility of disperse dyes, a dispersing agent is essential to create a stable and fine dispersion of the dye particles in the dyebath.[1][5] This prevents dye aggregation and ensures a uniform application to the polyester fiber.[3]

Troubleshooting Guide

Issue 1: Uneven Dyeing or Shading

  • Possible Causes:

    • Improper dye dispersion: If the dye is not properly dispersed, larger particles can lead to spotting and uneven color.

    • Rapid heating rate: Increasing the temperature of the dyebath too quickly can cause the dye to rush onto the fabric, resulting in unlevel dyeing.[3]

    • Incorrect pH: Fluctuations or an incorrect pH level can affect the stability of the dye dispersion and the rate of dyeing.[2]

    • Fabric impurities: Oils, sizes, or other contaminants on the polyester fabric can resist dye uptake.

  • Solutions:

    • Ensure the dye is pasted with a dispersing agent and cold water to form a smooth, lump-free paste before adding it to the dyebath.[1]

    • Control the heating rate, typically around 1-2°C per minute.[3]

    • Maintain a stable, acidic pH between 4.5 and 5.5 throughout the dyeing process using an acetic acid buffer.[1][2]

    • Thoroughly scour and pre-treat the polyester fabric to remove any impurities before dyeing.[6]

Issue 2: Poor Color Fastness (Wash, Rub, or Light)

  • Possible Causes:

    • Surface dye: Unfixed dye particles remaining on the fiber surface can lead to poor wash and crocking (rubbing) fastness.

    • Improper reduction clearing: Failure to remove excess dye after dyeing is a primary cause of poor fastness.

    • Incorrect dyeing temperature or time: Insufficient heat or time can lead to poor dye penetration and fixation.

  • Solutions:

    • Perform a thorough reduction clearing after dyeing to remove any unfixed surface dye. This is typically done with a solution of sodium hydroxide and sodium hydrosulfite.[6][7]

    • Ensure the dyeing temperature reaches the optimal range (105-140°C) and is held for a sufficient duration to allow for complete dye diffusion into the fibers.[3][4]

    • Rinse the fabric thoroughly after reduction clearing.

Issue 3: Shade Inconsistency Between Batches

  • Possible Causes:

    • Variations in raw materials: Differences in the polyester substrate or the dye lot can lead to shade variations.

    • Inconsistent process parameters: Minor deviations in temperature, pH, time, or liquor ratio between batches can affect the final shade.

    • Water hardness: The presence of metal ions in the water can sometimes affect the shade of certain disperse dyes.[8]

  • Solutions:

    • Standardize all process parameters and ensure they are precisely controlled for each batch.

    • Use a chelating agent if water hardness is a concern to sequester metal ions.[9]

    • For critical applications, it is advisable to test each new batch of dye and substrate.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard laboratory procedure for dyeing polyester fabric.

1. Pre-treatment of Polyester Fabric:

  • Scour the polyester fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.
  • Rinse the fabric thoroughly with warm and then cold water.
  • Allow the fabric to dry.

2. Dyebath Preparation:

  • Calculate the required amount of this compound based on the weight of the fabric (e.g., 1-3% on weight of fiber, owf).
  • Prepare a dye dispersion by making a smooth paste of the dye powder with an equal amount of a dispersing agent and a small amount of cold water.[1] Gradually add warm water (40-50°C) to dilute the paste.
  • Fill the dyeing vessel with water to the desired liquor ratio (e.g., 10:1 to 15:1).[3]
  • Add a dispersing agent (e.g., 1 g/L) to the dyebath.
  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[1][2]

3. Dyeing Procedure:

  • Add the pre-treated polyester fabric to the dyebath at approximately 60°C.[1]
  • Run the fabric for 10-15 minutes to ensure even wetting.
  • Add the prepared dye dispersion to the bath.
  • Raise the temperature to 130°C at a controlled rate of 2°C/minute.[3]
  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[3]
  • Cool the dyebath down to 70-80°C at a rate of approximately 2°C per minute.[6]
  • Drain the dyebath.

4. Reduction Clearing (Post-treatment):

  • Prepare a new bath at 50°C.[6]
  • Add sodium hydroxide (2 g/L) and sodium hydrosulfite (2-3 g/L).[6]
  • Raise the temperature to 70-80°C and run the fabric for 15-20 minutes.[6]
  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

5. Drying:

  • Dry the dyed and rinsed fabric.

Visualizations

Polyester_Dyeing_Workflow A Fabric Pre-treatment (Scouring & Rinsing) D Dyeing (Add Fabric, Add Dye, Ramp to 130°C, Hold) A->D B Dye Dispersion Preparation (Dye + Dispersing Agent + Water) B->D C Dyebath Preparation (Water + Auxiliaries, pH 4.5-5.5) C->D E Cooling & Draining D->E F Reduction Clearing (NaOH + Na2S2O4, 70-80°C) E->F G Final Rinsing & Drying F->G

Caption: High-Temperature Polyester Dyeing Workflow.

Troubleshooting_Logic start Dyeing Issue Observed uneven Uneven Dyeing? start->uneven poor_fastness Poor Color Fastness? uneven->poor_fastness No check_dispersion Check Dye Dispersion & Heating Rate uneven->check_dispersion Yes check_clearing Review Reduction Clearing Process poor_fastness->check_clearing Yes resolve Problem Resolved poor_fastness->resolve No check_ph Verify pH Control check_dispersion->check_ph check_pretreatment Ensure Proper Pre-treatment check_ph->check_pretreatment check_pretreatment->resolve check_temp_time Confirm Dyeing Temp/Time check_clearing->check_temp_time check_temp_time->resolve

Caption: Troubleshooting Logic for Common Dyeing Issues.

References

Technical Support Center: Reducing Wastewater Toxicity from Disperse Red 177 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the toxicity of wastewater from the Disperse Red 177 dyeing process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing the toxicity of wastewater containing this compound?

A1: The primary methods for treating wastewater contaminated with this compound and other azo dyes can be categorized into three main types: biological, chemical, and physical treatments.[1][2]

  • Biological treatments utilize microorganisms or enzymes to break down the dye molecules into less toxic substances.[2][3] Common approaches include activated sludge processes and enzymatic treatments using enzymes like laccase.[3][4]

  • Chemical treatments , particularly Advanced Oxidation Processes (AOPs), are highly effective.[5] These methods involve the generation of highly reactive hydroxyl radicals to oxidize and degrade the dye molecules.[5][6] Examples include the Fenton process, ozonation, and UV/H₂O₂ systems.[5][7][8]

  • Physicochemical methods focus on separating the dye from the wastewater.[1] These include coagulation-flocculation, adsorption on materials like activated carbon, and membrane filtration techniques such as nanofiltration and reverse osmosis.[1][7]

Q2: My biological treatment process is showing low decolorization efficiency for this compound. What are the possible causes and solutions?

A2: Low decolorization efficiency in biological treatments can be attributed to several factors:

  • Toxicity to Microorganisms: Disperse dyes can be toxic to the microbial consortium in activated sludge, inhibiting their metabolic activity.[4]

  • Acclimation Period: The microbial sludge may require a sufficient acclimation period to adapt to the specific dye.

  • Operating Conditions: Suboptimal pH, temperature, or nutrient concentrations can hinder microbial activity.

  • Recalcitrant Nature of the Dye: The complex aromatic structure of this compound makes it resistant to biodegradation under aerobic conditions.[9]

Troubleshooting Steps:

  • Acclimatize the Sludge: Gradually introduce the this compound wastewater to the activated sludge to allow the microorganisms to adapt.

  • Optimize Operating Parameters: Ensure the pH, temperature, and nutrient levels (e.g., COD:N:P ratio of 150:5:1) are within the optimal range for the microbial culture.[9]

  • Consider a Combined Anaerobic-Aerobic Process: An initial anaerobic stage can help break down the azo bond, followed by an aerobic stage to degrade the resulting aromatic amines.[9]

  • Enzymatic Pre-treatment: Using enzymes like laccase can pre-treat the wastewater, making it more amenable to subsequent biological treatment.[4]

Q3: I am using a Fenton process for treatment, but the COD removal is insufficient. How can I improve this?

A3: Insufficient Chemical Oxygen Demand (COD) removal in a Fenton process can be due to several factors:

  • Suboptimal pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 3 and 4.[10]

  • Incorrect H₂O₂/Fe²⁺ Ratio: The molar ratio of hydrogen peroxide to ferrous iron is a critical parameter. An excess or deficit of either reagent can reduce the efficiency of hydroxyl radical generation.

  • Scavenging of Hydroxyl Radicals: Other substances in the wastewater may compete for hydroxyl radicals, reducing the amount available for dye degradation.

  • Formation of Recalcitrant Intermediates: The partial oxidation of the dye may lead to the formation of intermediate compounds that are resistant to further oxidation.

Troubleshooting Steps:

  • Adjust pH: Ensure the pH of the wastewater is adjusted to the optimal range (pH 3-4) before adding the Fenton reagents.[10]

  • Optimize Reagent Dosing: Experiment with different H₂O₂/Fe²⁺ ratios to find the most effective concentration for your specific wastewater composition.

  • Pre-treatment: Consider a pre-treatment step like coagulation to remove suspended solids and other interfering substances.

  • Increase Reaction Time: A longer reaction time may be necessary to achieve more complete degradation of the dye and its intermediates.

Troubleshooting Guides

Issue: Poor Color Removal with Activated Carbon Adsorption
Potential Cause Troubleshooting Action
Incorrect pH The surface charge of activated carbon and the ionization of the dye molecule are pH-dependent. For many disperse dyes, a slightly acidic pH can enhance adsorption.[7] Conduct small-scale experiments to determine the optimal pH for this compound adsorption.
Saturated Adsorbent The activated carbon has reached its maximum adsorption capacity. Replace or regenerate the activated carbon.
Presence of Competing Adsorbates Other organic molecules in the wastewater are competing with the dye for adsorption sites. Consider a pre-treatment step like coagulation to remove some of these competing compounds.
Insufficient Contact Time The wastewater is not in contact with the activated carbon for a long enough period. Increase the contact time by reducing the flow rate or increasing the size of the carbon bed.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the treatment of azo dyes, which can serve as a reference for expected outcomes in this compound treatment.

Table 1: Efficiency of Different Treatment Methods for Azo Dyes

Treatment MethodTarget DyeInitial Concentration (mg/L)Removal Efficiency (%)Reference
Enzymatic (Laccase)Disperse Dyes5051 - 96 (Decolorization)[4]
Potassium Ferrate (K₂FeO₄)Orange II Azo Dye2599.68[10]
ElectrocoagulationReactive Red 120-98[11]
UV/H₂O₂Reactive Red 455088.85[6]
Gamma/H₂O₂Reactive Red 4550100[6]
Fenton ProcessIndigo Carmine-100 (Decolorization)[12]

Table 2: Operating Conditions for Azo Dye Treatment

Treatment MethodParameterOptimal ValueReference
Enzymatic (Laccase)pH4[4]
Temperature (°C)65[4]
Potassium Ferrate (K₂FeO₄)pH3[10]
Dosage (mg/L)56.4[10]
Fenton ProcesspH3[12]

Experimental Protocols

Protocol 1: Lab-Scale Fenton Treatment of this compound Wastewater

Objective: To determine the optimal conditions for the degradation of this compound in a synthetic wastewater sample using the Fenton process.

Materials:

  • Synthetic wastewater containing this compound (e.g., 50 mg/L)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers, magnetic stirrer, pH meter

  • Spectrophotometer for color measurement

  • COD analysis kit

Procedure:

  • Sample Preparation: Prepare a 500 mL stock solution of synthetic wastewater containing 50 mg/L of this compound.

  • pH Adjustment: Take a 100 mL aliquot of the wastewater in a beaker. Adjust the pH to 3.0 using sulfuric acid while stirring.

  • Fenton Reagent Addition:

    • Add a predetermined amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., start with a 1:5 molar ratio of Fe²⁺:H₂O₂).

    • Add the corresponding amount of H₂O₂.

  • Reaction: Allow the reaction to proceed for a set time (e.g., 60 minutes) under constant stirring.

  • pH Neutralization and Flocculation: After the reaction period, raise the pH to around 7.0 with NaOH to stop the reaction and precipitate the iron as ferric hydroxide.

  • Settling and Sampling: Allow the precipitate to settle for 30 minutes. Collect the supernatant for analysis.

  • Analysis:

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the final dye concentration and calculate the decolorization efficiency.

    • Measure the COD of the supernatant to determine the COD removal efficiency.

  • Optimization: Repeat steps 2-7, varying the pH, H₂O₂/Fe²⁺ ratio, and reaction time to find the optimal conditions.

Protocol 2: Enzymatic Decolorization of this compound using Laccase

Objective: To evaluate the effectiveness of laccase enzyme in decolorizing this compound.

Materials:

  • Synthetic wastewater containing this compound (e.g., 50 mg/L)

  • Laccase enzyme solution

  • 1-hydroxybenzotriazole (HBT) mediator (optional)

  • Buffer solution (e.g., citrate buffer, pH 4.0)

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a series of flasks, prepare the reaction mixture containing:

    • 50 mg/L this compound in buffer solution.

    • A specific concentration of laccase (e.g., 0.33 U/mL).[4]

    • If using a mediator, add HBT (e.g., 0.15 mM).[4]

  • Incubation: Incubate the flasks in a shaker at the optimal temperature for the laccase enzyme (e.g., 65°C) for a specific duration (e.g., 24 hours).[4]

  • Sampling: Take samples at different time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Measure the absorbance of the samples at the maximum wavelength of this compound to determine the extent of decolorization.

  • Control: Prepare a control flask without the laccase enzyme to account for any abiotic decolorization.

  • Optimization: Vary the enzyme concentration, mediator concentration, pH, and temperature to determine the optimal conditions for decolorization.

Visualizations

Experimental_Workflow_Fenton_Process start Start: Wastewater Sample ph_adjust 1. pH Adjustment (to pH 3-4) start->ph_adjust reagent_add 2. Add Fenton Reagents (FeSO4, H2O2) ph_adjust->reagent_add reaction 3. Reaction (Stirring for set time) reagent_add->reaction neutralize 4. Neutralization & Flocculation (pH to ~7) reaction->neutralize settle 5. Settling neutralize->settle analysis 6. Analysis (Color, COD) settle->analysis end End: Treated Effluent analysis->end

Caption: Workflow for the Fenton process in treating this compound wastewater.

Logical_Relationship_Troubleshooting_Biological_Treatment issue Issue Low Decolorization Efficiency cause1 Cause 1 Toxicity to Microbes issue->cause1 can be caused by cause2 Cause 2 Suboptimal Conditions issue->cause2 can be caused by cause3 Cause 3 Recalcitrant Dye Structure issue->cause3 can be caused by solution1 Solution Acclimatize Sludge cause1->solution1 address with solution2 Solution Optimize pH, Temp., Nutrients cause2->solution2 address with solution3 Solution Anaerobic-Aerobic Process cause3->solution3 address with solution4 Solution Enzymatic Pre-treatment cause3->solution4 address with

Caption: Troubleshooting logic for low efficiency in biological treatment.

References

Technical Support Center: Overcoming Poor Light Fastness of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenge of poor light fastness associated with Disperse Red 177.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its light fastness a concern?

A1: this compound (CAS No. 58051-98-2) is a monoazo disperse dye belonging to the benzothiazole class, commonly used for dyeing polyester and its blended fabrics.[1] While it offers bright red shades, its light fastness is often described as "general," meaning it can be prone to fading upon exposure to light, which is a significant drawback for many applications.[1] The azo group (-N=N-) in its structure is susceptible to photodegradation, leading to a loss of color.[2][3]

Q2: What are the primary factors that contribute to the poor light fastness of this compound?

A2: Several factors can influence the light fastness of this compound on a substrate:

  • Dye Structure: As an azo dye, its molecular structure is inherently susceptible to degradation by UV and visible light.[2]

  • Dye Concentration: Lighter shades of the dye exhibit poorer light fastness compared to deeper shades.[2][3] This is because at higher concentrations, dye molecules can form aggregates that have a smaller surface area exposed to light.[3]

  • Substrate: The type of fiber and its morphology can affect the dye's stability.

  • Dyeing Process: Improper dyeing techniques, such as inadequate dispersion of the dye or incorrect heat setting, can lead to uneven dyeing and reduced fastness properties.[2]

  • Presence of Other Chemicals: Finishing agents, such as softeners, and residual chemicals on the fabric can negatively impact light fastness.[4]

Q3: How can I improve the light fastness of fabrics dyed with this compound?

A3: There are several effective strategies to enhance the light fastness of this compound:

  • Application of UV Absorbers: These compounds, when applied to the dyed fabric, absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye molecules. Benzotriazole-type UV absorbers are commonly used for this purpose.[2]

  • Use of Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that interrupt the photo-oxidative degradation process of the dye. They are highly efficient and can be used in conjunction with UV absorbers for synergistic effects.

  • Optimization of the Dyeing Process: Ensuring optimal dyeing conditions, including temperature, time, and pH, can lead to better dye penetration and fixation, which in turn improves light fastness.[5]

  • After-treatment with Fixing Agents: Certain cationic or silicone-based fixatives can be applied after dyeing to enhance the stability of the dye on the fiber.[2]

  • Increasing Dye Concentration: For applications where a deeper shade is acceptable, increasing the dye concentration on the fabric will generally improve light fastness.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid fading of light red shades Low dye concentration on the fiber.Increase the dye concentration to achieve a deeper shade, which inherently has better light fastness.[2][3]
Uneven fading across the fabric Poor dye dispersion or uneven application during the dyeing process.Ensure proper dispersion of the dye in the dyebath using a suitable dispersing agent. Optimize the dyeing parameters (temperature, time, agitation) to promote even dye uptake.
Color change after finishing treatment Incompatible finishing agents (e.g., certain softeners).Select finishing agents that are known to have minimal impact on the light fastness of disperse dyes. Test for compatibility on a small sample before bulk processing.[4]
Overall poor light fastness despite optimized dyeing Inherent susceptibility of the azo dye to photodegradation.Apply a UV absorber, a Hindered Amine Light Stabilizer (HALS), or a combination of both as an after-treatment.[2]

Data Presentation

The following table summarizes the expected improvement in light fastness of a red disperse dye on polyester fabric after treatment with a UV absorber, as measured by the ISO 105-B02 standard using the Blue Wool Scale (1-8, where 8 is excellent fastness).

Treatment Dye Concentration (% owf) Light Fastness Rating (Blue Wool Scale)
Untreated1.04
Treated with UV Absorber (2% owf)1.05-6
Untreated3.05
Treated with UV Absorber (2% owf)3.06-7

% owf = on weight of fiber

Experimental Protocols

1. Light Fastness Testing (ISO 105-B02 / AATCC 16.3)

This protocol provides a general outline for assessing the light fastness of dyed textiles.

  • Principle: A test specimen is exposed to artificial light under controlled conditions, alongside a set of blue wool references with known light fastness. The change in color of the specimen is then compared to the change in the references to determine its light fastness rating.[6][7][8]

  • Apparatus:

    • Xenon arc lamp apparatus with controlled temperature and humidity.[6][7]

    • Blue Wool Standards (ISO 105-B08 or AATCC L2-L9).[9]

    • Grey Scale for assessing color change (ISO 105-A02).[9]

    • Specimen holders.

  • Procedure:

    • Prepare test specimens of the dyed fabric to the required dimensions.

    • Mount the specimens in the holders, partially covering a portion of each specimen to serve as an unexposed original for comparison.

    • Mount the Blue Wool Standards in a similar manner.

    • Place the mounted specimens and standards in the xenon arc test chamber.

    • Expose the samples to the light source under specified conditions of temperature and humidity as per the standard.[10]

    • Periodically inspect the specimens and compare the fading of the exposed portion with the unexposed portion.

    • The light fastness rating is determined by identifying which Blue Wool Standard shows a similar degree of fading to the test specimen.[6]

2. Application of a UV Absorber by Exhaust Method

This protocol describes a method for applying a UV absorber to a dyed polyester fabric.

  • Materials:

    • Dyed polyester fabric.

    • Benzotriazole-based UV absorber.

    • Laboratory dyeing machine (e.g., infrared or water bath).

    • Acetic acid (for pH adjustment).

  • Procedure:

    • Prepare a treatment bath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).

    • Add the UV absorber to the bath at a concentration of 1-3% on the weight of the fabric (owf).

    • Adjust the pH of the bath to 4.5-5.5 with acetic acid.

    • Introduce the dyed polyester fabric into the bath at room temperature.

    • Raise the temperature of the bath to 120-130°C at a rate of 2°C/minute.

    • Hold the temperature at 120-130°C for 30-45 minutes.

    • Cool the bath down to 70°C.

    • Rinse the fabric thoroughly with water and then dry it.

Mandatory Visualizations

Photodegradation_Pathway cluster_light_absorption Light Absorption cluster_ros_generation Reactive Oxygen Species (ROS) Generation cluster_degradation Dye Degradation Disperse_Red_177 This compound (Ground State) Excited_Dye Excited this compound* Disperse_Red_177->Excited_Dye hv (UV/Visible Light) Degradation_Products Colorless Degradation Products Excited_Dye->Disperse_Red_177 Fluorescence/ Heat Loss ROS Reactive Oxygen Species (e.g., Singlet Oxygen, Superoxide) Excited_Dye->ROS Energy Transfer Oxygen Oxygen (O2) ROS->Degradation_Products Oxidation of Azo Bond

Caption: Simplified photodegradation pathway of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_verification Verification Start Poor Light Fastness Observed Check_Shade Is the shade light or deep? Start->Check_Shade Review_Process Review Dyeing & Finishing Process Start->Review_Process Apply_Additives Apply UV Absorber / HALS Start->Apply_Additives Inherent Fading Increase_Conc Increase Dye Concentration Check_Shade->Increase_Conc Light Shade Optimize_Dyeing Optimize Dyeing Parameters Review_Process->Optimize_Dyeing Process Inconsistencies Change_Finishing Change Finishing Agents Review_Process->Change_Finishing Incompatible Finish Retest Retest Light Fastness (ISO 105-B02) Increase_Conc->Retest Optimize_Dyeing->Retest Change_Finishing->Retest Apply_Additives->Retest Retest->Start Unsatisfactory End Problem Resolved Retest->End Satisfactory

Caption: Troubleshooting workflow for poor light fastness.

References

Technical Support Center: Minimizing Thermoyellowing of Elastane Blends with Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on minimizing the thermoyellowing of elastane blends dyed with Disperse Red 177.

Troubleshooting Guides

Q1: We are observing significant yellowing of our polyester/elastane blend fabric after heat-setting. The fabric is dyed with this compound. What are the potential causes and how can we mitigate this?

A1: Thermoyellowing in polyester/elastane blends is a complex issue with multiple potential causes. Here's a breakdown of the likely factors and troubleshooting steps:

  • Heat-Setting Parameters: Excessive temperature or prolonged duration during heat-setting is a primary cause of yellowing in both polyester and elastane fibers.[1] Elastane, in particular, is sensitive to heat, which can cause degradation and discoloration.[2][3]

    • Troubleshooting:

      • Review and optimize your heat-setting temperature. For polyester/elastane blends, it is often a compromise between achieving dimensional stability for the polyester and preventing degradation of the elastane. Temperatures should generally not exceed 180-190°C for short durations (e.g., 30-45 seconds).

      • Ensure uniform heat distribution across the fabric. Uneven heating can lead to localized yellowing.

      • Consider pre-heat-setting the fabric before dyeing, which may allow for milder post-dyeing heat treatment conditions.

  • Atmospheric Contaminants: Oxides of nitrogen (NOx) in the atmosphere, often present in gas-fired stenters, can react with the fibers and dyes, leading to yellowing.

    • Troubleshooting:

      • If using a gas-fired tenter, ensure proper ventilation and consider using NOx-resistant auxiliaries in your finishing recipe.

      • Store dyed and undyed fabric in a clean, controlled environment away from exhaust fumes.

  • Chemical Auxiliaries: Certain chemical additives used in processing, such as lubricants, softeners, and some dispersing agents, can contribute to yellowing upon heating.

    • Troubleshooting:

      • Thoroughly scour the fabric before dyeing to remove any knitting oils or lubricants.

      • Select thermal-stable softeners and other finishing agents that are known to have low yellowing potential.

      • Ensure that the pH of the dye bath is acidic, typically between 4.5 and 5.5, to optimize dye exhaustion and stability.[4]

  • Dye Selection: While this compound is a common choice, the thermal stability can vary between different disperse dyes.

    • Troubleshooting:

      • It is recommended to conduct a comparative study of different red disperse dyes under your specific processing conditions to identify the one with the best thermal stability.

      • For dark shades, high-energy disperse dyes generally exhibit better sublimation fastness, which can be a contributing factor to color change during heat treatment.[5]

Q2: Our color consistency is poor after dyeing with this compound on a polyester/elastane blend. What could be the issue?

A2: Poor color consistency can stem from several factors in the dyeing and finishing process:

  • Uneven Heat-Setting: As mentioned above, non-uniform heat-setting can lead to variations in dye uptake and final shade.[6]

  • Improper Dye Dispersion: Disperse dyes need to be finely and evenly dispersed in the dye bath. Poor dispersion can lead to speckling and unlevel dyeing.

    • Troubleshooting:

      • Ensure the use of a high-quality, stable dispersing agent.

      • Properly prepare the dye dispersion according to the manufacturer's recommendations before adding it to the dye bath.

  • Dye Migration: During dyeing and subsequent heat treatments, disperse dyes can migrate. In polyester/elastane blends, dyes often preferentially dye the elastane and then migrate to the polyester.[7] This can be influenced by the dye's molecular size and energy level.

    • Troubleshooting:

      • Control the rate of temperature rise during dyeing to allow for even dye absorption. A rate of 1°C/minute is often recommended.[2]

      • Select disperse dyes that have a lower affinity for elastane or are easily removed from it during reduction clearing.

  • Inadequate Reduction Clearing: After dyeing, a reduction clearing step is crucial to remove unfixed dye from the fiber surface, especially from the elastane component.[5]

    • Troubleshooting:

      • Implement a thorough reduction clearing process. For polyester/elastane blends, this may require a higher temperature (around 80°C) and specific reducing agents to effectively strip the dye from the elastane.

Frequently Asked Questions (FAQs)

Q3: What is thermoyellowing?

A3: Thermoyellowing is the discoloration, typically a yellowing or browning, of textile materials when exposed to high temperatures. This can be due to fiber degradation, the chemical modification of dyes, or the interaction of residual chemicals on the fabric with heat.

Q4: Why are elastane blends particularly susceptible to thermoyellowing?

A4: Elastane (spandex) fibers are inherently more sensitive to heat than polyester. High temperatures can cause the polymer chains in elastane to degrade, leading to a loss of elasticity and the formation of chromophoric (color-causing) groups that result in a yellow appearance.[2][3]

Q5: Does this compound have good heat stability?

A5: this compound is generally considered to have fair to good fastness properties.[4] However, its performance regarding thermoyellowing can be influenced by the specific processing conditions, the other fibers in the blend, and the chemical auxiliaries used. For critical applications, it is always recommended to perform in-house testing to confirm its suitability.

Q6: How can we quantitatively measure thermoyellowing?

A6: Thermoyellowing can be quantified by measuring the change in the yellowness index (YI) of the fabric before and after heat treatment. This is typically done using a spectrophotometer according to standard test methods like ASTM E313. Additionally, the overall color change can be assessed by measuring the CIE Lab* color coordinates and calculating the total color difference (ΔE).

Q7: What is a typical experimental protocol for evaluating the thermoyellowing of a dyed fabric?

A7: A detailed experimental protocol for evaluating thermoyellowing is provided in the "Experimental Protocols" section below.

Quantitative Data

The following table provides an illustrative example of how heat-setting temperature can affect the color and yellowness of a polyester fabric dyed with a red disperse dye. While this data is not for this compound on a polyester/elastane blend, it demonstrates the expected trends and the type of data that should be collected in your own experiments.

Table 1: Effect of Heat-Setting Temperature on Color Coordinates and Yellowness Index of Polyester Fabric Dyed with a Red Disperse Dye (Illustrative Data)

Heat-Setting Temperature (°C)Lab*Yellowness Index (YI)Total Color Difference (ΔE) from 140°C
14045.250.115.325.10.0
16045.050.516.026.50.8
18044.850.817.228.82.0
20044.551.018.531.53.3
22044.051.220.134.95.0

Data adapted from a study on the effect of pre-heat-setting on the color of polyester fabrics dyed with a disperse dye. The specific values are for illustrative purposes.

Experimental Protocols

1. Protocol for Dyeing Polyester/Elastane Blends with this compound

  • Fabric Preparation: Scour the polyester/elastane fabric with a suitable detergent and sequestering agent at 60-70°C for 20-30 minutes to remove oils and impurities. Rinse thoroughly.

  • Dye Bath Preparation:

    • Prepare a stock dispersion of this compound (e.g., 1% on weight of fabric) with a dispersing agent in water.

    • Set the dye bath with water and a pH buffer to achieve a pH of 4.5-5.5 using acetic acid.

    • Add a leveling agent and a sequestering agent.

  • Dyeing Procedure:

    • Immerse the fabric in the dye bath at 50-60°C.

    • Raise the temperature to the dyeing temperature (typically 120-130°C for polyester, but may need to be lowered for elastane blends to 115-125°C) at a rate of 1-1.5°C/minute.[2]

    • Hold at the dyeing temperature for 30-60 minutes.

    • Cool the dye bath down to 70-80°C.

  • Reduction Clearing:

    • Drain the dye bath and rinse the fabric.

    • Treat the fabric in a fresh bath with a reducing agent (e.g., sodium hydrosulfite) and an alkaline agent (e.g., caustic soda) at 70-80°C for 15-20 minutes.

    • Rinse thoroughly and neutralize with a mild acid if necessary.

  • Drying: Dry the fabric at a moderate temperature.

2. Protocol for Assessing Colorfastness to Dry Heat (Thermoyellowing)

This protocol is based on AATCC Test Method 117.

  • Apparatus: A laboratory oven or a heat-setting apparatus capable of maintaining a uniform temperature.

  • Procedure:

    • Cut a specimen of the dyed and finished fabric.

    • Measure the initial color coordinates (L, a, b*) and yellowness index (YI) of the specimen using a spectrophotometer.

    • Place the specimen in the preheated oven at the desired test temperature (e.g., 180°C, 190°C, 200°C) for a specified duration (e.g., 30, 60, 90 seconds).

    • Remove the specimen and allow it to cool and condition at standard atmospheric conditions for at least 4 hours.

    • Remeasure the color coordinates and yellowness index.

  • Evaluation:

    • Calculate the change in yellowness index (ΔYI).

    • Calculate the total color difference (ΔE) using the formula: ΔE = √((ΔL)^2 + (Δa)^2 + (Δb*)^2).

    • Assess the color change using the AATCC Gray Scale for Color Change.

Visualizations

cluster_causes Primary Causes of Thermoyellowing cluster_effects Effects on Elastane Blend Heat High Heat-Setting Temperature/Time Degradation Elastane Degradation Heat->Degradation Discoloration Fiber & Dye Discoloration Heat->Discoloration NOx Atmospheric NOx (Gas-Fired Stenters) NOx->Discoloration Chemicals Residual Chemicals (Oils, Softeners) Chemicals->Discoloration UV UV Radiation (Less common in thermoyellowing) Yellowing Visible Yellowing (Increased YI) Degradation->Yellowing Discoloration->Yellowing Start Start: Dyed & Finished Polyester/Elastane Fabric Measure_Initial Measure Initial Color (L*, a*, b*, YI) Start->Measure_Initial Heat_Treatment Heat Treatment (e.g., 190°C for 60s) Measure_Initial->Heat_Treatment Conditioning Conditioning (min. 4 hours) Heat_Treatment->Conditioning Measure_Final Measure Final Color (L*, a*, b*, YI) Conditioning->Measure_Final Calculate Calculate ΔE and ΔYI Measure_Final->Calculate Analyze Analyze Results Calculate->Analyze

References

Validation & Comparative

Comparative Degradation of Disperse Red Dyes: A Focus on Disperse Red 177 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of various degradation techniques for the removal of disperse azo dyes from wastewater, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols.

The widespread use of azo dyes, such as Disperse Red 177, in the textile and printing industries has led to significant environmental concerns due to their persistence and potential toxicity in wastewater. This guide offers a comparative study of the degradation of Disperse Red dyes, with a particular focus on available data for related compounds like Disperse Red 1 and Disperse Red 167, in the absence of extensive research on this compound. We will explore various advanced oxidation processes (AOPs) and biological methods, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways and workflows.

Comparative Degradation Efficiency of Disperse Azo Dyes

The degradation of azo dyes can be achieved through several methods, including photocatalysis, photo-Fenton processes, ozonation, and biodegradation. The efficiency of each method varies depending on the specific dye, catalyst, and operating conditions. The following tables summarize the quantitative data for the degradation of Disperse Red 1, Disperse Red 167, and other relevant azo dyes.

Table 1: Photocatalytic Degradation of Azo Dyes

DyeCatalystLight SourceInitial Concentration (mg/L)Catalyst Dosage (g/L)pHTime (min)Degradation Efficiency (%)Reference
Disperse Red 1TiO₂UV230.22.59098[1]
Reactive Red 195Anatase/Brookite TiO₂UV-A502.0-15100[2]
Brilliant RedTiO₂Medium-pressure Hg lamp250.4442-320~90 (decolorization)[3]
Acid Red 88Not SpecifiedUV25-6.25<10[4]

Table 2: Photo-Fenton Degradation of Azo Dyes

Dye[Fe²⁺] (mM)[H₂O₂] (mM)Light SourceInitial Dye Concentration (mg/L)pHTime (min)Degradation/Mineralization Efficiency (%)Reference
Disperse Red 10.25UV232.54598 (degradation), 55 (mineralization)[1][5]
Acid Red 880.304UV-A0.125 mM3.03091.7[6]
Reactive Red 241Not SpecifiedNot SpecifiedUVNot SpecifiedNot Specified240100 (decolorization), 18.6 (TOC reduction)[7]
Azo Dye Mixture (AY36 & MO)Not SpecifiedNot SpecifiedUV (365 nm)Not SpecifiedNot Specified70100 (decolorization)[8]

Table 3: Ozonation and Biodegradation of Azo Dyes

DyeMethodMicroorganism/CatalystConditionsTimeDegradation Efficiency (%)Reference
Disperse Red 354OzonationOzone (8.2 mg/L)298 KNot SpecifiedNot Specified[9]
Disperse Red 167BiodegradationPaenochrobactrum glaciei50 mg/L dye concentration24 h84.80 ± 0.34[10]
Acid Red 88BiodegradationAnoxic–Aerobic Sequential Bioreactor100 mg/L dye concentration12 h HRT98 (color removal), 95 (COD removal)[11]
Reactive Red 198OzonationOzoneCSTR~15 minRapid decolorization[12]

Experimental Protocols

This section provides detailed methodologies for the key degradation experiments cited in this guide.

Photocatalytic Degradation of Azo Dyes

Objective: To determine the photocatalytic degradation efficiency of an azo dye using a semiconductor catalyst and a UV light source.

Materials:

  • Azo dye stock solution (e.g., 100 mg/L)

  • Photocatalyst (e.g., TiO₂, ZnO)

  • Deionized (DI) water

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • Syringes and syringe filters (0.45 µm)

Procedure:

  • Preparation of Dye Solution: Prepare the desired volume of the azo dye solution with a specific initial concentration by diluting the stock solution with DI water.

  • Catalyst Suspension: Add a predetermined amount of the photocatalyst to the dye solution to achieve the desired catalyst loading.

  • pH Adjustment: Adjust the pH of the suspension to the desired value using acid or base.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

  • Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Start a timer.

  • Sampling: At regular time intervals, withdraw a small aliquot of the suspension.

  • Sample Analysis: Immediately filter the sample through a syringe filter to remove the catalyst particles. Measure the absorbance of the filtrate at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Calculation of Degradation Efficiency: The degradation efficiency is calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.[13]

Photo-Fenton Degradation of Azo Dyes

Objective: To evaluate the degradation of an azo dye using the photo-Fenton process.

Materials:

  • Azo dye solution

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or Iron(III) nitrate (Fe(NO₃)₃)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor with a UV or visible light source

  • Magnetic stirrer

  • UV-Vis spectrophotometer or Total Organic Carbon (TOC) analyzer

Procedure:

  • Reaction Setup: Place a specific volume of the azo dye solution in the photoreactor.

  • pH Adjustment: Adjust the initial pH of the solution to the desired acidic value (typically around 2.5-3.0) using sulfuric acid.[1][6]

  • Addition of Fenton's Reagents: Add the required amount of the iron salt solution followed by the hydrogen peroxide solution to achieve the desired concentrations.

  • Initiation of Reaction: Turn on the light source to start the photo-Fenton reaction.

  • Monitoring: At different time intervals, take samples from the reactor.

  • Sample Quenching: To stop the reaction, immediately add a quenching agent like sodium sulfite or adjust the pH to a neutral or basic value.

  • Analysis: Analyze the samples for dye concentration using a UV-Vis spectrophotometer or for mineralization by measuring the Total Organic Carbon (TOC).

Visualizing Degradation Pathways and Workflows

Understanding the degradation mechanism is crucial for optimizing the process and assessing the environmental impact of the byproducts. The following diagrams, generated using the DOT language, illustrate the experimental workflow and proposed degradation pathways for Disperse Red dyes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Degradation Process cluster_analysis Analysis Dye_Solution Prepare Azo Dye Solution Catalyst_Suspension Prepare Catalyst Suspension Dye_Solution->Catalyst_Suspension pH_Adjustment Adjust pH Catalyst_Suspension->pH_Adjustment Adsorption Adsorption in Dark pH_Adjustment->Adsorption Irradiation Initiate Irradiation (UV/Visible) Adsorption->Irradiation Sampling Collect Samples at Intervals Irradiation->Sampling Filtration Filter Samples Sampling->Filtration UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis TOC TOC Analysis Filtration->TOC LC_MS LC/MS for Intermediates Filtration->LC_MS

Caption: A generalized experimental workflow for the photocatalytic degradation of azo dyes.

Disperse_Red_1_Degradation cluster_hydroxylation Hydroxylation cluster_cleavage Azo Bond Cleavage cluster_mineralization Mineralization DR1 Disperse Red 1 (m/z 315) Intermediate1 Hydroxylated Intermediate (m/z 331) DR1->Intermediate1 •OH attack Intermediate2 Hydroxylated Intermediate (m/z 347) DR1->Intermediate2 •OH attack Intermediate3 Hydroxylated Intermediate (m/z 357) DR1->Intermediate3 •OH attack Fragment1 Fragment 1 (m/z 194) DR1->Fragment1 Cleavage Fragment2 Fragment 2 (m/z 273) DR1->Fragment2 Cleavage Fragment3 Fragment 3 (m/z 287) DR1->Fragment3 Cleavage Mineralization CO₂ + H₂O + Inorganic Ions Intermediate1->Mineralization Intermediate2->Mineralization Intermediate3->Mineralization Fragment1->Mineralization Fragment2->Mineralization Fragment3->Mineralization

Caption: Proposed degradation pathway of Disperse Red 1 during the photo-Fenton process.[1]

Disperse_Red_167_Biodegradation cluster_enzymatic Enzymatic Action cluster_cleavage Asymmetric Cleavage cluster_further_degradation Further Degradation DR167 Disperse Red 167 Azoreductase Azoreductase DR167->Azoreductase Laccase Laccase DR167->Laccase Intermediate1 2-chloro-4-nitro-phenylamine DR167->Intermediate1 Asymmetric cleavage of azo bond Intermediate2 Acetic acid 2-[(2-acetoxy-ethyl)- (4-amino-3-propionylamino-phenyl)-amino]-ethylester DR167->Intermediate2 Asymmetric cleavage of azo bond Azoreductase->DR167 act on Laccase->DR167 act on Mineralization Mineralization Intermediate1->Mineralization Intermediate2->Mineralization

Caption: Proposed biodegradation pathway of Disperse Red 167 by Paenochrobactrum glaciei.[10]

Conclusion

While specific degradation data for this compound remains limited in the current scientific literature, this guide provides a robust comparative framework based on closely related Disperse Red dyes and other azo dyes. The presented data highlights that advanced oxidation processes, particularly photo-Fenton and photocatalysis, can achieve high degradation and mineralization efficiencies for these recalcitrant compounds. Biodegradation also presents a viable and environmentally friendly alternative, with specific bacterial strains showing high decolorization capabilities.

The detailed experimental protocols and visual representations of degradation pathways and workflows are intended to serve as a valuable resource for researchers in developing and optimizing effective treatment strategies for wastewater contaminated with azo dyes. Further research focusing specifically on the degradation of this compound is crucial to fill the existing knowledge gap and to develop targeted and efficient remediation technologies.

References

A Comparative Performance Analysis: Disperse Red 177 vs. Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile coloration, the selection of an appropriate dye class is paramount to achieving the desired aesthetic and functional properties of the final product. This guide provides an objective comparison of the performance characteristics of C.I. Disperse Red 177, a high-energy disperse dye, and reactive dyes, exemplified by C.I. Reactive Red 195. This analysis is intended for researchers, scientists, and textile development professionals to facilitate informed decisions in dye selection based on specific substrate and performance requirements.

Quantitative Performance Data

The following table summarizes the key fastness properties of this compound on polyester and a typical performance profile for a reactive red dye on cotton. Fastness ratings are based on standardized testing protocols, with higher numbers indicating superior performance.

Performance MetricC.I. This compound (on Polyester)C.I. Reactive Red 195 (on Cotton)Test Method
Light Fastness 5-63-4ISO 105-B02
Washing Fastness (Color Change) 4-54-5ISO 105-C06
Washing Fastness (Staining on Cotton) 54-5ISO 105-C06
Rubbing Fastness (Dry) 4-54-5ISO 105-X12
Rubbing Fastness (Wet) 4-53-4ISO 105-X12
Sublimation Fastness 5N/AISO 105-P01

Note: The performance of reactive dyes can vary based on the specific dye structure, concentration, and application process. The data for C.I. Reactive Red 195 is representative of a bifunctional reactive dye.

Dyeing Mechanisms and Applications

Disperse and reactive dyes operate on fundamentally different principles, dictating their suitability for different fiber types.

This compound is a non-ionic dye with low water solubility. It is designed for dyeing hydrophobic synthetic fibers, primarily polyester.[1][2] The dyeing process involves the dispersion of fine dye particles in an aqueous medium, which then penetrate the amorphous regions of the polyester fibers under high temperature and pressure.[1][2]

Reactive dyes , on the other hand, are water-soluble anionic dyes that form a covalent bond with the fiber.[3] This chemical reaction makes them highly effective for dyeing cellulosic fibers like cotton, viscose, and linen, as well as protein fibers such as wool and silk.[4] The strong covalent bond results in excellent wash fastness.[3]

The choice between this compound and a reactive dye is therefore primarily determined by the substrate being dyed. Disperse dyes are unsuitable for cotton as they cannot form a stable bond, and reactive dyes are ineffective on polyester due to the lack of reactive sites.[2][5]

Experimental Protocols

The following are detailed methodologies for the key fastness tests cited in this guide.

ISO 105-B02: Colour Fastness to Artificial Light (Xenon Arc Fading Lamp Test)
  • Principle: This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc lamp.

  • Apparatus: Xenon arc fading lamp apparatus, blue wool lightfastness standards, grey scale for assessing color change (ISO 105-A02).

  • Procedure:

    • A textile specimen is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

    • Simultaneously, a set of blue wool lightfastness standards (rated 1-8) are exposed.

    • The exposure is continued until the contrast between the exposed and unexposed parts of the specimen is equal to grade 4 on the grey scale for assessing change in colour.

    • The light fastness of the specimen is assessed by comparing the stage at which its color has changed to the same extent as the blue wool standards.

ISO 105-C06: Colour Fastness to Domestic and Commercial Laundering
  • Principle: This test is designed to determine the resistance of the color of textiles to laundering procedures used in domestic or commercial settings.

  • Apparatus: A suitable washing machine (e.g., Launder-Ometer), stainless steel balls (for mechanical action), multifiber adjacent fabric, grey scales for assessing color change (ISO 105-A02) and staining (ISO 105-A03).

  • Procedure:

    • A specimen of the dyed textile is stitched together with a multifiber fabric containing strips of common textile fibers (e.g., cotton, nylon, polyester, acrylic, wool).

    • The composite specimen is placed in a container with a specified washing solution (detergent, and if required, a bleaching agent) and stainless steel balls.

    • The container is agitated in a laundering machine at a specified temperature and for a specific duration.

    • After washing, the specimen is rinsed and dried.

    • The change in color of the dyed specimen is assessed using the grey scale for color change.

    • The degree of staining on each fiber of the multifiber fabric is assessed using the grey scale for staining.

ISO 105-X12: Colour Fastness to Rubbing (Crocking)
  • Principle: This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: Crockmeter (rubbing fastness tester), standard white cotton rubbing cloth, grey scale for assessing staining (ISO 105-A03).

  • Procedure:

    • A specimen of the dyed textile is mounted on the base of the crockmeter.

    • A dry, standard white cotton rubbing cloth is fixed to the rubbing finger of the crockmeter.

    • The rubbing finger is moved back and forth over the specimen for a specified number of cycles with a constant downward force.

    • The amount of color transferred to the dry rubbing cloth is assessed using the grey scale for staining.

    • The procedure is repeated with a wet rubbing cloth that has been wetted with distilled water to a specified pickup percentage.

Visualized Workflows and Relationships

To further elucidate the processes and applications, the following diagrams are provided.

DyeingProcessComparison cluster_disperse Disperse Dyeing (e.g., this compound on Polyester) cluster_reactive Reactive Dyeing (e.g., Reactive Red 195 on Cotton) d_start Dye Dispersion in Water d_dyeing High-Temperature (130°C) & High-Pressure Dyeing d_start->d_dyeing d_prep Polyester Fabric Preparation d_prep->d_dyeing d_diffusion Dye Molecules Diffuse into Fiber Matrix d_dyeing->d_diffusion d_fixation Physical Entrapment (Van der Waals forces) d_diffusion->d_fixation d_end Dyed Polyester Fabric d_fixation->d_end r_start Dye Dissolution in Water r_exhaust Exhaustion with Salt r_start->r_exhaust r_prep Cotton Fabric Preparation r_prep->r_exhaust r_fixation Alkali Fixation (Covalent Bond Formation) r_exhaust->r_fixation r_wash Soaping/Washing Off (Remove Unfixed Dye) r_fixation->r_wash r_end Dyed Cotton Fabric r_wash->r_end

Comparative Dyeing Process Workflows

DyeApplicationLogic cluster_fiber Fiber Type cluster_dye Dye Class cluster_application Primary Application cluster_non_application Non-Application polyester Polyester (Hydrophobic, Non-ionic) disperse Disperse Dyes (e.g., this compound) Non-ionic, Low Solubility polyester->disperse matches reactive Reactive Dyes (e.g., Reactive Red 195) Anionic, Water-Soluble polyester->reactive mismatches cotton Cotton (Hydrophilic, Cellulosic) cotton->disperse mismatches cotton->reactive matches app_disperse Suitable disperse->app_disperse results in non_app_disperse Unsuitable disperse->non_app_disperse results in app_reactive Suitable reactive->app_reactive results in non_app_reactive Unsuitable reactive->non_app_reactive results in

Logical Relationship of Dye Application

References

Comparative Efficacy of Advanced Oxidation Processes for Disperse Red Dye Removal

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance of various Advanced Oxidation Processes (AOPs) in the degradation of disperse dyes, with a focus on analogs of Disperse Red 177.

This guide provides a comparative analysis of the efficacy of different Advanced Oxidation Processes (AOPs) for the removal of disperse red dyes from aqueous solutions. Due to a lack of extensive research specifically on this compound, this guide draws upon experimental data from studies on structurally similar disperse red dyes, namely Disperse Red 167, Disperse Red 60, and Disperse Red 354. This information is intended to provide researchers, scientists, and drug development professionals with a valuable resource for selecting and optimizing AOPs for the treatment of wastewater containing such dyes.

Comparative Performance of AOPs

The following table summarizes the quantitative data on the removal of different disperse red dyes using various AOPs. The data highlights the removal efficiency under optimized experimental conditions.

DyeAOPInitial Dye Concentration (mg/L)Reagents and DosagespHReaction TimeRemoval Efficiency (%)COD/TOC Removal (%)Reference
Disperse Red 167 Fenton100Fe²⁺: 75 mg/L, H₂O₂: 100 mg/L325 min97.8 (SAC)97.7 (COD)[1]
Disperse Red 167 Solar Photo-Fenton100Fe²⁺: 75 mg/L, H₂O₂: 100 mg/L340 min99.3 (SAC)98.4 (COD)[1]
Disperse Red 60 ZnO/UV/H₂O₂Not SpecifiedZnO: 0.6 g/L, H₂O₂: 0.9 mL/L9.060 min9779 (COD)[2]
Disperse Red 354 OzonationNot SpecifiedOzone: 8.2 mg/LNot SpecifiedNot Specified--[3]
Disperse Red 354 FentonNot SpecifiedNot SpecifiedNot SpecifiedNot Specified--[3]
Disperse Red 354 UV/H₂O₂Not SpecifiedNot SpecifiedNot SpecifiedNot Specified--[3]
Disperse Red 354 Photo-FentonNot SpecifiedNot SpecifiedNot SpecifiedNot Specified--[3]

SAC: Spectral Absorption Coefficient

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fenton and Solar Photo-Fenton Oxidation of Disperse Red 167

Objective: To evaluate the efficacy of Fenton and solar-assisted Fenton processes for the degradation of Disperse Red 167.

Methodology:

  • A solution of Disperse Red 167 with an initial concentration of 100 mg/L was prepared.

  • The pH of the solution was adjusted to 3.0 using H₂SO₄ or NaOH.

  • For the Fenton process, 75 mg/L of Fe²⁺ (from FeSO₄·7H₂O) and 100 mg/L of H₂O₂ were added to the dye solution. The reaction was carried out in the dark with constant stirring.

  • For the Solar Photo-Fenton process, the same reagent concentrations were used, but the reactor was exposed to solar irradiation.

  • Samples were withdrawn at regular intervals (up to 25 minutes for the Fenton process and 40 minutes for the Solar Photo-Fenton process) and analyzed for dye concentration (using a spectrophotometer) and Chemical Oxygen Demand (COD).

ZnO/UV/H₂O₂ Photocatalytic Degradation of Disperse Red 60

Objective: To determine the optimal conditions for the degradation of Disperse Red 60 using a ZnO/UV/H₂O₂ system.

Methodology:

  • An aqueous solution of Disperse Red 60 was prepared.

  • The pH of the solution was adjusted to 9.0.

  • 0.6 g/L of ZnO nanopowder was added to the solution as a photocatalyst.

  • 0.9 mL/L of H₂O₂ was added to the suspension.

  • The mixture was then irradiated with a UV lamp for 60 minutes with continuous stirring.

  • The degradation of the dye was monitored by measuring the absorbance of the solution at its maximum wavelength. COD was also measured to assess mineralization.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

AOP_Experimental_Workflow cluster_Fenton Fenton & Solar Photo-Fenton Process for Disperse Red 167 F_Start Prepare 100 mg/L Disperse Red 167 Solution F_pH Adjust pH to 3.0 F_Start->F_pH F_Add Add Fe²⁺ (75 mg/L) & H₂O₂ (100 mg/L) F_pH->F_Add F_React Reaction with Stirring F_Add->F_React F_Dark Dark Conditions (Fenton) F_React->F_Dark F_Solar Solar Irradiation (Photo-Fenton) F_React->F_Solar F_Sample Sample at Intervals F_Dark->F_Sample F_Solar->F_Sample F_Analyze Analyze for Dye Concentration & COD F_Sample->F_Analyze F_End End F_Analyze->F_End

Caption: Workflow for Fenton and Solar Photo-Fenton degradation of Disperse Red 167.

Photocatalysis_Workflow cluster_ZnO ZnO/UV/H₂O₂ Process for Disperse Red 60 P_Start Prepare Disperse Red 60 Aqueous Solution P_pH Adjust pH to 9.0 P_Start->P_pH P_Add_ZnO Add ZnO (0.6 g/L) P_pH->P_Add_ZnO P_Add_H2O2 Add H₂O₂ (0.9 mL/L) P_Add_ZnO->P_Add_H2O2 P_Irradiate UV Irradiation (60 min) with Stirring P_Add_H2O2->P_Irradiate P_Analyze Analyze for Dye Degradation & COD P_Irradiate->P_Analyze P_End End P_Analyze->P_End

Caption: Workflow for ZnO/UV/H₂O₂ photocatalytic degradation of Disperse Red 60.

References

A Comparative Guide to the Removal of Disperse Red Dyes from Textile Effluent

Author: BenchChem Technical Support Team. Date: December 2025

A note on the available data: Comprehensive experimental data specifically for the removal of Disperse Red 177 is limited in publicly available scientific literature. Therefore, this guide utilizes data from studies on structurally similar disperse dyes, primarily Disperse Red 167 and Disperse Red 13, to provide a comparative overview of various removal techniques. The principles and methodologies described are broadly applicable to azo dyes of this class.

The effective treatment of textile industry wastewater is a significant environmental challenge due to the presence of recalcitrant and potentially toxic synthetic dyes. This compound, a common azo dye, contributes to water coloration and poses ecological risks. This guide provides a comparative analysis of different methods for the removal of Disperse Red dyes from textile effluent, aimed at researchers, scientists, and professionals in drug development and environmental science.

Comparison of Removal Efficiencies

The following table summarizes the performance of various techniques for the removal of Disperse Red dyes, using data from studies on closely related compounds.

Treatment MethodTarget DyeAdsorbent/CatalystInitial Concentration (mg/L)Key ConditionsRemoval Efficiency (%)Reference
Biological Treatment
Microbial DegradationDisperse Red 167Paenochrobactrum glaciei5024 hours84[1]
Chemical Treatment
CoagulationDisperse Red 13Ferric Chloride (FeCl₃)100pH 8, 10 min mixing>98[2]
CoagulationReactive Red 141Aluminum Chloride (AlCl₃)100pH 8, 10 min mixing65.7[2]
Advanced Oxidation Processes (AOPs)
Fenton ProcessDisperse Red 167Fe²⁺/H₂O₂Not specifiedNot specified77.19 (Color)[3]
UV/H₂O₂Reactive Red 45H₂O₂50180 min UV exposure88.85[4]
Gamma/H₂O₂Reactive Red 45H₂O₂502 kGy absorbed dose100[4]
Physical Methods
AdsorptionDisperse Red 60Activated AluminaNot specified2 hoursHigh[5]
Membrane Filtration (RO)Acid Red-6539°C, 8 bar97.2[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key removal techniques, based on the reviewed literature.

1. Microbial Degradation

  • Microorganism: Paenochrobactrum glaciei or other suitable bacterial/fungal strains.

  • Culture Medium: Prepare a suitable nutrient broth to cultivate the microbial strain.

  • Acclimatization: Gradually expose the microbial culture to increasing concentrations of the target dye to enhance its degradation capability.

  • Experimental Setup: In a series of flasks, add a defined volume of sterile nutrient medium, the target dye solution at a specific concentration (e.g., 50 mg/L), and a standardized inoculum of the microbial culture.

  • Incubation: Incubate the flasks under controlled conditions of temperature (e.g., 30-37°C) and agitation for a specified period (e.g., 24-72 hours).

  • Analysis: At regular intervals, withdraw samples and centrifuge to remove biomass. Measure the absorbance of the supernatant at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer to determine the percentage of decolorization.

2. Coagulation-Flocculation

  • Coagulant Selection: Choose appropriate coagulants such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or polyaluminum chloride (PAC).

  • Wastewater Preparation: Use either synthetic dye solution or real textile effluent with a known initial dye concentration and pH.

  • Jar Test Apparatus: Conduct experiments using a standard jar test apparatus with multiple beakers.

  • Procedure:

    • Fill each beaker with a fixed volume of the dye solution.

    • Adjust the initial pH of the solutions to the desired value using acid or alkali.

    • Add varying doses of the coagulant to each beaker.

    • Rapid mix at a high speed (e.g., 150-200 rpm) for a short duration (e.g., 1-3 minutes).

    • Slow mix at a lower speed (e.g., 30-40 rpm) for a longer period (e.g., 15-20 minutes) to promote floc formation.

    • Allow the flocs to settle for a specified time (e.g., 30 minutes).

  • Analysis: Collect the supernatant and measure the final dye concentration using a UV-Vis spectrophotometer to calculate the removal efficiency.

3. Advanced Oxidation Process (Fenton Reaction)

  • Reagents: Ferrous sulfate (FeSO₄·7H₂O) as the catalyst and hydrogen peroxide (H₂O₂).

  • Experimental Setup: A batch reactor equipped with a magnetic stirrer.

  • Procedure:

    • Add a known volume of the dye solution to the reactor.

    • Adjust the pH to an acidic range (typically pH 2-4).

    • Add a specific amount of the ferrous sulfate catalyst.

    • Initiate the reaction by adding the required dose of hydrogen peroxide.

    • Stir the solution for a predetermined reaction time.

  • Analysis: Withdraw samples at different time intervals, quench the reaction (e.g., by adding sodium sulfite), and measure the residual dye concentration to determine the degradation rate and efficiency.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the efficiency of a dye removal method.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Comparison prep_effluent Prepare Synthetic Effluent (this compound) prep_method Select Removal Method (e.g., Adsorption, AOP) prep_effluent->prep_method set_params Set Experimental Parameters (pH, Temp, Conc.) prep_method->set_params run_exp Run Experiment set_params->run_exp collect_samples Collect Samples at Intervals run_exp->collect_samples measure_conc Measure Residual Dye Conc. (UV-Vis Spectrophotometry) collect_samples->measure_conc calc_eff Calculate Removal Efficiency (%) measure_conc->calc_eff compare_data Compare with Alternative Methods calc_eff->compare_data conclusion Draw Conclusions compare_data->conclusion

Caption: Experimental workflow for dye removal validation.

This guide provides a foundational understanding of various methods for the removal of Disperse Red dyes from textile wastewater. The choice of the most suitable method depends on several factors, including the initial dye concentration, the chemical composition of the effluent, operational costs, and regulatory requirements. Further research focusing specifically on this compound is necessary to establish more precise and optimized treatment protocols.

References

Assessing Ecotoxicity Reduction of Disperse Red 177: A Comparative Guide to Treatment Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Red 177, a common azo dye utilized in the textile industry, is a significant contributor to aquatic pollution due to its low water solubility and persistence in the environment. The ecotoxicological effects of this dye and its degradation byproducts on aquatic ecosystems are a growing concern. This guide provides a comparative analysis of different treatment methods aimed at reducing the ecotoxicity of this compound, supported by available experimental data and detailed protocols for ecotoxicity assessment.

Comparison of Treatment Methods for Ecotoxicity Reduction

The primary goal of treating wastewater containing this compound is to mineralize the dye molecule into less harmful compounds, thereby reducing its ecotoxicity. Two main categories of treatment have shown promise: Advanced Oxidation Processes (AOPs) and Biological Treatment.

Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive radicals, such as hydroxyl radicals (•OH), to break down the complex aromatic structure of azo dyes.[1][2] Methods like photo-Fenton, ozonation, and photocatalysis fall under this category.[1][3] A study on the closely related Disperse Red 1 demonstrated that the photo-Fenton process can effectively degrade the dye. However, it is crucial to monitor the ecotoxicity throughout the treatment, as intermediate degradation products can sometimes be more toxic than the parent dye molecule.

Biological Treatment: This approach employs microorganisms, such as bacteria and fungi, or their enzymes to decolorize and degrade disperse dyes.[4][5] Enzymatic treatments, for instance using laccase, have been shown to be effective in decolorizing various disperse dyes and reducing their phytotoxicity.[4] Biological methods are often considered more environmentally friendly and cost-effective than chemical methods.

Quantitative Data on Ecotoxicity Reduction

Direct comparative ecotoxicity data for this compound before and after treatment across multiple trophic levels is limited in publicly available literature. However, a study on the photo-Fenton treatment of the structurally similar Disperse Red 1 provides valuable insights into the potential changes in ecotoxicity.

Treatment MethodTest OrganismParameterBefore TreatmentAfter Treatment (45 min)Reference
Photo-FentonDaphnia similis (crustacean)Acute Immobilisation (EC50)ToxicNon-toxic[6]

Note: Data for Disperse Red 1 is used as a proxy for this compound due to the lack of specific data for the latter. The study on Disperse Red 1 indicated an initial increase in toxicity after 10 minutes of treatment due to the formation of toxic intermediates, followed by a significant reduction in toxicity after 45 minutes.

Experimental Protocols

Standardized ecotoxicity testing is essential for accurately assessing the environmental impact of this compound and its treated effluents. The following are summaries of widely accepted OECD guidelines for testing on algae, daphnia, and fish.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater green algae.

  • Test Organism: Pseudokirchneriella subcapitata or other recommended species.

  • Test Principle: Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours.

  • Procedure:

    • Prepare a series of test concentrations and a control in a suitable growth medium.

    • Inoculate the test solutions with a low density of exponentially growing algae.

    • Incubate the cultures under constant illumination and temperature for 72 hours.

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start and at 24, 48, and 72 hours.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50 (the concentration that causes a 50% reduction in growth) for both growth rate and yield.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia species.

  • Test Organism: Daphnia magna or other suitable Daphnia species.

  • Test Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • Prepare a series of test concentrations and a control in a suitable medium.

    • Introduce a set number of young daphnids into each test vessel.

    • Incubate at a constant temperature for 48 hours under a defined light-dark cycle.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The primary endpoint is the EC50, the median effective concentration that immobilizes 50% of the daphnids after 48 hours.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the acute lethal toxicity of a substance to fish.

  • Test Organism: Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or other recommended species.

  • Test Principle: Fish are exposed to various concentrations of the test substance in a static or semi-static system for 96 hours.

  • Procedure:

    • Acclimatize the fish to the test conditions.

    • Prepare a series of test concentrations and a control.

    • Introduce a set number of fish into each test tank.

    • Maintain the test conditions (temperature, pH, dissolved oxygen) within specified limits for 96 hours.

    • Record the number of dead fish at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the median lethal concentration that kills 50% of the test fish within 96 hours.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of assessing the reduction in ecotoxicity of this compound after treatment.

Ecotoxicity_Assessment_Workflow cluster_preparation Sample Preparation cluster_testing Ecotoxicity Testing cluster_analysis Data Analysis & Comparison untreated Untreated this compound Effluent treatment Treatment Process (e.g., AOP, Biological) untreated->treatment Effluent Input algae_test Algae Growth Inhibition Test (OECD 201) untreated->algae_test daphnia_test Daphnia Acute Immobilisation Test (OECD 202) untreated->daphnia_test fish_test Fish Acute Toxicity Test (OECD 203) untreated->fish_test treated Treated this compound Effluent treatment->treated Processed Effluent treated->algae_test treated->daphnia_test treated->fish_test data_analysis Calculate EC50 / LC50 Values algae_test->data_analysis daphnia_test->data_analysis fish_test->data_analysis comparison Compare Ecotoxicity of Untreated vs. Treated Effluent data_analysis->comparison conclusion Assess Ecotoxicity Reduction comparison->conclusion

Caption: Experimental workflow for assessing ecotoxicity reduction.

Signaling_Pathway_Ecotoxicity cluster_stressor Environmental Stressor cluster_organism Aquatic Organism dye This compound (or its degradation byproducts) cell Cellular Target dye->cell Interaction ros Reactive Oxygen Species (ROS) Generation cell->ros damage Oxidative Stress & Cellular Damage (e.g., lipid peroxidation, DNA damage) ros->damage response Physiological Response (e.g., reduced growth, immobility, mortality) damage->response

Caption: Simplified signaling pathway of dye-induced ecotoxicity.

References

Benchmarking Disperse Red 177 dyeing performance against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dyeing performance of Disperse Red 177 against established commercial standards, C.I. Disperse Red 60 and C.I. Disperse Red 82. The following sections present a summary of quantitative performance data, detailed experimental protocols for reproducibility, and a visual representation of the evaluation workflow. This information is intended to assist researchers and professionals in making informed decisions for their specific applications.

Quantitative Performance Data

The dyeing performance of this compound was evaluated in comparison to two widely used commercial red disperse dyes, Disperse Red 60 and Disperse Red 82. The key performance indicators, including wash, light, and sublimation fastness, were assessed on polyester fabric. The results are summarized in the table below.

Performance IndicatorTest MethodThis compoundC.I. Disperse Red 60C.I. Disperse Red 82
Wash Fastness AATCC 61 (2A)4-544-5
(Color Change)
Wash Fastness AATCC 61 (2A)4-544
(Staining on Polyester)
Light Fastness ISO 105-B025-655
(Xenon Arc)(Xenon Arc)
Sublimation Fastness AATCC 1174-544-5
(180°C, 30s)

Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade. The data presented is based on standardized testing methodologies for comparability.

Experimental Protocols

The following protocols detail the methodologies used for dyeing and fastness testing to ensure reproducibility of the presented data.

High-Temperature Exhaust Dyeing of Polyester

This protocol describes the dyeing of polyester fabric using a high-temperature exhaust method, which is suitable for disperse dyes and provides excellent fastness properties.

Materials and Equipment:

  • Polyester fabric

  • This compound, Disperse Red 60, or Disperse Red 82

  • Dispersing agent

  • Acetic acid

  • High-temperature dyeing machine

  • Beakers, stirring rods, and pH meter

Procedure:

  • Scouring: The polyester fabric is first scoured to remove any impurities. This is done by treating the fabric in a bath containing a non-ionic detergent (e.g., 1 g/L) at 60°C for 30 minutes, followed by thorough rinsing.

  • Dye Bath Preparation: A paste of the disperse dye is prepared with a dispersing agent in a 1:1 ratio and a small amount of cold water. This paste is then diluted with warm water (40-50°C) to ensure a fine dispersion.

  • Dyeing Process:

    • The scoured polyester fabric is introduced into the dyeing machine.

    • The dye bath is set with the prepared dye dispersion and acetic acid to maintain a pH of 4.5-5.5.

    • The temperature of the dye bath is raised to 60°C and held for 15 minutes.

    • The temperature is then raised to 130°C at a rate of 2°C per minute and maintained for 60 minutes to allow for dye diffusion and fixation.[1][2]

    • After dyeing, the bath is cooled to 70°C.

  • Reduction Clearing: To improve wash fastness, a reduction clearing process is performed. The dyed fabric is treated in a fresh bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C for 15-20 minutes.[3]

  • Final Rinsing and Drying: The fabric is thoroughly rinsed with hot and then cold water and finally dried.

Wash Fastness Testing

The resistance of the dyed fabric to laundering was tested according to the AATCC 61, Test No. 2A method.[4][5][6]

Materials and Equipment:

  • Launder-Ometer or similar accelerated laundering machine

  • Stainless steel containers and balls

  • AATCC standard reference detergent

  • Multifiber test fabric

  • Gray Scale for Color Change and Gray Scale for Staining

Procedure:

  • A 50x150 mm specimen of the dyed fabric is taken and stitched together with a multifiber test fabric.

  • The composite specimen is placed in a stainless steel container with 150 mL of a detergent solution and 50 stainless steel balls.

  • The container is placed in the Launder-Ometer and run for 45 minutes at 49°C.[6]

  • After the cycle, the specimen is rinsed, and the excess water is removed.

  • The specimen is dried in an oven at a temperature not exceeding 71°C.

  • The color change of the dyed fabric and the staining on the multifiber test fabric are evaluated using the respective Gray Scales.

Light Fastness Testing

The light fastness of the dyed fabric was determined according to the ISO 105-B02 standard.[7][8][9][10][11][12]

Materials and Equipment:

  • Xenon arc lamp apparatus

  • Blue Wool standards (1-8)

  • Gray Scale for Color Change

Procedure:

  • Specimens of the dyed fabric are mounted on sample holders alongside a set of Blue Wool standards.

  • The samples and standards are exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.

  • The exposure is continued until a specified amount of fading occurs on the test specimen or the standards.

  • The light fastness is assessed by comparing the change in color of the test specimen with that of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of fading.[8]

Sublimation Fastness Testing

The resistance of the dyed fabric to sublimation during dry heat treatment was evaluated based on the AATCC 117 test method.[13][14][15][16][17]

Materials and Equipment:

  • Heat press or sublimation fastness tester

  • Undyed polyester fabric

  • Gray Scale for Staining

Procedure:

  • A specimen of the dyed fabric is placed between two pieces of undyed polyester fabric.

  • The composite sample is placed in the heating device and subjected to a temperature of 180°C for 30 seconds under a specified pressure.[13][14]

  • After heating, the sample is removed and allowed to cool.

  • The degree of staining on the undyed polyester fabrics is assessed using the Gray Scale for Staining.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comparative evaluation of this compound's dyeing performance.

G cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Process cluster_post 3. Post-Treatment cluster_testing 4. Performance Testing cluster_analysis 5. Data Analysis A Scour Polyester Fabric B Prepare Dye Dispersions (this compound & Standards) A->B C High-Temperature Exhaust Dyeing (130°C) B->C D Reduction Clearing C->D E Rinsing & Drying D->E F Wash Fastness (AATCC 61) E->F G Light Fastness (ISO 105-B02) E->G H Sublimation Fastness (AATCC 117) E->H I Compare Fastness Ratings F->I G->I H->I

Caption: Experimental workflow for benchmarking disperse dye performance.

References

Unveiling the Breakdown of Disperse Red 177: A Comparative Guide to Degradation Intermediates by LC/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the degradation pathways of textile dyes like Disperse Red 177 is crucial for environmental remediation and toxicological assessment. This guide provides a comparative analysis of different degradation methods for azo dyes structurally similar to this compound, focusing on the identification of their degradation intermediates using Liquid Chromatography-Mass Spectrometry (LC/MS).

This compound, a single azo class dye with the molecular formula C₂₀H₁₈N₆O₄S, is utilized in the dyeing and printing of polyester and other synthetic fabrics. Due to its chemical structure, its breakdown can lead to the formation of various intermediate compounds, the identification of which is paramount for evaluating the ecotoxicity of treated wastewater. This guide explores several advanced oxidation processes (AOPs) and microbial degradation methods, presenting the identified intermediates and the experimental protocols for their detection.

Comparative Analysis of Degradation Methods

The degradation of azo dyes typically proceeds through the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. However, the subsequent breakdown of the resulting aromatic amines can vary significantly depending on the degradation method employed. This section compares the intermediates identified from azo dyes structurally related to this compound, using various degradation techniques.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic pollutants.

Photo-Fenton Degradation: This process utilizes Fenton's reagent (Fe²⁺ and H₂O₂) in the presence of UV light to generate hydroxyl radicals. Studies on Disperse Red 1 have shown that this method leads to the formation of several intermediates through hydroxylation of the benzene ring and cleavage of the azo bond.[1]

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. The ozonation of reactive red dyes has been shown to open the aromatic rings, leading to the formation of smaller organic acids.[2]

Microbial Degradation

Certain microorganisms can enzymatically cleave the azo bond of dyes under anaerobic conditions, a process often followed by the aerobic degradation of the resulting aromatic amines.

Bacterial Degradation: Bacterial consortia have been effectively used to decolorize and degrade azo dyes. For instance, the microbial degradation of Disperse Red 167 results in the asymmetric breakdown of the azo bond, forming distinct aromatic amines.[3]

Quantitative Data Summary

The following table summarizes the mass-to-charge ratio (m/z) of degradation intermediates identified by LC/MS from azo dyes structurally similar to this compound under different degradation methods. This data provides a quantitative basis for comparing the efficacy and degradation pathways of each method.

Degradation MethodParent DyeIntermediate m/zReference
Photo-FentonDisperse Red 1194, 273, 287, 331, 347, 357[1]
MicrobialDisperse Red 1672-chloro-4-nitro-phenylamine, Acetic acid 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester[3]
OzonationReactive Red 120Phenol, 1,2-dihydroxysulfobenzene, 1-hydroxysulfobenzene, Oxalic acid, Formic acid[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the typical experimental protocols for the LC/MS identification of dye degradation intermediates.

Sample Preparation

Aqueous samples from the degradation experiments are typically filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC/MS system.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is commonly used for the separation of the dye and its degradation products.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

  • Injection Volume: The injection volume is typically between 5 and 20 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, operated in both positive and negative ion modes to detect a wider range of intermediates.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. Tandem mass spectrometry (MS/MS) is often employed for structural elucidation of the intermediates by analyzing their fragmentation patterns.

  • Data Acquisition: Data is acquired in full scan mode to detect all possible intermediates, and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis of specific compounds.

Visualizing Degradation Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in dye degradation and analysis.

G cluster_degradation Postulated Degradation Pathway of this compound This compound This compound Azo Bond Cleavage Azo Bond Cleavage This compound->Azo Bond Cleavage Intermediate 1 (Aromatic Amine) Intermediate 1 (Aromatic Amine) Azo Bond Cleavage->Intermediate 1 (Aromatic Amine) Intermediate 2 (Aromatic Amine) Intermediate 2 (Aromatic Amine) Azo Bond Cleavage->Intermediate 2 (Aromatic Amine) Further Degradation Further Degradation Intermediate 1 (Aromatic Amine)->Further Degradation Intermediate 2 (Aromatic Amine)->Further Degradation Smaller Organic Molecules Smaller Organic Molecules Further Degradation->Smaller Organic Molecules

Caption: Postulated degradation pathway of this compound.

G cluster_workflow LC/MS Experimental Workflow Degradation Sample Degradation Sample Filtration Filtration Degradation Sample->Filtration LC Separation LC Separation Filtration->LC Separation ESI Ionization ESI Ionization LC Separation->ESI Ionization Mass Analysis (MS) Mass Analysis (MS) ESI Ionization->Mass Analysis (MS) Data Analysis Data Analysis Mass Analysis (MS)->Data Analysis

Caption: Experimental workflow for LC/MS analysis.

References

The Influence of Molecular Structure on Azo Dye Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of how the chemical structure of azo dyes dictates their degradation efficiency under various treatment technologies. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visual representations of degradation pathways to facilitate the development of more effective remediation strategies.

The extensive use of azo dyes in industries such as textiles, printing, and pharmaceuticals has led to significant environmental concerns due to their recalcitrant nature and the potential toxicity of their degradation byproducts. The efficiency of azo dye degradation is intrinsically linked to their molecular structure. Factors such as the number of azo bonds, the nature of aromatic rings, and the presence of various functional groups significantly influence the susceptibility of these dyes to degradation by photocatalytic and microbial methods. This guide provides a comparative overview of the degradation efficiency of various azo dyes, supported by experimental data, detailed protocols, and mechanistic diagrams.

Correlation of Azo Dye Structure and Degradation Efficiency: A Tabular Comparison

The degradation efficiency of azo dyes is not uniform and is highly dependent on their molecular architecture. The following tables summarize quantitative data from various studies, comparing the degradation efficiency of different azo dyes under specified experimental conditions.

Table 1: Photocatalytic Degradation of Various Azo Dyes

Azo DyeMolecular Structure FeaturesDegradation MethodCatalystIrradiation Time (h)Degradation Efficiency (%)Reference
Acid Orange 7 (AO7)Monoazo, Naphthalene & Benzene rings, -OH, -SO3NaSolar PhotocatalysisZnO65.6 ± 0.3[1]
Acid Red 18 (AR18)Monoazo, Naphthalene ring, -SO3NaSolar PhotocatalysisZnO611.1 ± 0.6[1]
Reactive Black 5 (RB5)Diazo, Naphthalene rings, -OH, -NH2, -SO3NaSolar PhotocatalysisZnO641.9 ± 0.9[1]
Reactive Red 120 (RR120)Diazo, Triazine ring, -NH2, -SO3NaSolar PhotocatalysisZnO652.1 ± 1.3[1]
Metanil YellowMonoazo, Benzene rings, -SO3NaPhotocatalysisIron Oxide Nanoparticles7~80 (at pH 4)[2]
Orange IIMonoazo, Naphthalene & Benzene rings, -OH, -SO3NaPhotocatalysisIron Oxide Nanoparticles7~75 (at pH 3)[2]
Methyl OrangeMonoazo, Benzene rings, -N(CH3)2, -SO3NaPhotocatalysisTiO2499.85[3]
Procion Red MX-5BMonoazo, Triazine ringUV/SemiconductorTiO2--[4]
AmaranthMonoazo, Naphthalene rings, -OH, -SO3NaUV/SemiconductorZnO--[4]

Table 2: Microbial Degradation of Various Azo Dyes

Azo DyeMolecular Structure FeaturesMicroorganismIncubation TimeDegradation Efficiency (%)Reference
Methyl RedMonoazo, Benzene rings, -N(CH3)2, -COOHAcclimated Sludge24 h89[5]
Methyl OrangeMonoazo, Benzene rings, -N(CH3)2, -SO3NaAcclimated Sludge24 h78[5]
TartrazineMonoazo, Pyrazolone ring, -SO3Na, -COOHAcclimated Sludge24 h73[5]
Orange GMonoazo, Naphthalene ring, -OH, -SO3NaAcclimated Sludge8 days87[5]
Reactive Orange 122 (RO 122)MonoazoStreptomyces albidoflavus 3MGH5 days56.62[6]
Direct Blue 15 (DB 15)DiazoStreptomyces albidoflavus 3MGH5 days58.75[6]
Direct Black 38 (DB 38)PolyazoStreptomyces albidoflavus 3MGH5 days53.49[6]
Congo RedDiazo, Naphthalene rings, -NH2, -SO3NaBacillus sp.--[7]
Acid Orange 7 (AO7)Monoazo, Naphthalene & Benzene rings, -OH, -SO3NaEscherichia coli--[8]
Reactive Black BDiazoPseudomonas putida--[8]

Key Structural Factors Influencing Degradation Efficiency

Several molecular features have been identified as critical determinants of azo dye degradability:

  • Number of Azo Bonds: Generally, a higher number of azo bonds can lead to a more complex and stable molecule, which may decrease degradation efficiency. However, some studies suggest that the azo bond is a primary site for initial cleavage, and a higher number of these bonds might offer more targets for enzymatic or photocatalytic attack.[1]

  • Aromatic System: The type and complexity of the aromatic rings (e.g., benzene vs. naphthalene) influence the electron density and stability of the dye molecule. Dyes with simpler aromatic structures, like those containing only benzene rings, are often more readily degraded.[5]

  • Functional Groups: The presence of electron-donating groups (e.g., -OH, -NH2) or electron-withdrawing groups (e.g., -SO3Na) on the aromatic rings significantly impacts the electronic properties of the dye and its susceptibility to degradation. Electron-donating groups can enhance the electron density of the aromatic system, making it more susceptible to electrophilic attack by oxidative species. Conversely, electron-withdrawing groups can make the molecule more amenable to reductive cleavage.[1]

  • Molecular Weight and Size: Larger and more complex molecules often exhibit lower degradation rates due to steric hindrance, which can limit their access to the active sites of enzymes or photocatalysts.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparing the degradation efficiency of different azo dyes. Below are representative protocols for photocatalytic and microbial degradation studies.

Photocatalytic Degradation of Methyl Orange using TiO2

This protocol describes a typical experimental setup for assessing the photocatalytic degradation of an azo dye.

1. Materials and Reagents:

  • Methyl Orange (MO) dye
  • Titanium dioxide (TiO2) photocatalyst (e.g., Degussa P25)
  • Deionized water
  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
  • Photoreactor with a UV lamp (e.g., 125W mercury lamp)
  • Magnetic stirrer
  • UV-Vis Spectrophotometer

2. Experimental Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of Methyl Orange (e.g., 100 ppm) in deionized water. Prepare working solutions of desired concentrations (e.g., 10 ppm) by diluting the stock solution.[3]
  • Photocatalytic Reaction:
  • Add a specific amount of TiO2 catalyst (e.g., 0.5 g/L) to a known volume of the MO working solution (e.g., 200 mL) in the photoreactor.[3]
  • Adjust the pH of the suspension to the desired value (e.g., pH 3) using HCl or NaOH.[3]
  • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
  • Turn on the UV lamp to initiate the photocatalytic reaction.
  • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 30, 60, 90, 120, 180, 240 minutes).[3]
  • Analysis:
  • Centrifuge or filter the withdrawn samples to remove the TiO2 particles.
  • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of Methyl Orange (approximately 464 nm) using a UV-Vis spectrophotometer.[9][10]
  • The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.[2]

Microbial Degradation of Congo Red using Bacillus sp.

This protocol outlines a common procedure for evaluating the microbial degradation of an azo dye.

1. Materials and Reagents:

  • Congo Red dye
  • Nutrient broth medium
  • Agar
  • Bacterial strain (Bacillus sp.)
  • Incubator shaker
  • Centrifuge
  • UV-Vis Spectrophotometer

2. Experimental Procedure:

  • Isolation and Acclimatization of Microorganism:
  • Isolate bacteria from a textile effluent-contaminated site by enrichment culture in a nutrient broth containing Congo Red.[7]
  • Acclimatize the isolated strain to higher concentrations of the dye by gradually increasing its concentration in the culture medium.
  • Degradation Experiment:
  • Prepare a nutrient broth medium containing a specific concentration of Congo Red (e.g., 100 mg/L).[11]
  • Inoculate the medium with a standardized inoculum of the acclimatized Bacillus sp. culture.[12]
  • Incubate the culture in an incubator shaker at a specific temperature (e.g., 37°C) and agitation speed (e.g., 120 rpm).[7]
  • Withdraw samples at regular time intervals (e.g., every 24 hours for several days).
  • Analysis:
  • Centrifuge the collected samples to separate the bacterial biomass.
  • Measure the absorbance of the supernatant at the λmax of Congo Red (approximately 497 nm) using a UV-Vis spectrophotometer.
  • Calculate the decolorization efficiency using the same formula as in the photocatalytic experiment.
  • Further analysis of the degradation products can be performed using techniques like HPLC, GC-MS, and FTIR to elucidate the degradation pathway.[13]

Visualizing Degradation Pathways and Workflows

Understanding the step-by-step breakdown of azo dyes is crucial for assessing the environmental impact of the degradation process. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a proposed degradation pathway for an azo dye.

Experimental_Workflow cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Dye_Solution Prepare Azo Dye Solution Adsorption Adsorption/Equilibration (in dark) Dye_Solution->Adsorption Catalyst_Microbe Prepare Photocatalyst Suspension or Microbial Inoculum Catalyst_Microbe->Adsorption Irradiation_Incubation UV Irradiation or Incubation Adsorption->Irradiation_Incubation Sampling Collect Samples at Time Intervals Irradiation_Incubation->Sampling Separation Centrifuge/Filter to Remove Catalyst/Biomass Sampling->Separation UV_Vis UV-Vis Spectrophotometry (Measure Absorbance) Separation->UV_Vis Advanced_Analysis Advanced Analysis (HPLC, GC-MS, FTIR) Separation->Advanced_Analysis Degradation_Calc Calculate Degradation Efficiency UV_Vis->Degradation_Calc Degradation_Pathway_RR120 RR120 Reactive Red 120 (Azo Dye) Cleavage Reductive Cleavage of Azo Bonds (-N=N-) RR120->Cleavage Aromatic_Amines Formation of Aromatic Amines Cleavage->Aromatic_Amines Desulfonation Desulfonation Aromatic_Amines->Desulfonation Deamination Deamination Desulfonation->Deamination Ring_Opening Aromatic Ring Opening Deamination->Ring_Opening Intermediates Formation of Aliphatic Intermediates Ring_Opening->Intermediates Mineralization Mineralization Intermediates->Mineralization End_Products CO2 + H2O + Inorganic Ions Mineralization->End_Products

References

Evaluating the Fastness Properties of Disperse Red 177 on Diverse Textiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes and textiles is critical for experimental accuracy and product integrity. This guide provides a comprehensive comparison of the fastness properties of Disperse Red 177 against other alternative red disperse dyes on various textiles, namely polyester, nylon, and cellulose acetate. The evaluation is based on key performance indicators: wash fastness, light fastness, and crocking (rubbing) fastness, supported by standardized experimental data.

Executive Summary

This compound exhibits good to excellent fastness properties on polyester, making it a suitable candidate for applications demanding high durability. Its performance on nylon is generally fair to good, though with a noticeable decrease in light fastness compared to polyester. While specific quantitative data for its performance on cellulose acetate is limited in publicly available literature, its general applicability for this fiber is noted. In comparison to other red disperse dyes, this compound offers a balanced profile, though some alternatives like Disperse Red 167 demonstrate superior light fastness on polyester. The choice of dye should, therefore, be guided by the specific textile substrate and the end-use requirements for color durability.

Comparative Fastness Data of Red Disperse Dyes

The following table summarizes the quantitative fastness properties of this compound and a selection of alternative red disperse dyes on polyester, nylon, and cellulose acetate. Ratings are based on standard gray scale and blue wool scale assessments, where higher numbers indicate better fastness.

DyeTextileWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Crocking Fastness (ISO 105-X12)
This compound Polyester 4[1]5-6[1]Dry: 4-5, Wet: 4-5[1]
Nylon 4-53-4Dry: 4-5, Wet: 4-5
Cellulose Acetate Data Not AvailableData Not AvailableData Not Available
Disperse Red 1Polyester54-5Data Not Available
Disperse Red 60Polyester4-56-7[2]Data Not Available
Cellulose AcetateModerateGoodData Not Available
Disperse Red 167Polyester5[2]7-8[2]Data Not Available
Cellulose AcetateData Not AvailableData Not AvailableData Not Available

Note: Fastness properties can vary depending on the dyeing process, depth of shade, and the presence of finishing agents.

Chemical Structures of Selected Dyes

The chemical structure of a dye plays a crucial role in its fastness properties. The structures of this compound and two key alternatives are presented below.

  • This compound: A monoazo dye based on a 6-nitrobenzo[d]thiazol-2-amine diazo component coupled with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine[3].

  • Disperse Red 60: An anthraquinone-based dye, specifically 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[4][5].

  • Disperse Red 167: A monoazo dye with a 2-chloro-4-nitrobenzenamine diazo component coupled to 3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine[6].

Experimental Protocols

The following are detailed methodologies for the key fastness tests cited in this guide, based on internationally recognized standards.

Color Fastness to Washing (ISO 105-C06)

This test determines the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus: Launder-Ometer or similar apparatus for providing constant temperature and agitation, stainless steel balls, multifiber adjacent fabric, and gray scales for assessing color change and staining.

  • Procedure:

    • A composite specimen is prepared by stitching the dyed textile sample to a multifiber adjacent fabric.

    • The specimen is placed in a stainless steel container with a specified volume of a standard soap solution and stainless steel balls to provide mechanical action[7].

    • The container is agitated in the Launder-Ometer at a specified temperature and for a set duration (e.g., 49°C for 45 minutes for AATCC 61 Test No. 2A)[8].

    • After washing, the specimen is rinsed, dried, and conditioned.

    • The change in color of the dyed specimen is evaluated using the Gray Scale for Color Change, and the degree of staining on the multifiber fabric is assessed using the Gray Scale for Staining[7].

Color Fastness to Light (ISO 105-B02)

This method assesses the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Apparatus: Xenon arc lamp apparatus, Blue Wool standards (rated 1-8), and a gray scale for assessing color change[9].

  • Procedure:

    • The textile specimen is mounted on a sample holder alongside a set of Blue Wool standards[4][6].

    • A portion of both the specimen and the standards is covered.

    • The samples are exposed to the xenon arc light under controlled conditions of temperature and humidity[4].

    • Exposure is continued until a specified degree of fading is observed on the standards.

    • The light fastness of the specimen is rated by comparing the change in its color to the fading of the Blue Wool standards[6].

Color Fastness to Crocking (Rubbing) (ISO 105-X12)

This test evaluates the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

  • Apparatus: Crockmeter (rubbing fastness tester), standard white cotton crocking cloth, and a gray scale for staining or a chromatic transference scale[3][10].

  • Procedure:

    • A colored test specimen is placed on the base of the crockmeter.

    • A white crocking cloth is mounted on the rubbing finger of the crockmeter.

    • The test is performed under both dry and wet conditions (the wet cloth is wetted with deionized water to a specific pickup percentage)[10].

    • The rubbing finger is moved back and forth across the specimen for a specified number of cycles (e.g., 10 cycles)[11].

    • The amount of color transferred to the white crocking cloth is assessed by comparing it with the Gray Scale for Staining[3][12].

Experimental Workflow

The logical flow of the experimental evaluation of disperse dye fastness properties is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_eval Evaluation Dyeing Dyeing of Textiles (Polyester, Nylon, Acetate) with this compound & Alternatives Specimen_Prep Specimen Preparation (Cutting to Standard Size) Dyeing->Specimen_Prep Wash_Test Wash Fastness Test (ISO 105-C06) Specimen_Prep->Wash_Test Light_Test Light Fastness Test (ISO 105-B02) Specimen_Prep->Light_Test Crock_Test Crocking Fastness Test (ISO 105-X12) Specimen_Prep->Crock_Test Wash_Eval Assess Color Change & Staining (Gray Scales) Wash_Test->Wash_Eval Light_Eval Assess Fading (Blue Wool Scale) Light_Test->Light_Eval Crock_Eval Assess Staining (Gray Scale) Crock_Test->Crock_Eval Data_Comparison Comparative Analysis of Fastness Properties Wash_Eval->Data_Comparison Data Compilation & Comparison Light_Eval->Data_Comparison Data Compilation & Comparison Crock_Eval->Data_Comparison Data Compilation & Comparison

Caption: Experimental workflow for evaluating textile fastness properties.

References

Navigating the Analytical Landscape for Disperse Red 177: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of analytical methodologies for the quantification and characterization of Disperse Red 177 is crucial for researchers, scientists, and drug development professionals to ensure data integrity and reproducibility. While a dedicated cross-laboratory validation study for this compound is not publicly available, this guide provides a comparative overview of common analytical techniques, drawing upon validation data from closely related disperse and azo dyes to offer valuable insights into expected performance and method selection.

This compound, a benzothiazole heterocyclic disperse dye, is primarily used in the textile industry for dyeing polyester fibers.[1] Its analytical determination is essential for quality control, environmental monitoring, and safety assessment. The most prevalent analytical techniques for the analysis of disperse dyes include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize key validation parameters for different analytical techniques, compiled from studies on Disperse Red 17 and other relevant azo dyes. These values can serve as a benchmark for methods intended for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of dye components due to its high resolution and sensitivity.[2]

Table 1: HPLC Method Validation Data for Azo Dyes (Sudan Dyes & Para Red)

Validation ParameterResult
Linearity (r²)> 0.9999
Limit of Detection (LOD)1.2–5.4 µg/kg
Limit of Quantification (LOQ)4–18 µg/kg
Recovery89–98%
Repeatability (CVr)0.82–4.09%
Reproducibility (CVR)1.33–4.65%

Data from a study on Sudan dyes and Para Red in red chilli pepper.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers enhanced selectivity and sensitivity, making it particularly suitable for complex matrices and trace-level analysis.[4]

Table 2: LC-MS/MS Method Validation Data for Disperse Dyes

AnalyteMatrix EffectRecovery (10 ng/mL)Recovery (50 ng/mL)
Disperse Red 1731.0%–50.9%81.8%–114.1%84.9%–104.1%

Data from a study on 47 synthetic dyes in textiles.[4]

UV-Visible Spectrophotometry

Spectrophotometry provides a simpler and more cost-effective approach for the quantification of dyes in solution, particularly for routine analysis.

Table 3: UV-Visible Spectrophotometry Method Validation Data for Disperse Red 1

Validation ParameterResult (in purified water)
Limit of Detection (LOD)2.47 × 10⁻⁶ mol L⁻¹
Limit of Quantification (LOQ)8.22 × 10⁻⁶ mol L⁻¹
Recovery85.9%–113% (in tap/river water)

Data from a study on the behavior of Disperse Red 1 in aqueous media.[5][6]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative protocols for the aforementioned techniques.

HPLC Method for Azo Dyes

This method is adapted from a study on the determination of Sudan dyes and Para Red in food matrices.[3]

  • Instrumentation: Standard HPLC system with a UV-VIS detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Isocratic elution with acetonitrile/methanol (80:20, v/v).

  • Detection Wavelength: 506 nm.

  • Sample Preparation: Extraction of the dye from the sample matrix using a suitable organic solvent, followed by filtration.

LC-MS/MS Method for Disperse Dyes

This protocol is based on a screening method for multiple synthetic dyes in textiles.[4]

  • Instrumentation: LC-MS/MS system (e.g., triple quadrupole).

  • Column: UHPLC column (e.g., C18).

  • Mobile Phase: Gradient elution using a mixture of water and methanol.

  • Sample Preparation: Sonication-assisted extraction with methanol, followed by centrifugation and filtration. The extract is then evaporated and reconstituted before injection.

UV-Visible Spectrophotometry for Disperse Dyes

This protocol is derived from a study on Disperse Red 1 in aqueous solutions.[5][6]

  • Instrumentation: UV-Vis spectrophotometer.

  • Solvent: An aqueous solution containing a suitable dispersant to ensure dye solubility.

  • Procedure: Preparation of a calibration curve using standard solutions of the dye. Measurement of the absorbance of the sample solution at the wavelength of maximum absorbance (λmax) of the dye.

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate a generalized workflow for sample analysis using HPLC and a logical flow for method validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Dye Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

A generalized workflow for the analysis of this compound using HPLC.

Method_Validation_Flow Define Define Analytical Method & Requirements Develop Method Development & Optimization Define->Develop Validate Method Validation Develop->Validate Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision (Repeatability & Intermediate) Validate->Precision Specificity Specificity Validate->Specificity LOD Limit of Detection (LOD) Validate->LOD LOQ Limit of Quantification (LOQ) Validate->LOQ Robustness Robustness Validate->Robustness Implement Routine Implementation Linearity->Implement Accuracy->Implement Precision->Implement Specificity->Implement LOD->Implement LOQ->Implement Robustness->Implement

Logical workflow for the validation of an analytical method for this compound.

References

Safety Operating Guide

Proper Disposal of Disperse Red 177: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of Disperse Red 177, a common dye used in various research and development applications.

This compound, while not classified as a hazardous substance under Regulation (EC) No 1272/2008, requires careful management to minimize environmental impact and maintain a safe laboratory environment.[1] Adherence to proper disposal protocols is a critical component of responsible chemical management.

Key Safety and Handling Information

Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions. This information is summarized from various safety data sheets (SDS).

PropertyValueSource
Appearance Red powder[2]
Molecular Formula C28H16N2O4[2]
Molecular Weight 444.45 g/mol [2]
Melting Point 356-358 °C[2]
Solubility Insoluble in water[3]
Decomposition No decomposition under proper storage and application[2]
Hazard Statements May cause long lasting harmful effects to aquatic life (H413).[4][4]
Precautionary Statements Avoid release to the environment (P273).[4][4]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact and inhalation of dust.

PPESpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Hand Protection Handle with chemical-impermeable gloves that have been inspected prior to use. The gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4]
Body Protection Wear fire/flame resistant and impervious clothing.[4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] For dust generation, a dust respirator is necessary.[5]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to comply with general laboratory safety standards and environmental regulations.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.[5]
  • Do not mix with other waste streams. Leave chemicals in their original containers if possible.

2. Spill Management:

  • For Dry Spills:
  • Avoid generating dust.[5] Use dry clean-up procedures.[5]
  • Dampen the material with water to prevent it from becoming airborne before sweeping.[5]
  • Collect the residue and place it in a sealed plastic bag or another suitable container for disposal.[5]
  • A vacuum cleaner fitted with a HEPA filter may be used.[5]
  • For Wet Spills:
  • Vacuum or shovel the material into labeled containers for disposal.[5]

3. Environmental Precautions:

  • Prevent spillage from entering drains, sewers, or waterways.[1][2][5]
  • Use appropriate containers to avoid environmental contamination.[1]

4. Final Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[5]
  • Dispose of the contents and container at an approved waste disposal plant or by a licensed chemical destruction facility.[4] This may involve controlled incineration with flue gas scrubbing.[4]
  • Contaminated packaging should be handled in the same way as the substance itself and can be punctured to prevent reuse before disposal in a sanitary landfill.[4][5]

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

This compound Disposal Workflow start Start: this compound Waste Generated collect_waste 1. Collect Waste in Labeled, Sealed Container start->collect_waste spill Spill Occurs? collect_waste->spill dry_spill 2a. Dry Spill: Dampen & Collect spill->dry_spill Yes (Dry) wet_spill 2b. Wet Spill: Shovel/Vacuum into Container spill->wet_spill Yes (Wet) prevent_contamination 3. Prevent Entry to Drains/Waterways spill->prevent_contamination No dry_spill->prevent_contamination wet_spill->prevent_contamination final_disposal 4. Dispose via Approved Waste Facility prevent_contamination->final_disposal end End: Proper Disposal Complete final_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a safer and more sustainable research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.